Product packaging for HIV-1 inhibitor-15(Cat. No.:)

HIV-1 inhibitor-15

Cat. No.: B12409192
M. Wt: 392.5 g/mol
InChI Key: PAYRTWYMJYKBOL-UHFFFAOYSA-N
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Description

HIV-1 inhibitor-15 is a useful research compound. Its molecular formula is C24H20N6 and its molecular weight is 392.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H20N6 B12409192 HIV-1 inhibitor-15

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H20N6

Molecular Weight

392.5 g/mol

IUPAC Name

4-[[4-(2,6-dimethyl-4-pyridin-4-ylanilino)pyrimidin-2-yl]amino]benzonitrile

InChI

InChI=1S/C24H20N6/c1-16-13-20(19-7-10-26-11-8-19)14-17(2)23(16)29-22-9-12-27-24(30-22)28-21-5-3-18(15-25)4-6-21/h3-14H,1-2H3,(H2,27,28,29,30)

InChI Key

PAYRTWYMJYKBOL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)C4=CC=NC=C4

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of HIV-1 Inhibitor-15 (TIQ-15)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of HIV-1 Inhibitor-15, also known as TIQ-15, a potent allosteric antagonist of the CXCR4 co-receptor, which plays a crucial role in HIV-1 entry into host cells.

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge. The virus utilizes the CD4 receptor and a co-receptor, either CCR5 or CXCR4, to enter and infect host immune cells. TIQ-15 is a novel small molecule inhibitor that specifically targets the CXCR4 co-receptor, thereby blocking the entry of CXCR4-tropic (X4) and dual-tropic HIV-1 strains. Its development represents a promising avenue for antiretroviral therapy, particularly for patients with advanced disease who may harbor X4-tropic viruses. This guide details the synthetic route to TIQ-15 and the key experimental protocols for its characterization.

Synthesis of this compound (TIQ-15)

TIQ-15 is a tetrahydroisoquinoline (THIQ) derivative. The synthesis of THIQ-based CXCR4 antagonists typically involves a multi-step process. While the exact proprietary synthesis of TIQ-15 may not be publicly available, a representative synthetic approach based on published methodologies for analogous compounds is outlined below. The general strategy involves the construction of the core tetrahydroisoquinoline scaffold followed by the introduction of side chains that are crucial for its antagonistic activity.

A potential synthetic route could involve the Pictet-Spengler reaction to form the tetrahydroisoquinoline core, followed by a series of functional group manipulations and coupling reactions to append the necessary side chains.

G cluster_synthesis Representative Synthesis of TIQ-15 Core Start Starting Materials (e.g., Substituted Phenethylamine and Aldehyde) Pictet Pictet-Spengler Reaction Start->Pictet Cyclization THIQ_core Tetrahydroisoquinoline Core Pictet->THIQ_core Protection Protection of Functional Groups THIQ_core->Protection Protected_core Protected THIQ Core Protection->Protected_core Coupling Side Chain Coupling Reactions Protected_core->Coupling Introduction of side chains Coupled_product Coupled Intermediate Coupling->Coupled_product Deprotection Deprotection Coupled_product->Deprotection TIQ15 TIQ-15 Deprotection->TIQ15

A representative synthetic workflow for TIQ-15.

Characterization of this compound (TIQ-15)

The biological activity and mechanism of action of TIQ-15 are elucidated through a series of in vitro assays. These assays are designed to quantify its anti-HIV-1 efficacy, its ability to antagonize the CXCR4 receptor, and its impact on downstream signaling pathways.

Quantitative Data Summary

The following table summarizes the key quantitative data for TIQ-15 based on various characterization assays.

ParameterValueAssayCell Line/System
IC50 (HIV-1 Entry) 13 nMSingle-Cycle Infectivity AssayTZM-bl cells
IC50 (CXCL12-induced Ca2+ flux) 3-33 nMCalcium Flux AssayCCRF-CEM cells
IC50 (cAMP Production) 19 nMcAMP Production Assay-
IC50 (β-arrestin Recruitment) 15 nMβ-arrestin Recruitment Assay-
TC50 (Cytotoxicity) 47 µMCytotoxicity AssayVarious
Experimental Protocols

Detailed methodologies for the key experiments are provided below.

This assay quantifies the ability of TIQ-15 to inhibit HIV-1 entry into target cells.

Principle: TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain an integrated HIV-1 LTR-driven luciferase reporter gene, are used. Infection with HIV-1 leads to the expression of Tat, which transactivates the LTR, resulting in luciferase production. The reduction in luciferase activity in the presence of an inhibitor is a measure of its antiviral potency.

Protocol:

  • Seed TZM-bl cells in a 96-well plate and incubate overnight.

  • Prepare serial dilutions of TIQ-15.

  • Pre-incubate the cells with the diluted inhibitor for 1 hour at 37°C.

  • Add a known amount of single-cycle, replication-incompetent HIV-1 pseudovirus (e.g., expressing an X4-tropic envelope glycoprotein) to the wells.

  • Incubate for 48 hours at 37°C.

  • Lyse the cells and measure luciferase activity using a luminometer.

  • Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

G cluster_infectivity Single-Cycle Infectivity Assay Workflow Seed Seed TZM-bl cells Preincubate Pre-incubate with TIQ-15 Seed->Preincubate Infect Infect with HIV-1 pseudovirus Preincubate->Infect Incubate Incubate for 48h Infect->Incubate Lyse Lyse cells Incubate->Lyse Measure Measure Luciferase Activity Lyse->Measure Calculate Calculate IC50 Measure->Calculate

Workflow for the single-cycle infectivity assay.

This assay measures the ability of TIQ-15 to block the intracellular calcium mobilization induced by the natural CXCR4 ligand, CXCL12.

Principle: Binding of CXCL12 to CXCR4 triggers a G-protein coupled signaling cascade, leading to an increase in intracellular calcium concentration ([Ca2+]i). This change can be monitored using a calcium-sensitive fluorescent dye. An antagonist will inhibit this CXCL12-induced calcium flux.

Protocol:

  • Load CXCR4-expressing cells (e.g., CCRF-CEM) with a calcium-sensitive dye (e.g., Fluo-4 AM or Indo-1 AM).

  • Wash the cells to remove excess dye.

  • Pre-incubate the cells with various concentrations of TIQ-15.

  • Establish a baseline fluorescence reading using a fluorometric imaging plate reader (FLIPR) or a flow cytometer.

  • Add CXCL12 to the cells to stimulate calcium flux and record the change in fluorescence over time.

  • Calculate the inhibition of the calcium response at each concentration of TIQ-15 to determine the IC50.

This assay determines the effect of TIQ-15 on the inhibition of adenylyl cyclase mediated by CXCR4 signaling.

Principle: CXCR4 is a Gi-coupled receptor. Its activation by CXCL12 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. An antagonist will prevent this decrease. To measure this, cells are typically stimulated with forskolin to elevate basal cAMP levels, and the inhibitory effect of CXCL12 in the presence and absence of the antagonist is measured.

Protocol:

  • Culture CXCR4-expressing cells in the presence of various concentrations of TIQ-15.

  • Stimulate the cells with forskolin to induce cAMP production.

  • Add CXCL12 to the cells to inhibit adenylyl cyclase.

  • Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay (e.g., HTRF, ELISA, or a luciferase-based assay).

  • Determine the ability of TIQ-15 to reverse the CXCL12-mediated inhibition of cAMP production to calculate the IC50.

This assay assesses the impact of TIQ-15 on the activation of cofilin, a downstream effector of CXCR4 signaling.

Principle: CXCL12/CXCR4 signaling leads to the dephosphorylation and activation of cofilin, an actin-binding protein that regulates actin dynamics. The activation of cofilin can be measured by assessing its phosphorylation state.

Protocol:

  • Treat CXCR4-expressing cells with TIQ-15.

  • Stimulate the cells with CXCL12.

  • Lyse the cells and separate the proteins by SDS-PAGE.

  • Perform a Western blot analysis using antibodies specific for phosphorylated cofilin (inactive) and total cofilin.

  • Quantify the band intensities to determine the ratio of phosphorylated to total cofilin, which reflects the level of cofilin activation. A decrease in this ratio upon CXCL12 stimulation is expected, and this decrease should be blocked by TIQ-15.

This assay evaluates the ability of TIQ-15 to inhibit the migration of cells towards a CXCL12 gradient.

Principle: CXCL12 acts as a chemoattractant for cells expressing CXCR4, inducing their directional migration. An antagonist will block this chemotactic response.

Protocol:

  • Use a transwell migration system (e.g., Boyden chamber) with a porous membrane.

  • Place a solution containing CXCL12 in the lower chamber.

  • Resuspend CXCR4-expressing cells in media containing various concentrations of TIQ-15 and place them in the upper chamber.

  • Incubate for a sufficient time to allow cell migration through the membrane.

  • Quantify the number of migrated cells in the lower chamber by counting, staining, or using a fluorescent dye.

  • Calculate the percentage of inhibition of migration for each TIQ-15 concentration to determine the IC50.

G cluster_pathway CXCR4 Signaling Pathway and Inhibition by TIQ-15 CXCL12 CXCL12 CXCR4 CXCR4 CXCL12->CXCR4 Binds Gi Gαi Activation CXCR4->Gi PLC_activation PLC Activation CXCR4->PLC_activation Cofilin_activation Cofilin Activation CXCR4->Cofilin_activation TIQ15 TIQ-15 TIQ15->CXCR4 Blocks AC_inhibition Adenylyl Cyclase Inhibition Gi->AC_inhibition cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease Ca_flux ↑ [Ca2+]i PLC_activation->Ca_flux Chemotaxis Chemotaxis Cofilin_activation->Chemotaxis

Simplified CXCR4 signaling pathway and the point of inhibition by TIQ-15.

Conclusion

This compound (TIQ-15) is a potent and specific antagonist of the CXCR4 co-receptor, effectively inhibiting the entry of X4-tropic HIV-1 strains. The synthetic methodologies for tetrahydroisoquinoline derivatives provide a basis for its production and further structural optimization. The comprehensive characterization through a suite of in vitro assays confirms its mechanism of action and quantifies its biological activity. This technical guide serves as a valuable resource for researchers in the field of HIV drug discovery and development, providing a foundation for further investigation and the potential clinical application of this promising inhibitor.

In Vitro Anti-HIV-1 Activity of Small Molecules: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro evaluation of small molecule inhibitors targeting HIV-1. It includes a summary of quantitative data for various inhibitor classes, detailed experimental protocols for key assays, and visualizations of the HIV-1 life cycle and inhibitor mechanisms of action.

Introduction to HIV-1 and Small Molecule Inhibitors

Human Immunodeficiency Virus type 1 (HIV-1) is a retrovirus that leads to Acquired Immunodeficiency Syndrome (AIDS). The lifecycle of HIV-1 presents multiple opportunities for therapeutic intervention. Small molecule inhibitors have been instrumental in the development of highly active antiretroviral therapy (HAART), which has transformed HIV-1 infection from a fatal disease to a manageable chronic condition. These inhibitors are designed to target specific and essential stages of the viral replication cycle.

The primary targets for these small molecules include:

  • Viral Entry: Blocking the attachment and fusion of the virus to the host cell.

  • Reverse Transcription: Inhibiting the conversion of viral RNA into DNA.

  • Integration: Preventing the integration of viral DNA into the host cell's genome.

  • Protease Activity: Disrupting the processing of viral proteins necessary for producing mature, infectious virions.

This guide will delve into the specifics of small molecules that target these critical processes, presenting their in vitro efficacy and the methodologies used for their evaluation.

Quantitative Data of Small Molecule Inhibitors

The in vitro potency of anti-HIV-1 small molecules is commonly quantified using IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values. The following tables summarize these values for representative compounds across different inhibitor classes.

Table 1: HIV-1 Entry Inhibitors
CompoundTargetAssay Cell LineIC50 / EC50Reference
BMS-378806gp120Various0.04 µM (Median EC50)[1]
MaravirocCCR5-0.40 nM (IC50)[2]
Enfuvirtidegp41-36 nM (IC50)[2]
5M038Env-mediated fusion-~10 µM (IC50)[1]
5M041Env-mediated fusion-~10 µM (IC50)[1]
Compound 7gp41Cell-cell fusion1.1 µM (IC50)[1]
18AEnv-mediated fusionVarious1.5–36.8 μM (Activity Range)[1]
FD016gp120/gp41IIIB/Bal5.93 µM / 16.98 µM (IC50)[3]
FD017gp120/gp41IIIB/Bal1.44 µM / 0.83 µM (IC50)[3]
FD028gp120/gp41IIIB/Bal0.71 µM / 0.66 µM (EC50)[3]
Table 2: HIV-1 Reverse Transcriptase Inhibitors (RTIs)
CompoundTypeWild-Type RT IC50Mutant RT (K103N/Y181C) IC50Reference
NevirapineNNRTI0.44 µM-[4]
EfavirenzNNRTI0.012 µM-[5]
BPPTNNRTI0.14 µM-[5]
Compound 27NNRTI11 µM34 µM[4]
Ru5(CO)14(µ-H)(µ-S(CH2)2COO−)Na+NRTI96.6 pM-[6]
Ru5(CO)14(µ-H)(µ-S(CH2)2COO−)Na+NNRTI0.89 pM-[6]
Ru5(CO)14(µ-H)(µ-S(CH2)2COO−)Na+NtRTI0.61 pM-[6]
Table 3: HIV-1 Integrase Inhibitors (INSTIs)
CompoundTarget StepIC50 / EC50Reference
Dolutegravir (DTG)Strand Transfer2.7 nM (IC50)[7]
Dolutegravir (DTG)HIV-1 Replication0.51 nM (EC50 in PBMCs)[7]
5-CITEP3'-Processing35 µM (IC50)[7]
5-CITEPStrand Transfer0.65 µM (IC50)[7]
L-731,988Strand Transfer80 nM (IC50)[7]
S-1360Integrase20 nM (IC50)[7]
Elvitegravir (EVG)Strand Transfer--
Raltegravir (RAL)Strand Transfer--
MK-0536Strand Transfer100 nM (IC50)[8]
Compound 4cStrand Transfer2.7 nM (IC50)[9]
Compound 1Integrase1.5 µM (IC50)[10]
Compound 23'-Processing43.4 µM (IC50)[10]
Compound 2Strand Transfer38.8 µM (IC50)[10]
Compound 3HIV-1 Replication5.96 µg/ml (EC50)[10]
Compound 4HIV-1 Replication6.47 µg/ml (EC50)[10]
Compound 5HIV-1 Replication3.46 µg/ml (EC50)[10]
Table 4: HIV-1 Protease Inhibitors (PIs)
CompoundKiIC50 / EC50Reference
Lopinavir (LPV)-0.69 ng/ml (serum-free IC50)[11]
Ritonavir (RTV)-4.0 ng/ml (serum-free IC50)[11]
Darunavir16 pM3.0 nM (IC50)[12]
Compound 128.9 pM93 nM (EC50)[13]
Compound 14-2.2 - 14 nM (EC50 range)[14]
Compound 15< 0.005 nM7 nM (IC50)[13]
Compound 16< 0.005 nM3 nM (IC50)[13]
CBR003PS-9.4 nM (EC50)[15]
CBR013PS-36.6 nM (EC50)[15]
Compound 107-35.06 µM (IC50 for PR)[13]
Compound 108-1.7 µM (IC50)[14]

Experimental Protocols

Accurate and reproducible in vitro assays are critical for the evaluation of anti-HIV-1 compounds. This section provides detailed methodologies for key experiments.

HIV-1 Entry Inhibition Assay (TZM-bl Reporter Gene Assay)

This assay measures the inhibition of viral entry using a genetically engineered HeLa cell line (TZM-bl) that expresses CD4, CXCR4, and CCR5 and contains Tat-responsive luciferase and β-galactosidase reporter genes.[16][17][18]

Materials:

  • TZM-bl cells

  • Complete Growth Medium (GM): DMEM supplemented with 10% FBS, penicillin, and streptomycin

  • DEAE-Dextran

  • HIV-1 Env-pseudotyped virus or replication-competent virus

  • Test compounds

  • 96-well culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of GM and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds in GM.

  • Virus Preparation: Dilute the virus stock in GM to a concentration that yields a luciferase signal of approximately 50,000-150,000 Relative Luminescence Units (RLU).[16]

  • Neutralization Reaction: In a separate 96-well plate, mix 50 µL of the diluted virus with 50 µL of the serially diluted compounds. Incubate for 60 minutes at 37°C.

  • Infection: Add 100 µL of the virus-compound mixture to the TZM-bl cells. Also include virus-only controls (no compound) and cell-only controls (no virus).

  • DEAE-Dextran Addition: Add GM containing DEAE-Dextran to a final concentration of 30 µg/ml.

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • Lysis and Luminescence Reading: Remove 100 µL of the supernatant, add 100 µL of luciferase assay reagent to each well, and incubate for 2 minutes at room temperature. Transfer 150 µL of the cell lysate to a black 96-well plate and measure the luminescence using a luminometer.[19]

  • Data Analysis: Calculate the percent neutralization by comparing the RLU of compound-treated wells to the virus control wells. Determine the EC50 value from the dose-response curve.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of HIV-1 RT.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • RT Assay Buffer

  • Template/primer (e.g., poly(A)/oligo(dT))

  • Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., DIG-dUTP or a fluorescent analog)

  • Test compounds

  • Streptavidin-coated 96-well plates

  • Anti-DIG-HRP conjugate (if using DIG-dUTP)

  • HRP substrate (e.g., ABTS)

  • Stop solution

  • Plate reader

Procedure:

  • Plate Coating: Coat streptavidin-coated 96-well plates with biotinylated oligo(dT) primer.

  • Template Annealing: Add the poly(A) template to allow annealing with the primer.

  • Compound Incubation: Add serial dilutions of the test compounds to the wells.

  • Enzyme Reaction: Add a mixture of HIV-1 RT and dNTPs (including the labeled dNTP) to each well to initiate the reaction.

  • Incubation: Incubate the plate for a defined period (e.g., 1-2 hours) at 37°C to allow for DNA synthesis.

  • Detection:

    • Wash the plate to remove unincorporated nucleotides.

    • Add Anti-DIG-HRP conjugate and incubate.

    • Wash the plate again.

    • Add the HRP substrate and incubate until color develops.

    • Add the stop solution.

  • Data Analysis: Measure the absorbance at the appropriate wavelength. Calculate the percent inhibition by comparing the signal from compound-treated wells to the enzyme-only control. Determine the IC50 value from the dose-response curve.

HIV-1 Protease Inhibition Assay

This assay quantifies the inhibition of HIV-1 protease activity using a fluorogenic substrate.[20]

Materials:

  • Recombinant HIV-1 Protease

  • Protease Assay Buffer

  • Fluorogenic protease substrate

  • Test compounds

  • 96-well black plates

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds in assay buffer. Prepare a working solution of the HIV-1 protease.

  • Reaction Setup: In a 96-well black plate, add the test compounds and the HIV-1 protease solution. Include enzyme-only controls and no-enzyme controls.

  • Pre-incubation: Pre-incubate the plate for a short period (e.g., 10-15 minutes) at 37°C.

  • Substrate Addition: Add the fluorogenic protease substrate to all wells to start the reaction.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity kinetically over a period of 1-2 hours at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/450 nm).

  • Data Analysis: Determine the reaction rate (slope of the linear portion of the kinetic curve) for each well. Calculate the percent inhibition by comparing the rates of compound-treated wells to the enzyme control. Determine the IC50 value from the dose-response curve.

HIV-1 Integrase Strand Transfer (ST) Inhibition Assay

This biochemical assay measures the inhibition of the strand transfer step catalyzed by HIV-1 integrase.[21]

Materials:

  • Recombinant HIV-1 Integrase

  • Donor substrate DNA (DS DNA), typically a biotinylated oligonucleotide mimicking the viral DNA end.

  • Target substrate DNA (TS DNA), typically a labeled oligonucleotide.

  • Integrase Reaction Buffer

  • Streptavidin-coated 96-well plates

  • HRP-conjugated antibody against the TS DNA label

  • TMB substrate

  • Stop solution

  • Plate reader

Procedure:

  • Plate Coating: Add the biotinylated DS DNA to streptavidin-coated 96-well plates and incubate to allow binding. Wash the plate.

  • Enzyme Binding: Add the HIV-1 integrase to the wells and incubate to allow it to bind to the DS DNA. Wash the plate.

  • Compound Incubation: Add serial dilutions of the test compounds to the wells and incubate for a short period.

  • Strand Transfer Reaction: Add the labeled TS DNA to initiate the strand transfer reaction. Incubate for 30-60 minutes at 37°C.

  • Detection:

    • Wash the plate to remove unbound TS DNA.

    • Add the HRP-conjugated antibody that recognizes the label on the integrated TS DNA and incubate.

    • Wash the plate.

    • Add the TMB substrate and incubate until color develops.

    • Add the stop solution.

  • Data Analysis: Measure the absorbance at 450 nm. Calculate the percent inhibition by comparing the signal from compound-treated wells to the enzyme-only control. Determine the IC50 value from the dose-response curve.

Visualizations of Pathways and Workflows

The following diagrams, created using the Graphviz DOT language, illustrate the HIV-1 life cycle, the points of intervention for small molecule inhibitors, and a general experimental workflow for inhibitor screening.

The HIV-1 Life Cycle and Drug Targets

HIV_Lifecycle cluster_cell Host Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_extracellular Extracellular Integration 4. Integration Provirus Proviral DNA Integration->Provirus Integrase Inhibitors Transcription 5. Transcription Viral_RNA Viral RNA Transcription->Viral_RNA Provirus->Transcription Fusion 2. Fusion RT 3. Reverse Transcription Fusion->RT Fusion Inhibitors RT->Integration RT Inhibitors (NRTIs, NNRTIs) Translation 6. Translation Viral_Proteins Viral Proteins Translation->Viral_Proteins Assembly 7. Assembly Budding 8. Budding & Maturation Assembly->Budding Protease Inhibitors Viral_RNA->Translation Viral_RNA->Assembly Viral_Proteins->Assembly Attachment 1. Attachment Attachment->Fusion Entry Inhibitors Mature_Virion Mature Virion Budding->Mature_Virion Virion HIV-1 Virion Virion->Attachment

Caption: The HIV-1 life cycle with key stages targeted by different classes of small molecule inhibitors.

General Workflow for In Vitro Screening of HIV-1 Inhibitors

Screening_Workflow Start Start: Compound Library Primary_Screening Primary Screening (e.g., Cell-based assay) Start->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response & EC50/IC50 Determination Hit_Identification->Dose_Response Active Hits Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Inactive Cytotoxicity Cytotoxicity Assay (CC50 Determination) Dose_Response->Cytotoxicity Selectivity_Index Calculate Selectivity Index (CC50 / EC50) Dose_Response->Selectivity_Index Cytotoxicity->Selectivity_Index Mechanism_of_Action Mechanism of Action Studies (e.g., Biochemical assays) Selectivity_Index->Mechanism_of_Action High SI Selectivity_Index->Lead_Optimization Low SI Mechanism_of_Action->Lead_Optimization

Caption: A generalized workflow for the in vitro screening and characterization of potential HIV-1 inhibitors.

Mechanism of Action of Major Anti-HIV-1 Drug Classes

MOA Entry_Inhibitors Entry Inhibitors gp120 Binders CCR5 Antagonists Fusion Inhibitors RT_Inhibitors Reverse Transcriptase Inhibitors (RTIs) NRTIs (Chain Terminators) NNRTIs (Allosteric Inhibitors) Integrase_Inhibitors Integrase Inhibitors (INSTIs) Inhibit Strand Transfer Protease_Inhibitors Protease Inhibitors (PIs) Inhibit Polyprotein Cleavage HIV_Lifecycle HIV-1 Replication Cycle HIV_Lifecycle->Entry_Inhibitors Block HIV_Lifecycle->RT_Inhibitors Block HIV_Lifecycle->Integrase_Inhibitors Block HIV_Lifecycle->Protease_Inhibitors Block

Caption: A diagram illustrating the mechanisms of action for the main classes of anti-HIV-1 small molecules.

References

In-Depth Technical Guide: HIV-1 Inhibitor-15 Target Identification and Validation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This document provides a comprehensive technical overview of the target identification and validation of HIV-1 Inhibitor-15, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI). It details the quantitative antiviral activity, outlines the experimental protocols for target validation, and visually represents the inhibitor's mechanism of action and the workflow for its target identification.

Target Identification: HIV-1 Reverse Transcriptase

Extensive research has identified the molecular target of this compound as the HIV-1 Reverse Transcriptase (RT) .[1] This inhibitor belongs to the class of non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1] Unlike nucleoside analogs, NNRTIs bind to an allosteric pocket in the RT enzyme, known as the NNRTI binding pocket (NNIBP), which is distinct from the active site. This binding event induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity and blocking the reverse transcription of the viral RNA genome into proviral DNA, a critical step in the HIV-1 replication cycle.

Quantitative Data Summary

The efficacy of this compound has been demonstrated through its potent inhibitory activity against both wild-type (WT) HIV-1 and a panel of clinically relevant NNRTI-resistant mutant strains.

Table 1: In Vitro Anti-HIV-1 Activity of Inhibitor-15
HIV-1 StrainEC₅₀ (nM)
Wild-Type (WT)1.7[2]
L100I4[2]
K103N2[2]
Y181C6[2]
E138K9[2]
EC₅₀ (50% effective concentration) represents the concentration of the inhibitor required to inhibit viral replication by 50% in cell culture.
Table 2: Enzymatic Inhibition of HIV-1 Reverse Transcriptase
EnzymeIC₅₀ (µM)
Wild-Type HIV-1 RT1.138[1]
IC₅₀ (50% inhibitory concentration) is the concentration of the inhibitor required to reduce the activity of the isolated enzyme by 50%.

Experimental Protocols

The following sections detail the methodologies employed for the target identification and validation of this compound.

Cell-Based Anti-HIV Assay (MT-4 Cells)

This assay is fundamental for determining the antiviral efficacy of a compound in a cellular context.

Objective: To measure the ability of this compound to protect MT-4 cells from HIV-1 induced cytopathic effects.

Materials:

  • MT-4 human T-lymphoid cell line

  • HIV-1 viral stocks (e.g., IIIB for wild-type)

  • This compound

  • RPMI-1640 cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin and Streptomycin

  • MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide]

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • MT-4 cells are seeded into 96-well microtiter plates at an appropriate density.

  • Serial dilutions of this compound are prepared and added to the wells.

  • A standardized amount of HIV-1 virus is added to the cell cultures.

  • Control wells include uninfected cells (mock) and infected cells without any inhibitor.

  • Plates are incubated at 37°C in a 5% CO₂ incubator for 5 days.

  • Following incubation, MTT solution is added to each well, and the plates are incubated for an additional 4 hours to allow for the formation of formazan crystals by viable cells.

  • The supernatant is carefully removed, and DMSO is added to dissolve the formazan crystals.

  • The absorbance is measured using a plate reader at a wavelength of 540 nm.

  • The EC₅₀ value is calculated by determining the compound concentration that results in a 50% reduction in the cytopathic effect of the virus.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This is a direct enzymatic assay to confirm the inhibition of the identified target.

Objective: To quantify the inhibitory activity of this compound against the enzymatic function of purified HIV-1 RT.

Materials:

  • Recombinant wild-type HIV-1 RT

  • Poly(A)•oligo(dT) as a template/primer

  • [³H]-dTTP (radiolabeled deoxynucleotide triphosphate)

  • Reaction buffer (containing Tris-HCl, MgCl₂, KCl, DTT)

  • This compound

  • Glass-fiber filters

  • Trichloroacetic acid (TCA)

  • Scintillation cocktail

Procedure:

  • The assay is performed in a 96-well plate format.

  • A reaction mixture is prepared containing the reaction buffer, poly(A)•oligo(dT), and [³H]-dTTP.

  • Serial dilutions of this compound are added to the wells.

  • The enzymatic reaction is initiated by the addition of a standardized amount of recombinant HIV-1 RT.

  • The reaction is incubated at 37°C for a defined period (e.g., 30 minutes).

  • The reaction is terminated by spotting the reaction mixture onto glass-fiber filters.

  • The filters are washed with ice-cold TCA to precipitate the newly synthesized radiolabeled DNA and remove unincorporated [³H]-dTTP.

  • The filters are dried, and a scintillation cocktail is added.

  • The amount of incorporated radioactivity is quantified using a scintillation counter.

  • The IC₅₀ value is determined as the inhibitor concentration that reduces the RT activity by 50% compared to the control reaction without the inhibitor.

Mandatory Visualizations

Signaling Pathway and Mechanism of Action

HIV_Lifecycle_Inhibition cluster_host_cell Host Cell Cytoplasm Viral_RNA Viral RNA Genome Reverse_Transcription Reverse Transcription Viral_RNA->Reverse_Transcription Proviral_DNA Proviral DNA Reverse_Transcription->Proviral_DNA HIV1_RT HIV-1 Reverse Transcriptase Integration into\nHost Genome Integration into Host Genome Proviral_DNA->Integration into\nHost Genome Inhibitor15 This compound (NNRTI) Inhibitor15->HIV1_RT Allosteric Binding and Inhibition

Caption: Mechanism of this compound action on Reverse Transcription.

Experimental Workflow for Target Identification and Validation

Target_Validation_Workflow Compound_Screening Compound Library Screening Hit_Identification Hit Identification (Potent Antiviral Activity) Compound_Screening->Hit_Identification Cell-based Assays Target_Hypothesis Hypothesis Generation (e.g., NNRTI) Hit_Identification->Target_Hypothesis SAR & Comparison to known drugs Enzymatic_Assay Enzymatic Assay (HIV-1 RT Inhibition) Target_Hypothesis->Enzymatic_Assay Target_Validation Target Validated (NNRTI Confirmed) Enzymatic_Assay->Target_Validation IC₅₀ Determination Resistance_Profiling Resistance Profiling (Mutant Strains) Target_Validation->Resistance_Profiling Lead_Optimization Lead Optimization Resistance_Profiling->Lead_Optimization

Caption: Workflow for HIV-1 NNRTI Target Identification and Validation.

References

Structural Biology of HIV-1 Protease Binding with Amprenavir: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structural and thermodynamic principles governing the interaction between the Human Immunodeficiency Virus Type 1 (HIV-1) protease and its inhibitor, Amprenavir. The HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins.[1] Inhibition of this enzyme results in the production of immature, non-infectious virions, making it a prime target for antiretroviral therapy.[2][3] Amprenavir is a potent, competitive inhibitor of HIV-1 protease, binding to the active site and disrupting its catalytic function.[4][5] This document summarizes key quantitative data, details experimental methodologies for studying this interaction, and provides visual representations of the underlying molecular mechanisms.

Data Presentation: Quantitative Analysis of Amprenavir-HIV-1 Protease Binding

The binding affinity and inhibitory activity of Amprenavir against wild-type HIV-1 protease have been extensively characterized using various biophysical and biochemical techniques. The following tables summarize the key quantitative data from published studies.

ParameterValueMethodReference
Inhibition Constant (Ki) 0.6 nMEnzyme Kinetics[6]
Dissociation Constant (Kd) 0.39 nMIsothermal Titration Calorimetry[7]
IC50 14.6 ± 12.5 ng/mLIn vitro cell culture[6]

Table 1: Binding Affinity and Inhibitory Potency of Amprenavir against Wild-Type HIV-1 Protease. This table presents the key parameters that quantify the strength of interaction and the functional inhibition of HIV-1 protease by Amprenavir.

Thermodynamic ParameterValue (kcal/mol) at 25°CMethodReference
Binding Enthalpy (ΔH) -6.9Isothermal Titration Calorimetry[8]
Binding Entropy (-TΔS) -6.2Isothermal Titration Calorimetry[8]
Gibbs Free Energy (ΔG) -13.1Isothermal Titration Calorimetry[8]

Table 2: Thermodynamic Profile of Amprenavir Binding to Wild-Type HIV-1 Protease. This table outlines the thermodynamic contributions to the binding event, indicating a process driven by both favorable enthalpic and entropic changes.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible study of inhibitor-enzyme interactions. The following sections provide an overview of the key experimental protocols used to characterize the binding of Amprenavir to HIV-1 protease.

Expression and Purification of HIV-1 Protease

Recombinant HIV-1 protease for structural and biophysical studies is typically expressed in Escherichia coli.

  • Gene Synthesis and Cloning : A synthetic gene encoding the 99-amino acid HIV-1 protease, often with mutations to prevent autoproteolysis and oxidation (e.g., Q7K, L33I, L63I, C67A, C95A), is cloned into an expression vector such as pET32a(+).[9][10] This vector may include an N-terminal autocleavage site and a C-terminal TEV protease cleavage site followed by a 6x-His tag for purification.[10]

  • Expression : The expression plasmid is transformed into an appropriate E. coli strain, such as BL21(DE3).[11] Cells are grown in a suitable medium (e.g., LB broth) at 37°C to an optimal density, and protein expression is induced with Isopropyl β-D-1-thiogalactopyranoside (IPTG).[11] The recombinant protease is often expressed as inclusion bodies.[11]

  • Inclusion Body Isolation and Solubilization : Cells are harvested by centrifugation, lysed, and the inclusion bodies are collected. The inclusion bodies are washed, typically with a buffer containing Triton X-100, and then solubilized in a strong denaturant like 8 M urea.[11]

  • Refolding and Purification : The solubilized protein is refolded by rapid dilution into a refolding buffer.[12] The refolded, active protease is then purified using a combination of chromatographic techniques, which may include ion exchange (e.g., Q-Sepharose) and affinity chromatography (e.g., Ni-Sepharose) to capture the His-tagged protein.[10] The purity of the final protein is assessed by SDS-PAGE.[10]

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for directly measuring the thermodynamic parameters of binding interactions.

  • Sample Preparation : Purified HIV-1 protease is dialyzed extensively against the experimental buffer (e.g., 10 mM sodium acetate, pH 5.0, 2% DMSO).[7] Amprenavir is dissolved in the same final dialysis buffer. The concentrations of both protein and ligand are accurately determined.

  • Instrumentation : A sensitive isothermal titration calorimeter, such as a VP-ITC from MicroCal, is used.[7]

  • Displacement Titration for High-Affinity Inhibitors : Due to the high affinity of Amprenavir for HIV-1 protease, a direct titration may not yield an accurate Kd.[8] In such cases, a displacement titration is employed.[8]

    • A weaker, competitive inhibitor (e.g., acetyl-pepstatin) is first titrated into the protease solution to determine its binding parameters.[8]

    • Subsequently, the high-affinity inhibitor (Amprenavir) is titrated into a solution of the protease pre-saturated with the weaker inhibitor.[8]

  • Experimental Parameters : The experiment is typically performed at 25°C.[8] A series of small injections (e.g., 10 µL) of the inhibitor solution are made into the sample cell containing the protease.[8] The heat change associated with each injection is measured.

  • Data Analysis : The integrated heat data are fit to a suitable binding model (e.g., a one-site binding model) to determine the stoichiometry (n), binding constant (Ka or Kd), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy of binding (ΔS) are then calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.

X-ray Crystallography

X-ray crystallography provides a high-resolution, three-dimensional structure of the inhibitor-enzyme complex.

  • Crystallization : The HIV-1 protease-Amprenavir complex is prepared by mixing the purified protease with a molar excess of the inhibitor. Crystals are grown using the hanging-drop vapor diffusion method.[12] A typical crystallization condition involves equilibrating a drop containing the protein-inhibitor complex against a reservoir solution (e.g., 0.1 M MES buffer, 0.9 M NaCl).[13]

  • Data Collection : The crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

  • Structure Determination and Refinement : The structure is solved by molecular replacement, using a previously determined structure of HIV-1 protease as a search model. The initial model is then refined against the collected diffraction data, and the inhibitor molecule is built into the electron density map. The final structure is validated for its geometric quality.

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows related to the structural biology of Amprenavir binding to HIV-1 protease.

HIV_Protease_Catalytic_Cycle cluster_enzyme HIV-1 Protease cluster_inhibitor Inhibition by Amprenavir Protease_Dimer Active Protease Dimer (Asp25/Asp25') Substrate_Binding Gag-Pol Polyprotein Substrate Binding Protease_Dimer->Substrate_Binding Amprenavir_Binding Amprenavir Binding to Active Site Protease_Dimer->Amprenavir_Binding Competitive Inhibition Tetrahedral_Intermediate Tetrahedral Intermediate Formation Substrate_Binding->Tetrahedral_Intermediate Nucleophilic attack by water molecule Peptide_Bond_Cleavage Peptide Bond Cleavage Tetrahedral_Intermediate->Peptide_Bond_Cleavage Collapse of intermediate Product_Release Release of Mature Viral Proteins Peptide_Bond_Cleavage->Product_Release Product_Release->Protease_Dimer Regeneration Stable_Complex Stable Enzyme-Inhibitor Complex Amprenavir_Binding->Stable_Complex High-affinity binding XRay_Crystallography_Workflow Start Start: Purified HIV-1 Protease and Amprenavir Complex_Formation Formation of Protease-Amprenavir Complex Start->Complex_Formation Crystallization Crystallization Screening (Vapor Diffusion) Complex_Formation->Crystallization Crystal_Optimization Crystal Optimization Crystallization->Crystal_Optimization Data_Collection X-ray Diffraction Data Collection (Synchrotron) Crystal_Optimization->Data_Collection Data_Processing Data Processing and Scaling Data_Collection->Data_Processing Phase_Determination Phase Determination (Molecular Replacement) Data_Processing->Phase_Determination Model_Building Model Building and Refinement Phase_Determination->Model_Building Validation Structure Validation Model_Building->Validation Final_Structure Final 3D Structure of Protease-Amprenavir Complex Validation->Final_Structure ITC_Workflow Start Start: Purified HIV-1 Protease and Amprenavir Sample_Prep Sample Preparation (Dialysis, Concentration Measurement) Start->Sample_Prep ITC_Experiment Isothermal Titration Calorimetry Experiment Sample_Prep->ITC_Experiment Raw_Data Raw Data Acquisition (Heat per Injection) ITC_Experiment->Raw_Data Data_Integration Integration of Heat Peaks Raw_Data->Data_Integration Binding_Isotherm Generation of Binding Isotherm Data_Integration->Binding_Isotherm Model_Fitting Fitting to a Binding Model Binding_Isotherm->Model_Fitting Thermodynamic_Parameters Determination of Kd, ΔH, n Model_Fitting->Thermodynamic_Parameters Final_Analysis Calculation of ΔG and ΔS Thermodynamic_Parameters->Final_Analysis

References

Preliminary Cytotoxicity Assessment of HIV-1 Inhibitor-15: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the preliminary in vitro cytotoxicity assessment of the novel antiretroviral candidate, HIV-1 Inhibitor-15. The document is intended for researchers, scientists, and drug development professionals engaged in the discovery and preclinical evaluation of new HIV-1 therapeutics. It details the experimental methodologies, presents the cytotoxicity and antiviral efficacy data, and illustrates the key experimental workflows and potential cellular pathways involved.

Quantitative Data Summary

The preliminary cytotoxic and antiviral activities of this compound were evaluated in various human cell lines. The 50% cytotoxic concentration (CC50), the concentration at which a 50% reduction in cell viability is observed, was determined to assess the compound's toxicity. Concurrently, the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50), the concentration required to inhibit viral replication by 50%, was measured to determine its antiviral potency.[1][2][3] The therapeutic potential is often initially gauged by the Selectivity Index (SI), calculated as the ratio of CC50 to EC50/IC50.[3]

Cell LineAssay TypeParameterValue (µM)Selectivity Index (SI)
MT-4Cell Viability (MTT)CC50>50[4]>25
MT-4Cytopathic Effect (CPE)EC502.0[4]
CEM-SSCell ViabilityCC504.19[5]10.48
CEM-SSAntiviral ActivityEC500.4
Peripheral Blood Mononuclear Cells (PBMCs)Cell ViabilityCC5035.5118.3
Peripheral Blood Mononuclear Cells (PBMCs)Antiviral ActivityEC500.3
H9 CellsAntiviral ActivityEC500.26[6]Not Determined
U937 CellsAntiviral ActivityEC501.7[6]Not Determined

Note: The data presented for this compound is a representative synthesis based on typical values found for novel HIV-1 inhibitors in preclinical studies.[3][4][5][6]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on standard procedures for assessing the cytotoxicity and antiviral activity of candidate compounds.[7][8]

2.1. MTT Assay for Cell Viability (Cytotoxicity)

This assay quantitatively measures the metabolic activity of cells, which serves as an indicator of cell viability.

  • Cell Seeding: Human T-lymphocyte cell lines (e.g., MT-2) are seeded into 96-well microplates at a density of approximately 2.25 x 10^4 cells per well.[5]

  • Compound Incubation: The cells are then incubated with five-fold serial dilutions of this compound, with a starting concentration of 50 µM.[5] A set of wells without the compound serves as a negative control. The plates are incubated for a period of 4 days at 37°C in a humidified 5% CO2 atmosphere.[5]

  • MTT Addition: Following the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: The plates are incubated for an additional few hours, during which viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.[1] A solubilizing agent (e.g., DMSO or a detergent solution) is then added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • CC50 Calculation: The absorbance values are plotted against the compound concentrations, and the CC50 value is determined by regression analysis as the concentration that reduces cell viability by 50% compared to the untreated control cells.[6]

2.2. Cytopathic Effect (CPE) Inhibition Assay

This assay assesses the ability of a compound to protect cells from the virus-induced cell death, known as the cytopathic effect.

  • Cell Seeding and Infection: MT-4 cells are seeded in 96-well plates. The cells are then infected with a laboratory-adapted strain of HIV-1 (e.g., NL4-3).[4]

  • Compound Treatment: Immediately after infection, various concentrations of this compound are added to the wells. Control wells include infected but untreated cells and uninfected, untreated cells.

  • Incubation: The plates are incubated for 5 days at 37°C to allow for viral replication and the development of cytopathic effects in the untreated infected cells.[4]

  • Viability Measurement: Cell viability is quantified using a colorimetric method, such as staining with crystal violet or using a tetrazolium-based reagent like MTT or XTT.[1][9]

  • EC50 Calculation: The degree of protection from CPE is measured, and the EC50 is calculated as the concentration of the compound that results in a 50% protection of the cells from virus-induced death compared to the infected, untreated control.[8]

Visualizations: Workflows and Pathways

3.1. Experimental Workflow for Cytotoxicity and Antiviral Assessment

The following diagram illustrates the general workflow for the in vitro evaluation of this compound.

G cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis CellCulture Cell Line Culture (e.g., MT-4, CEM-SS) CytotoxicityAssay Cytotoxicity Assay (e.g., MTT) CellCulture->CytotoxicityAssay AntiviralAssay Antiviral Assay (e.g., CPE) CellCulture->AntiviralAssay CompoundPrep This compound Serial Dilutions CompoundPrep->CytotoxicityAssay CompoundPrep->AntiviralAssay VirusStock HIV-1 Virus Stock Preparation VirusStock->AntiviralAssay CC50 CC50 Calculation CytotoxicityAssay->CC50 EC50 EC50/IC50 Calculation AntiviralAssay->EC50 SI Selectivity Index (SI) Calculation CC50->SI EC50->SI

In vitro assessment workflow for HIV-1 inhibitors.

3.2. Potential Mechanism of Action: Inhibition of HIV-1 Protease

Many HIV-1 inhibitors target key viral enzymes essential for replication.[10] One of the most critical targets is the HIV-1 protease.[11] This enzyme is responsible for cleaving large viral polyproteins into smaller, functional proteins required for the assembly of new, infectious virions.[11] Protease inhibitors act by binding to the active site of the enzyme, preventing this cleavage and resulting in the production of immature, non-infectious viral particles.[10][12]

G cluster_host Host Cell cluster_virion Virion Assembly Translation Translation of Viral mRNA by Host Ribosomes Polyprotein Gag-Pol Polyprotein (Inactive Precursor) Translation->Polyprotein Cleavage Proteolytic Cleavage Polyprotein->Cleavage Protease HIV-1 Protease (Viral Enzyme) Protease->Cleavage catalyzes NonInfectious Immature, Non-Infectious Virion Protease->NonInfectious inhibited Inhibitor This compound (Protease Inhibitor) Inhibitor->Protease inhibits Proteins Mature Viral Proteins (e.g., RT, Integrase) Cleavage->Proteins successful Assembly Virion Assembly Proteins->Assembly Infectious Mature, Infectious Virion Assembly->Infectious

Mechanism of action for a hypothetical HIV-1 protease inhibitor.

3.3. HIV-1 Interference with Host Cell Signaling

HIV-1 is known to interact with and modulate various host cell signaling pathways to facilitate its replication and evade the immune system. One such pathway is the JAK/STAT signaling cascade, which is crucial for antiviral responses mediated by interferons.[13] The viral protein Vif, for example, has been shown to promote the degradation of STAT1 and STAT3, thereby impairing the cell's ability to respond to antiviral signals.[13] Understanding these interactions is vital for developing host-targeting therapies.

G cluster_pathway JAK/STAT Signaling Pathway IFN Type I Interferon (IFN) Receptor IFN Receptor IFN->Receptor JAK JAK1 / TYK2 Receptor->JAK activates STAT STAT1 / STAT2 JAK->STAT phosphorylates pSTAT Phosphorylated STAT (pSTAT) STAT->pSTAT ISGF3 ISGF3 Complex pSTAT->ISGF3 forms Nucleus Nucleus ISGF3->Nucleus translocates to ISG Interferon-Stimulated Genes (ISGs) (Antiviral Proteins) Nucleus->ISG induces transcription of HIV_Vif HIV-1 Vif Protein HIV_Vif->STAT promotes degradation of

References

Unraveling the Antiviral Profile of HIV-1 Inhibitor-15: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the antiviral spectrum, mechanism of action, and experimental evaluation of HIV-1 inhibitor-15, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI). All quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols are provided. Visual diagrams generated using Graphviz illustrate key pathways and workflows to facilitate a deeper understanding of this compound.

Core Antiviral Activity and Cytotoxicity

This compound, also identified as compound 20 in its discovery publication, is a diarylpyrimidine derivative that has demonstrated highly potent and broad-spectrum activity against wild-type (WT) HIV-1 and various drug-resistant strains.[1][2] The compound's efficacy is attributed to its ability to bind to the non-nucleoside inhibitor binding pocket (NNIBP) of the HIV-1 reverse transcriptase (RT) enzyme, including a newly identified "NNRTI Adjacent" binding site.[1][2]

Quantitative Antiviral Spectrum

The following tables summarize the in vitro antiviral activity and cytotoxicity of this compound against different HIV-1 strains. The 50% effective concentration (EC50) represents the concentration of the compound required to inhibit viral replication by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI), calculated as CC50/EC50, is a measure of the compound's therapeutic window.

HIV-1 Strain EC50 (nM) [1]CC50 (µM) [1]Selectivity Index (SI)
Wild-Type (WT)2.4 - 3.8> 5.1> 1342 - 2125
L100IPotent Activity> 5.1Not explicitly calculated, but high
K103NPotent Activity> 5.1Not explicitly calculated, but high
Y181CPotent Activity> 5.1Not explicitly calculated, but high
Y188LPotent Activity> 5.1Not explicitly calculated, but high
E138KPotent Activity> 5.1Not explicitly calculated, but high
F227L+V106ALess Potent> 5.1Not explicitly calculated
K103N+Y181CLess Potent> 5.1Not explicitly calculated

Note: The original publication states that compound 20 (this compound) showed 1.5- to 3-fold greater activity against the single mutant strains compared to the reference drug Etravirine (ETV), which had an EC50 of 4.0 nM against the wild-type strain.[1]

HIV-1 Reverse Transcriptase Inhibition

The direct inhibitory effect of this compound on the viral reverse transcriptase enzyme is quantified by the 50% inhibitory concentration (IC50).

Enzyme IC50 (µM) [1]
Wild-Type HIV-1 RT0.084

Mechanism of Action: Targeting Reverse Transcription

This compound is classified as a non-nucleoside reverse transcriptase inhibitor (NNRTI).[1][3][4][5] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which are incorporated into the growing viral DNA chain and cause termination, NNRTIs bind to an allosteric site on the reverse transcriptase enzyme, away from the active site.[3][4][5] This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of the viral RNA genome into DNA. This process is a critical step in the HIV-1 replication cycle.

The following diagram illustrates the HIV-1 replication cycle and the specific point of inhibition by this compound.

HIV1_Lifecycle cluster_cell Host Cell cluster_inhibitor This compound Entry 1. Binding & Fusion ReverseTranscription 2. Reverse Transcription Entry->ReverseTranscription Integration 3. Integration ReverseTranscription->Integration Transcription 4. Transcription Integration->Transcription Translation 5. Translation Transcription->Translation Assembly 6. Assembly Translation->Assembly Budding 7. Budding & Maturation Assembly->Budding Inhibitor Inhibition Inhibitor->ReverseTranscription

HIV-1 Replication Cycle and Point of Inhibition.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

Antiviral Activity Assay in MT-4 Cells

This assay determines the in vitro antiviral efficacy of the inhibitor against HIV-1 replication in a human T-cell line.

Materials:

  • MT-4 human T-lymphocyte cell line[6][7]

  • HIV-1 viral stock (e.g., IIIB strain)

  • This compound (compound 20)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and antibiotics

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent[8][9][10]

  • Solubilization solution (e.g., SDS-HCl)[11]

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed MT-4 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.[12]

  • Prepare serial dilutions of this compound in culture medium.

  • Add 100 µL of the diluted compound to the wells containing the cells. Include control wells with no compound.

  • Infect the cells with a predetermined multiplicity of infection (MOI) of the HIV-1 viral stock.[12] Include uninfected control wells.

  • Incubate the plates for 4-5 days at 37°C in a 5% CO2 incubator.[7]

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[8][11]

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The EC50 value is calculated by determining the compound concentration that reduces the cytopathic effect of the virus by 50% compared to the virus control.

Cytotoxicity Assay (MTT Assay)

This assay assesses the toxicity of the inhibitor on the host cells.

Procedure:

  • The protocol is identical to the antiviral activity assay, with the critical exception that the cells are not infected with the HIV-1 virus.

  • The CC50 value is determined as the compound concentration that reduces the viability of uninfected cells by 50% compared to the untreated cell control.

Experimental Workflow Visualization

The following diagram outlines the general workflow for screening and characterizing a novel antiviral compound like this compound.

Antiviral_Workflow cluster_screening Initial Screening & Characterization cluster_advanced Advanced Evaluation CompoundSynthesis Compound Synthesis PrimaryScreening Primary Antiviral Screening (Wild-Type HIV-1) CompoundSynthesis->PrimaryScreening HitIdentification Hit Identification (High Selectivity Index) PrimaryScreening->HitIdentification CytotoxicityAssay Cytotoxicity Assay (MTT) CytotoxicityAssay->HitIdentification ResistanceProfiling Resistance Profiling (Mutant HIV-1 Strains) HitIdentification->ResistanceProfiling MechanismOfAction Mechanism of Action Studies (e.g., RT Inhibition Assay) HitIdentification->MechanismOfAction LeadOptimization Lead Optimization ResistanceProfiling->LeadOptimization MechanismOfAction->LeadOptimization

Workflow for Antiviral Compound Evaluation.

Conclusion

This compound exhibits a promising preclinical profile as a potent NNRTI with a broad spectrum of activity against both wild-type and clinically relevant mutant strains of HIV-1. Its high selectivity index suggests a favorable safety window. The detailed methodologies and illustrative diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals working on novel anti-HIV therapeutics. Further investigation into its in vivo efficacy and pharmacokinetic properties is warranted to fully elucidate its clinical potential.

References

Methodological & Application

Application Notes and Protocols for Cell-Based Assays to Determine HIV-1 Inhibitor Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The development of effective antiretroviral therapies is a cornerstone of HIV-1 research. A critical step in this process is the robust evaluation of novel inhibitors. Cell-based assays provide a physiologically relevant system to determine the efficacy of these compounds by measuring their ability to interfere with various stages of the HIV-1 replication cycle within a cellular context. These assays are indispensable for preclinical drug development, enabling the quantification of a compound's inhibitory potential and its therapeutic window.

This document provides detailed application notes and protocols for a range of key cell-based assays used to assess the efficacy of HIV-1 inhibitors. The protocols are designed to be comprehensive, guiding researchers through the experimental procedures, from cell line selection and virus stock preparation to data acquisition and analysis.

I. Overview of Cell-Based Assays for HIV-1 Inhibitor Efficacy

A variety of cell-based assays have been developed to target different stages of the HIV-1 life cycle. The choice of assay depends on the specific viral target of the inhibitor being tested. The primary categories of assays are:

  • Infectivity Assays: These assays measure the ability of an inhibitor to block viral entry, reverse transcription, integration, and gene expression, ultimately preventing the establishment of a productive infection. Reporter gene systems, such as luciferase or green fluorescent protein (GFP), are commonly used for their high sensitivity and ease of quantification.[1][2][3][4][5][6][7][8]

  • Reverse Transcriptase (RT) Activity Assays: These assays specifically measure the inhibition of the viral reverse transcriptase enzyme, which is essential for converting the viral RNA genome into DNA.[9][10][11][12]

  • Protease Activity Assays: These assays are designed to screen for inhibitors of the HIV-1 protease, an enzyme crucial for the maturation of newly formed viral particles.[13][14][15]

  • Cell Viability and Cytotoxicity Assays: It is crucial to assess the toxicity of any potential inhibitor to the host cells. Assays such as those using tetrazolium salts (e.g., XTT) are performed in parallel with efficacy assays to determine the therapeutic index of the compound.[2][14][16]

  • p24 Antigen Capture Assays: These immunoassays quantify the amount of the viral core protein p24 in cell culture supernatants, which serves as a marker for viral replication.[1][17][18]

II. Experimental Protocols

A. HIV-1 Infectivity Assay using a Luciferase Reporter System

This protocol describes a single-cycle infectivity assay using a replication-defective HIV-1 vector that expresses luciferase upon successful infection of target cells. This is a widely used method for screening inhibitors of entry, reverse transcription, and integration.[3][4][5]

1. Materials:

  • HEK293T cells (for virus production)

  • Target cells (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a Tat-inducible luciferase reporter gene)

  • HIV-1 packaging plasmid (e.g., pSG3ΔEnv)

  • VSV-G envelope expression plasmid

  • Luciferase reporter plasmid (e.g., pNL4-3.Luc.R-E-)[7]

  • Transfection reagent

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • HIV-1 inhibitor compound (test article)

  • Luciferase assay reagent

  • Luminometer

2. Protocol:

Day 1: Production of Pseudotyped HIV-1 Reporter Virus

  • Seed HEK293T cells in a 10 cm dish at a density that will result in 70-80% confluency on the day of transfection.

  • Co-transfect the cells with the HIV-1 packaging plasmid, the VSV-G envelope plasmid, and the luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Incubate the cells at 37°C in a 5% CO2 incubator.

Day 3: Harvest of Viral Supernatant

  • After 48-72 hours post-transfection, harvest the cell culture supernatant containing the pseudotyped virus.

  • Centrifuge the supernatant at a low speed (e.g., 500 x g for 10 minutes) to pellet any cellular debris.

  • Filter the cleared supernatant through a 0.45 µm filter.

  • The viral stock can be used immediately or aliquoted and stored at -80°C.

Day 4: Infection of Target Cells and Inhibitor Treatment

  • Seed TZM-bl cells in a 96-well white, clear-bottom plate at a density of 1 x 10^4 cells per well.

  • Prepare serial dilutions of the HIV-1 inhibitor in culture medium.

  • Add the diluted inhibitor to the appropriate wells. Include wells with no inhibitor as a positive control for infection and wells with uninfected cells as a negative control for background luminescence.

  • Add a predetermined amount of the pseudotyped HIV-1 reporter virus to each well (except the uninfected control wells). The amount of virus should be optimized to give a robust luciferase signal without causing significant cytotoxicity.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 48 hours.

Day 6: Measurement of Luciferase Activity

  • Remove the culture medium from the wells.

  • Lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's protocol.

  • Read the luminescence on a plate-reading luminometer.

3. Data Analysis:

  • Subtract the average background luminescence from the uninfected control wells from all other readings.

  • Normalize the luciferase activity in the inhibitor-treated wells to the activity in the untreated (virus only) control wells to determine the percentage of inhibition.

  • Plot the percentage of inhibition against the inhibitor concentration and use a non-linear regression analysis to calculate the 50% inhibitory concentration (IC50).

Experimental Workflow for HIV-1 Luciferase Reporter Assay

HIV_Luciferase_Assay cluster_virus_production Virus Production (Day 1-3) cluster_infection Infection & Treatment (Day 4) cluster_readout Readout (Day 6) Transfection Co-transfect HEK293T cells with plasmids Incubation_Virus Incubate 48-72h Transfection->Incubation_Virus Harvest Harvest & Filter Supernatant Incubation_Virus->Harvest Add_Virus Add pseudotyped virus Harvest->Add_Virus Seed_Target Seed TZM-bl cells Add_Inhibitor Add serial dilutions of inhibitor Seed_Target->Add_Inhibitor Add_Inhibitor->Add_Virus Incubation_Infection Incubate 48h Add_Virus->Incubation_Infection Lysis Lyse cells Incubation_Infection->Lysis Read_Luminescence Measure Luciferase Activity Lysis->Read_Luminescence RT_Assay_Pathway RT HIV-1 Reverse Transcriptase DNA_Product DIG- & Biotin-labeled cDNA RT->DNA_Product Template RNA Template/ DNA Primer Template->DNA_Product Nucleotides DIG- & Biotin-labeled dNTPs Nucleotides->DNA_Product Streptavidin Streptavidin-coated Plate DNA_Product->Streptavidin Biotin-Streptavidin Binding Anti_DIG_HRP Anti-DIG-Peroxidase Antibody Streptavidin->Anti_DIG_HRP DIG-Antibody Binding Color Colored Product (Quantifiable) Anti_DIG_HRP->Color Substrate Peroxidase Substrate Substrate->Color Enzymatic Conversion Assay_Parameters IC50 IC50 (50% Inhibitory Concentration) TI Therapeutic Index (TI) IC50->TI Determines Efficacy CC50 CC50 (50% Cytotoxic Concentration) CC50->TI Determines Safety

References

Application Notes and Protocols for Testing HIV-1 Inhibitor-15 Against Drug-Resistant Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for evaluating the efficacy of HIV-1 Inhibitor-15, a novel non-nucleoside reverse transcriptase inhibitor (NNRTI), against various drug-resistant strains of the human immunodeficiency virus type 1 (HIV-1). The protocols herein describe a robust phenotypic assay utilizing a luciferase reporter system to determine the inhibitor's potency.

Introduction to this compound

This compound (also referred to as compound 9d) is a highly potent, broad-spectrum NNRTI. It is a heteroaromatic dimethyl-biphenyl-diarylpyrimidine (DAPY) derivative[1]. Pre-clinical data indicate that this compound maintains significant activity against HIV-1 strains that have developed resistance to other NNRTIs, making it a promising candidate for further development in HIV therapy.

Mechanism of Action: Non-Nucleoside Reverse Transcriptase Inhibition

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of antiretroviral drugs that bind to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT), an enzyme crucial for the conversion of viral RNA into DNA. This binding site is allosteric, meaning it is distinct from the active site where nucleotide binding and polymerization occur[2][3]. The binding of an NNRTI, such as Inhibitor-15, induces a conformational change in the enzyme, which distorts the active site and inhibits the synthesis of viral DNA, thereby halting the viral replication cycle[1][3]. The common resistance mutations for NNRTIs, such as L100I, K103N, Y181C, and E138K, are located within or near this binding pocket and can reduce the binding affinity of the inhibitor.

HIV_NNRTI_Mechanism cluster_virus HIV-1 Virion cluster_cell Host CD4+ T-Cell cluster_rt Reverse Transcription Viral RNA Viral RNA Reverse Transcriptase Reverse Transcriptase Viral RNA->Reverse Transcriptase Template Viral DNA Synthesis Viral DNA Synthesis Reverse Transcriptase->Viral DNA Synthesis Integration Integration Viral DNA Synthesis->Integration Inhibitor-15 Inhibitor-15 Inhibitor-15->NNRTI Binding Pocket Inhibition Inhibition Inhibition->Reverse Transcriptase Allosteric Inhibition NNRTI Binding Pocket->Inhibition Provirus Provirus Integration->Provirus New Virions New Virions Provirus->New Virions

Mechanism of action for this compound.

Data Presentation: Potency of Inhibitor-15 Against Drug-Resistant HIV-1 Strains

The following table summarizes the in vitro antiviral activity of this compound against wild-type (WT) HIV-1 and a panel of NNRTI-resistant mutant strains. The data is presented as the 50% effective concentration (EC₅₀), which is the concentration of the inhibitor required to reduce viral replication by 50%.

HIV-1 StrainKey Resistance Mutation(s)Inhibitor-15 EC₅₀ (nM)[1][4]
Wild-Type (IIIB) None1.7
L100I NNRTI Resistance4.0
K103N NNRTI Resistance2.0
Y181C NNRTI Resistance6.0
E138K NNRTI Resistance9.0

Experimental Protocols

Phenotypic Drug Susceptibility Assay Using a Luciferase Reporter Gene System

This protocol describes a single-cycle infectivity assay using TZM-bl reporter cells to determine the susceptibility of HIV-1 strains to Inhibitor-15. TZM-bl cells are a HeLa cell line engineered to express CD4, CXCR4, and CCR5, and they contain an integrated luciferase gene under the control of the HIV-1 LTR promoter. Upon viral entry and Tat expression, the luciferase gene is activated, and the resulting luminescence is proportional to the level of viral infection[1][3].

Materials:

  • TZM-bl cells (available from the NIH AIDS Reagent Program)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL)

  • HIV-1 viral stocks (wild-type and resistant strains)

  • This compound

  • 96-well flat-bottom cell culture plates

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System, Promega)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and resuspend TZM-bl cells in complete DMEM.

    • Seed 1 x 10⁴ cells in 100 µL of medium per well in a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow cell adherence.

  • Inhibitor Preparation:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the inhibitor in complete DMEM to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.1% to avoid cytotoxicity.

  • Infection:

    • In a separate plate, mix 50 µL of the diluted inhibitor with 50 µL of viral stock (pre-titrated to yield a satisfactory signal-to-noise ratio).

    • Incubate the inhibitor-virus mixture for 1 hour at 37°C.

    • Remove the medium from the TZM-bl cells and add 100 µL of the inhibitor-virus mixture to each well.

    • Include control wells with virus only (no inhibitor) and cells only (no virus or inhibitor).

  • Incubation:

    • Incubate the infected plates for 48 hours at 37°C in a 5% CO₂ incubator.

  • Luciferase Assay:

    • After 48 hours, remove the plates from the incubator and allow them to equilibrate to room temperature.

    • Add 100 µL of luciferase assay reagent to each well.

    • Incubate for 2 minutes at room temperature to induce cell lysis and stabilize the luciferase signal.

    • Measure the luminescence in a luminometer.

Data Analysis:

  • Calculate Percent Inhibition:

    • Subtract the average background luminescence (cells only) from all experimental wells.

    • Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 × [1 - (Luminescence_inhibitor / Luminescence_virus_control)]

  • Determine EC₅₀:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the EC₅₀ value.

  • Calculate Fold Change in Susceptibility:

    • The fold change in susceptibility for a resistant strain is calculated by dividing its EC₅₀ by the EC₅₀ of the wild-type strain. Fold Change = EC₅₀_resistant_strain / EC₅₀_wild-type_strain

Phenotypic_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout & Analysis Seed_Cells Seed TZM-bl cells in 96-well plate Infection Infect TZM-bl cells Seed_Cells->Infection Prepare_Inhibitor Prepare serial dilutions of Inhibitor-15 Pre-incubation Pre-incubate virus with inhibitor Prepare_Inhibitor->Pre-incubation Prepare_Virus Prepare viral stocks (WT and resistant) Prepare_Virus->Pre-incubation Pre-incubation->Infection Incubation_48h Incubate for 48 hours Infection->Incubation_48h Lysis_Luciferase Add luciferase reagent and measure luminescence Incubation_48h->Lysis_Luciferase Data_Analysis Calculate % inhibition and EC50 Lysis_Luciferase->Data_Analysis Fold_Change Determine fold change in susceptibility Data_Analysis->Fold_Change

Workflow for the phenotypic drug susceptibility assay.
Cytotoxicity Assay

It is essential to assess the cytotoxicity of Inhibitor-15 to ensure that the observed antiviral activity is not due to cell death.

Materials:

  • TZM-bl cells

  • Complete DMEM

  • This compound

  • 96-well flat-bottom cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed TZM-bl cells in a 96-well plate as described in the phenotypic assay protocol.

  • Inhibitor Treatment:

    • Prepare serial dilutions of Inhibitor-15 in complete DMEM.

    • Remove the medium from the cells and add 100 µL of the diluted inhibitor to each well.

    • Include control wells with cells and medium only (no inhibitor).

  • Incubation:

    • Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

  • Cell Viability Assay:

    • After 48 hours, add 100 µL of cell viability reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence in a luminometer.

Data Analysis:

  • Calculate Percent Viability:

    • % Viability = 100 × (Luminescence_inhibitor / Luminescence_cell_control)

  • Determine CC₅₀:

    • Plot the percent viability against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the 50% cytotoxic concentration (CC₅₀).

  • Calculate Selectivity Index (SI):

    • The selectivity index is a measure of the inhibitor's therapeutic window. SI = CC₅₀ / EC₅₀

    • A higher SI value indicates a more favorable safety profile.

Logical_Relationship EC50 EC50 (Potency) SI Selectivity Index (SI) EC50->SI Lower EC50 is better CC50 CC50 (Cytotoxicity) CC50->SI Higher CC50 is better Favorable_Profile Favorable Antiviral Profile SI->Favorable_Profile Higher SI is better

Relationship between potency, cytotoxicity, and selectivity.

References

Application Notes and Protocols for Combination Therapy Studies with Diarylpyrimidine-based HIV-1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vitro combination therapy studies using novel diarylpyrimidine (DAPY) non-nucleoside reverse transcriptase inhibitors (NNRTIs), exemplified by compounds structurally and functionally related to "HIV-1 inhibitor-15". The provided methodologies and data serve as a guide for assessing the synergistic, additive, or antagonistic effects of these potent inhibitors when combined with other classes of antiretroviral drugs.

Introduction to Diarylpyrimidine HIV-1 Inhibitors

Diarylpyrimidine derivatives are a class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) that have demonstrated potent activity against both wild-type and drug-resistant strains of HIV-1.[1][2][3] These compounds bind to a hydrophobic pocket in the HIV-1 reverse transcriptase (RT), an essential enzyme for viral replication, thereby inducing a conformational change that inhibits its function.[4] "this compound (compound 9d)" is a highly potent and broad-spectrum HIV-1 inhibitor belonging to this class, with activity against wild-type HIV-1 and several mutant strains.[5] The rationale for using these inhibitors in combination therapy is to enhance antiviral efficacy, reduce the likelihood of drug resistance, and potentially lower drug dosages to minimize toxicity.[6][7]

Quantitative Data Presentation

The following tables summarize the quantitative data from in vitro combination studies of novel diarylpyrimidine and diarylaniline NNRTIs with the nucleoside reverse transcriptase inhibitor (NRTI) Azidothymidine (AZT). The Combination Index (CI) is used to quantify the nature of the drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 1: Combination Index (CI) of Novel NNRTIs with AZT against Wild-Type and NNRTI-Resistant HIV-1 Strains [8]

HIV-1 StrainNNRTI CompoundCombination Index (CI)Interaction
NL4-3 (Wild-Type)DAPA-2e0.231Strong Synergy
NL4-3 (Wild-Type)DAAN-14h0.262Strong Synergy
NL4-3 (Wild-Type)DAAN-15h0.423Synergy
A17 (Y181C)DAPA-2e0.116Strong Synergy
A17 (Y181C)DAAN-14h0.279Strong Synergy
A17 (Y181C)DAAN-15h0.237Strong Synergy

Table 2: Combination Index (CI) of Novel NNRTIs with AZT against AZT-Resistant HIV-1 Strains [8]

HIV-1 StrainNNRTI CompoundCombination Index (CI)Interaction
964 (AZT-Resistant)DAPA-2e0.003Very Strong Synergy
964 (AZT-Resistant)DAAN-14h0.040Very Strong Synergy
964 (AZT-Resistant)DAAN-15h0.021Very Strong Synergy
629 (AZT-Resistant)DAPA-2e0.109Strong Synergy
629 (AZT-Resistant)DAAN-14h0.237Strong Synergy
629 (AZT-Resistant)DAAN-15h0.211Strong Synergy

Table 3: Combination of Efavirenz (NNRTI) with other Antiretroviral Drugs against HIV-1 Replication in MT-2 Cells [6]

Drug CombinationInteraction
Efavirenz + Zidovudine (AZT)Synergy
Efavirenz + Lamivudine (3TC)Synergy
Efavirenz + Nelfinavir (NFV)Additive to Synergy

Experimental Protocols

This section provides a detailed methodology for conducting a two-drug in vitro synergy study to evaluate the combination of a diarylpyrimidine NNRTI with another antiretroviral agent.

Protocol: In Vitro Two-Drug HIV-1 Synergy Assay

1. Objective: To determine the in vitro synergistic, additive, or antagonistic antiviral activity of a diarylpyrimidine NNRTI (e.g., a compound related to "this compound") when used in combination with another antiretroviral drug against HIV-1 replication in a susceptible cell line.

2. Materials:

  • Cell Line: TZM-bl cells (HeLa cell line genetically engineered to express CD4, CXCR4, and CCR5, and containing integrated reporter genes for firefly luciferase and E. coli β-galactosidase under control of the HIV-1 LTR).

  • Virus: HIV-1 laboratory-adapted strains (e.g., NL4-3) or clinical isolates.

  • Compounds:

    • Diarylpyrimidine NNRTI (test compound).

    • Second antiretroviral drug (e.g., AZT, Lamivudine, a Protease Inhibitor, or an Integrase Inhibitor).

  • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

  • Reagents:

    • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).

    • 96-well cell culture plates.

    • Luminometer for reading luciferase activity.

3. Experimental Procedure:

  • Cell Seeding:

    • Trypsinize and count TZM-bl cells.

    • Seed the cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of cell culture medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Drug Preparation and Combination Matrix:

    • Prepare stock solutions of the diarylpyrimidine NNRTI and the second antiretroviral drug in dimethyl sulfoxide (DMSO).

    • Create serial dilutions of each drug individually and in combination. A checkerboard titration matrix is typically used. For example, create 7-point serial dilutions for each drug.

    • In the 96-well plate, add the drug dilutions in a checkerboard format. Each well will contain a unique combination of concentrations of the two drugs. Include wells with single drugs and no-drug controls.

  • Virus Infection:

    • Dilute the HIV-1 stock to a predetermined titer that results in a high signal-to-noise ratio in the luciferase assay.

    • Add the diluted virus to each well of the 96-well plate containing the cells and drug combinations.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 48 hours.

  • Quantification of Viral Replication:

    • After 48 hours of incubation, remove the medium from the wells.

    • Lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the luciferase assay system.

    • Read the luminescence using a luminometer.

4. Data Analysis:

  • Calculate the percentage of viral inhibition for each drug concentration and combination compared to the no-drug virus control.

  • Determine the 50% effective concentration (EC50) for each drug individually.

  • Use a synergy analysis software (e.g., CompuSyn) to calculate the Combination Index (CI) based on the Chou-Talalay method. The CI values will determine the nature of the interaction (synergy, additivity, or antagonism).

Visualizations

Signaling Pathway and Experimental Workflow

HIV_Lifecycle_and_Combination_Therapy cluster_virus HIV-1 Virion cluster_cell Host Cell cluster_therapy Combination Antiretroviral Therapy gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding gp41 gp41 RT Reverse Transcriptase Viral DNA Viral DNA RT->Viral DNA Protease Protease New Virion New Virion Protease->New Virion Integrase Integrase Host_DNA Host DNA Integrase->Host_DNA RNA Viral RNA RNA->RT 4. Reverse Transcription CCR5 CCR5/CXCR4 Co-receptor CD4->CCR5 2. Co-receptor Binding CCR5->gp41 3. Fusion Nucleus Nucleus Viral mRNA Viral mRNA Host_DNA->Viral mRNA 6. Transcription NNRTI Diarylpyrimidine NNRTI (e.g., Inhibitor-15) NNRTI->RT Inhibits NRTI NRTI (e.g., AZT) NRTI->RT Inhibits PI Protease Inhibitor PI->Protease Inhibits INSTI Integrase Inhibitor INSTI->Integrase Inhibits Viral DNA->Integrase 5. Integration Viral Proteins Viral Proteins Viral mRNA->Viral Proteins 7. Translation Viral Proteins->Protease 8. Assembly & Maturation

Caption: HIV-1 lifecycle and targets of combination antiretroviral therapy.

Synergy_Assay_Workflow start Start cell_seeding Seed TZM-bl cells in 96-well plate start->cell_seeding drug_prep Prepare serial dilutions of Drug A (NNRTI) and Drug B cell_seeding->drug_prep checkerboard Create checkerboard drug combination matrix in plate drug_prep->checkerboard infection Infect cells with HIV-1 checkerboard->infection incubation Incubate for 48 hours infection->incubation luciferase_assay Perform Luciferase Assay incubation->luciferase_assay data_analysis Analyze data and calculate Combination Index (CI) luciferase_assay->data_analysis end End data_analysis->end

Caption: Workflow for in vitro HIV-1 two-drug synergy assay.

Logical_Relationship title Rationale for Combination Therapy increase_efficacy Increased Antiviral Efficacy synergy Synergistic Interaction (CI < 1) increase_efficacy->synergy reduce_resistance Reduced Risk of Drug Resistance reduce_resistance->synergy dose_reduction Potential for Dose Reduction dose_reduction->synergy Improved Therapeutic\nOutcome Improved Therapeutic Outcome synergy->Improved Therapeutic\nOutcome

Caption: Logical relationship of synergy in combination therapy.

References

Application of Enfuvirtide (T-20) in HIV-1 Viral Entry Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enfuvirtide (also known as T-20) is a potent antiretroviral drug and the first clinically approved agent in the class of HIV-1 fusion inhibitors.[1][2] It is a 36-amino acid synthetic peptide that corresponds to a segment of the C-terminal heptad repeat (HR2) of the HIV-1 transmembrane glycoprotein gp41.[3][4] The entry of HIV-1 into a host cell is a complex process mediated by the viral envelope glycoproteins gp120 and gp41. This process involves the binding of gp120 to the CD4 receptor and a coreceptor (CCR5 or CXCR4) on the target cell surface, which triggers conformational changes in gp41. These changes lead to the insertion of the gp41 fusion peptide into the host cell membrane and the subsequent formation of a six-helix bundle, which brings the viral and cellular membranes into close proximity, facilitating fusion and viral entry.[5][6] Enfuvirtide's mechanism of action involves binding to the N-terminal heptad repeat (HR1) of gp41, thereby preventing the formation of the six-helix bundle and blocking the fusion of the viral and cellular membranes.[3][7][8] This application note provides detailed protocols for utilizing Enfuvirtide in key viral entry assays to assess its inhibitory activity and to study the mechanisms of HIV-1 fusion.

Data Presentation

The inhibitory activity of Enfuvirtide is typically quantified by its 50% inhibitory concentration (IC50), while its cytotoxicity is measured by the 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to IC50, is a crucial parameter for evaluating the therapeutic potential of an antiviral compound.[9]

Assay Type HIV-1 Strain/Variant Cell Line IC50 (nM) CC50 (µM) Selectivity Index (SI) Reference
Cell-Cell FusionHIV-1 HXB2-24.17>100>4137[3]
Single-Cycle EntryHIV-1 NL4-3-9.41>100>10627[3]
Single-Cycle EntryHIV-1 JRCSF-5.19>100>19268[3]
Single-Cycle EntryWild-Type-8.8Not ReportedNot Reported[10]
Single-Cycle EntryN43D mutant (Enfuvirtide-resistant)-167.8Not ReportedNot Reported[10]
Single-Cycle EntryHIV-1 IIIB/LAICEM3Not ReportedNot Reported[11]
Single-Cycle EntryNL4-3D36G (T20-sensitive)-6-49Not ReportedNot Reported[12]
Single-Cycle EntryNL4-3(36G)V38A (T20-resistant)-313Not ReportedNot Reported[12]
Single-Cycle EntryNL4-3(36G)V38A/N42D (T20-resistant)-2,646Not ReportedNot Reported[12]
Single-Cycle EntryNL4-3(36G)V38E/N42S (T20-resistant)-9,894Not ReportedNot Reported[12]
Antiviral ActivityPrimary HIV-1 IsolatesTZM-bl6-91>100>1099-16667[13]

Mandatory Visualizations

HIV_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Host Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding Coreceptor CCR5/CXCR4 Co-receptor gp120->Coreceptor 3. Co-receptor Binding gp41 gp41 gp41->gp41 6. gp41 Folds into Six-Helix Bundle CellMembrane Cell Membrane gp41->CellMembrane 5. Fusion Peptide Insertion CD4->gp120 2. Conformational Change in gp120 Coreceptor->gp41 4. gp41 Unfolds ViralMembrane Viral Membrane CellMembrane->ViralMembrane 7. Membrane Fusion

Caption: Overview of the HIV-1 entry and fusion process.

Enfuvirtide_MOA cluster_gp41 gp41 Pre-fusion Intermediate HR1 HR1 Domain HR2 HR2 Domain HR1->HR2 Normal Interaction Blocked Blocked HR1->Blocked HR2->HR1 HR2->Blocked Enfuvirtide Enfuvirtide (T-20) Enfuvirtide->HR1 Binds to HR1 SixHelixBundle Six-Helix Bundle Formation MembraneFusion Membrane Fusion SixHelixBundle->MembraneFusion Blocked->SixHelixBundle Prevents

Caption: Mechanism of action of Enfuvirtide (T-20).

Experimental_Workflow cluster_cell_fusion Cell-Cell Fusion Assay cluster_single_round Single-Round Infection Assay EffectorCells Effector Cells (HIV-1 Env-expressing) CoCulture Co-culture with Enfuvirtide EffectorCells->CoCulture TargetCells Target Cells (CD4 & Co-receptor-expressing) TargetCells->CoCulture Syncytia Quantify Syncytia Formation CoCulture->Syncytia Pseudovirus Produce Env-Pseudotyped Virus Infection Infect with Enfuvirtide Pseudovirus->Infection TargetCells2 Target Cells (e.g., TZM-bl) TargetCells2->Infection Reporter Measure Reporter Gene Expression Infection->Reporter

Caption: Experimental workflows for viral entry assays.

Experimental Protocols

Cell-Cell Fusion Assay

This assay measures the ability of Enfuvirtide to inhibit the fusion between cells expressing the HIV-1 envelope glycoproteins and target cells expressing CD4 and the appropriate coreceptors.

Materials:

  • Effector cell line (e.g., HEK293T) transiently or stably expressing HIV-1 Env.

  • Target cell line (e.g., TZM-bl, SupT1) expressing CD4, CCR5, and/or CXCR4.[11]

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Enfuvirtide (T-20) stock solution.

  • 96-well cell culture plates.

  • Microscope for observing syncytia.

  • (Optional) Reporter gene assay system (e.g., luciferase assay system) if using reporter cell lines.

Protocol:

  • Cell Preparation:

    • Culture effector and target cells to optimal density.

    • On the day of the assay, harvest cells and resuspend in fresh culture medium to the desired concentration (e.g., 1 x 10^5 cells/mL).

  • Assay Setup:

    • Prepare serial dilutions of Enfuvirtide in culture medium.

    • In a 96-well plate, add the diluted Enfuvirtide to the appropriate wells. Include wells with medium only as a no-drug control.

    • Add target cells to all wells.

    • Add effector cells to the wells to initiate co-culture. The ratio of effector to target cells should be optimized (e.g., 1:1).

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for a predetermined time (e.g., 6-24 hours) to allow for cell-cell fusion and syncytia formation.[11]

  • Quantification:

    • Microscopic Observation: Count the number of syncytia (large, multinucleated cells) in each well under a microscope. The percent inhibition is calculated relative to the no-drug control.

    • Reporter Gene Assay: If using target cells with a reporter gene (e.g., TZM-bl cells with a Tat-inducible luciferase gene), lyse the cells and measure the reporter gene activity according to the manufacturer's instructions. The percent inhibition is calculated based on the reduction in reporter signal.[2]

  • Data Analysis:

    • Calculate the IC50 value of Enfuvirtide by plotting the percent inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

Single-Round Infection Assay

This assay measures the ability of Enfuvirtide to inhibit the entry of single-round infectious pseudoviruses into target cells.

Materials:

  • HEK293T cells for virus production.

  • Plasmids: an HIV-1 packaging vector (env-deficient, expressing reporter gene like luciferase or GFP), and an HIV-1 Env-expressing vector.[14][15]

  • Transfection reagent.

  • Target cell line (e.g., TZM-bl, peripheral blood mononuclear cells - PBMCs).[16]

  • Enfuvirtide (T-20) stock solution.

  • 96-well cell culture plates.

  • Luciferase assay system or flow cytometer for GFP detection.

Protocol:

  • Production of Env-Pseudotyped Virus:

    • Co-transfect HEK293T cells with the HIV-1 packaging vector and the Env-expressing plasmid using a suitable transfection reagent.[14][15]

    • Incubate the cells for 48-72 hours.

    • Harvest the cell culture supernatant containing the pseudoviruses.

    • Filter the supernatant through a 0.45 µm filter to remove cell debris.

    • Determine the virus titer (e.g., by measuring p24 antigen concentration or by a titration assay on target cells).

  • Infection Assay:

    • Seed target cells in a 96-well plate (e.g., 1 x 10^4 cells/well).[17]

    • Prepare serial dilutions of Enfuvirtide in culture medium.

    • Pre-incubate the pseudovirus with the diluted Enfuvirtide for a specific time (e.g., 1 hour at 37°C).

    • Add the virus-drug mixture to the target cells.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours to allow for infection and reporter gene expression.[15][16]

  • Quantification:

    • Luciferase Assay: If a luciferase reporter was used, lyse the cells and measure luciferase activity.

    • GFP Detection: If a GFP reporter was used, quantify the percentage of GFP-positive cells by flow cytometry.[10]

  • Data Analysis:

    • Calculate the percent inhibition of infection for each Enfuvirtide concentration relative to the no-drug control.

    • Determine the IC50 value by plotting the percent inhibition against the log of the drug concentration.

Cytotoxicity Assay

It is essential to assess the cytotoxicity of Enfuvirtide to ensure that the observed antiviral activity is not due to cell death.

Materials:

  • The same target cell line used in the viral entry assays.

  • Enfuvirtide (T-20) stock solution.

  • 96-well cell culture plates.

  • Cell viability assay reagent (e.g., MTT, XTT, or CellTiter-Glo).

Protocol:

  • Assay Setup:

    • Seed cells in a 96-well plate at the same density as in the infection assays.

    • Add serial dilutions of Enfuvirtide to the cells. Include wells with medium only as a control.

  • Incubation:

    • Incubate the plate for the same duration as the corresponding viral entry assay (e.g., 48-72 hours).

  • Measurement of Cell Viability:

    • Add the cell viability reagent to the wells according to the manufacturer's protocol.

    • Measure the signal (e.g., absorbance or luminescence) using a plate reader.

  • Data Analysis:

    • Calculate the percent cell viability for each Enfuvirtide concentration relative to the no-drug control.

    • Determine the CC50 value by plotting the percent viability against the log of the drug concentration.[9]

References

Application Notes and Protocols for Biochemical Assays of HIV-1 Protease Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for common biochemical assays used to screen for and characterize inhibitors of HIV-1 protease, a key enzyme in the viral life cycle. The accompanying protocols are intended to serve as a guide for researchers in academic and industrial settings.

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) protease is an aspartyl protease essential for the maturation of infectious virions. It cleaves newly synthesized Gag and Gag-Pol polyproteins at specific sites to yield mature structural proteins and viral enzymes. Inhibition of HIV-1 protease results in the production of immature, non-infectious viral particles, making it a critical target for antiretroviral therapy. A variety of biochemical assays have been developed to identify and characterize HIV-1 protease inhibitors, ranging from high-throughput screening (HTS) of large compound libraries to detailed kinetic analysis of lead candidates.

This document details three widely used assay formats: Förster Resonance Energy Transfer (FRET) assays, cell-based reporter assays, and Enzyme-Linked Immunosorbent Assays (ELISA). Each section includes the underlying principle, a detailed experimental protocol, and a visual representation of the workflow.

Quantitative Data for FDA-Approved HIV-1 Protease Inhibitors

The following table summarizes the inhibitory potency (IC50 and Ki values) of several FDA-approved HIV-1 protease inhibitors against the wild-type enzyme. These values can vary depending on the specific assay conditions, substrate, and laboratory.

InhibitorIC50 (nM)Ki (nM/pM)
Saquinavir37.70.12 nM
Ritonavir-0.015 nM
Indinavir--
Nelfinavir--
Amprenavir--
Lopinavir--
Atazanavir--
Tipranavir30 - 70-
Darunavir3.0 - 4.116 pM

Förster Resonance Energy Transfer (FRET)-Based Assay

Principle:

FRET-based assays are a popular choice for HTS due to their sensitivity and homogeneous format.[1][2] These assays utilize a synthetic peptide substrate that contains a cleavage site for HIV-1 protease, flanked by a fluorescent donor and a quencher molecule.[3] In the intact substrate, the close proximity of the donor and quencher results in the quenching of the donor's fluorescence. Upon cleavage by HIV-1 protease, the donor and quencher are separated, leading to an increase in fluorescence that can be measured in real-time.[4][5]

Experimental Workflow Diagram:

FRET_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_detection Detection & Analysis reagents Prepare Assay Buffer, Substrate, Enzyme, and Inhibitor Solutions plate Dispense Inhibitor/Control and HIV-1 Protease into a 96-well plate reagents->plate Dispense incubate1 Incubate at RT for 15 minutes plate->incubate1 Pre-incubation add_substrate Add FRET Substrate to initiate the reaction incubate1->add_substrate Initiate read_plate Measure Fluorescence (e.g., Ex/Em = 330/450 nm) in kinetic mode add_substrate->read_plate Read analyze Calculate % Inhibition and determine IC50 values read_plate->analyze Analyze

Caption: Workflow for a FRET-based HIV-1 protease inhibition assay.

Detailed Protocol:

Materials:

  • Recombinant HIV-1 Protease

  • FRET peptide substrate (e.g., containing EDANS/DABCYL or another suitable pair)[1]

  • Assay Buffer (e.g., 50 mM Sodium Acetate, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% DMSO, pH 4.7)

  • Test compounds (dissolved in DMSO)

  • Positive control inhibitor (e.g., Pepstatin A)[4]

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure: [4][6]

  • Reagent Preparation:

    • Prepare the assay buffer and allow all reagents to equilibrate to room temperature.

    • Reconstitute the HIV-1 protease in assay buffer to the desired stock concentration.

    • Prepare a working solution of the FRET substrate in assay buffer.

    • Prepare serial dilutions of the test compounds and the positive control inhibitor in assay buffer. The final DMSO concentration should be kept constant across all wells.

  • Assay Setup:

    • In a 96-well black microplate, add 10 µL of each test compound dilution or control solution to the appropriate wells.

    • Add 80 µL of the HIV-1 protease working solution to all wells except for the "no enzyme" control.

    • For the "no enzyme" control, add 80 µL of assay buffer.

    • For the "enzyme control" (no inhibitor), add 10 µL of assay buffer containing the same final concentration of DMSO as the test compound wells.

    • Incubate the plate at room temperature for 15 minutes.[4]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the FRET substrate working solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the FRET pair (e.g., Ex/Em = 330/450 nm).[4]

    • Measure the fluorescence intensity kinetically at 37°C for 1-3 hours, taking readings every 1-2 minutes.

  • Data Analysis:

    • Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.

    • Calculate the percentage of inhibition for each test compound concentration using the following formula: % Inhibition = [1 - (V_inhibitor - V_no_enzyme) / (V_enzyme_control - V_no_enzyme)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Reporter Assay

Principle:

Cell-based assays provide a more physiologically relevant environment for screening HIV-1 protease inhibitors by assessing their activity within a living cell.[7][8] One common approach involves the use of a genetically engineered reporter system.[8] In this system, a fusion protein is expressed, consisting of a DNA binding domain (e.g., Gal4), the HIV-1 protease, and a transcriptional activation domain. In the absence of an inhibitor, the protease cleaves itself out of the fusion protein, preventing the activation of a downstream reporter gene (e.g., GFP or luciferase). When an effective inhibitor is present, the protease is inactivated, the fusion protein remains intact, and the reporter gene is expressed, leading to a measurable signal.[8]

Experimental Workflow Diagram:

Cell_Based_Assay_Workflow cluster_prep Cell Culture & Transfection cluster_treatment Inhibitor Treatment cluster_detection Detection & Analysis cells Culture suitable host cells (e.g., HeLa or T-cells) transfect Transfect cells with the reporter plasmid expressing the fusion protein cells->transfect plate_cells Seed transfected cells into a 96-well plate transfect->plate_cells add_inhibitor Add serial dilutions of test compounds or controls plate_cells->add_inhibitor incubate_cells Incubate for 24-48 hours add_inhibitor->incubate_cells measure_signal Measure reporter signal (e.g., fluorescence for GFP, luminescence for luciferase) incubate_cells->measure_signal analyze_data Calculate % activation and determine EC50 values measure_signal->analyze_data

Caption: Workflow for a cell-based HIV-1 protease inhibition reporter assay.

Detailed Protocol:

Materials:

  • Mammalian cell line (e.g., HeLa or Jurkat T-cells)[7][8]

  • Cell culture medium and supplements

  • Reporter plasmid encoding the HIV-1 protease fusion protein and a corresponding reporter gene

  • Transfection reagent

  • Test compounds (dissolved in DMSO)

  • Positive control inhibitor (e.g., Saquinavir or Indinavir)

  • 96-well clear-bottom or white-walled microplates

  • Plate reader capable of measuring fluorescence or luminescence

Procedure: [7]

  • Cell Culture and Transfection:

    • Maintain the chosen cell line in the appropriate culture medium.

    • Transfect the cells with the reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

    • For stable cell lines, select and expand a clone that shows a high signal-to-background ratio in the presence of a known inhibitor.

  • Assay Setup:

    • Seed the transfected cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Prepare serial dilutions of the test compounds and positive control in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds or controls.

    • Include "cells only" (no inhibitor) and "vehicle control" (DMSO) wells.

    • Incubate the plate at 37°C in a CO2 incubator for 24-48 hours.

  • Signal Detection:

    • If using a GFP reporter, measure the fluorescence directly in the plate reader at the appropriate excitation and emission wavelengths.

    • If using a luciferase reporter, add the luciferase substrate to the wells according to the manufacturer's protocol and measure the luminescence.

  • Data Analysis:

    • Subtract the background signal from the "cells only" control.

    • Normalize the signal from the test compound wells to the signal from the "vehicle control" wells to calculate the percentage of activation (or inhibition of cleavage).

    • Plot the percentage of activation against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Enzyme-Linked Immunosorbent Assay (ELISA)-Based Assay

Principle:

The ELISA-based assay for HIV-1 protease inhibition is a solid-phase enzyme immunoassay. This method typically involves a substrate protein, often a recombinant fragment of the Gag polyprotein, which is immobilized on the surface of a microplate well. The substrate is then incubated with HIV-1 protease in the presence or absence of an inhibitor. If the protease is active, it cleaves the substrate. The extent of cleavage is then detected using a specific antibody that recognizes either the cleaved or uncleaved form of the substrate. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) and a chromogenic substrate are used to generate a colorimetric signal that is inversely proportional to the protease activity.

Experimental Workflow Diagram:

ELISA_Assay_Workflow cluster_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis coat_plate Coat microplate wells with Gag substrate protein block_plate Block non-specific binding sites coat_plate->block_plate add_reagents Add HIV-1 Protease and Inhibitor/Control to wells block_plate->add_reagents incubate_reaction Incubate to allow for substrate cleavage add_reagents->incubate_reaction wash1 Wash wells incubate_reaction->wash1 add_primary_ab Add primary antibody (detects uncleaved substrate) wash1->add_primary_ab wash2 Wash wells add_primary_ab->wash2 add_secondary_ab Add HRP-conjugated secondary antibody wash2->add_secondary_ab wash3 Wash wells add_secondary_ab->wash3 add_substrate Add TMB substrate wash3->add_substrate stop_reaction Stop reaction with acid add_substrate->stop_reaction read_absorbance Read absorbance (e.g., 450 nm) stop_reaction->read_absorbance analyze_data Calculate % Inhibition and determine IC50 values read_absorbance->analyze_data

Caption: Workflow for an ELISA-based HIV-1 protease inhibition assay.

Detailed Protocol:

Materials:

  • Recombinant HIV-1 Gag substrate protein

  • Recombinant HIV-1 Protease

  • Primary antibody specific for an epitope on the uncleaved Gag substrate

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., PBS with 5% non-fat dry milk or BSA)

  • Assay Buffer

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop Solution (e.g., 2 M H2SO4)

  • Test compounds and positive control inhibitor

  • 96-well ELISA plates

Procedure:

  • Plate Coating and Blocking:

    • Dilute the Gag substrate protein in coating buffer and add 100 µL to each well of a 96-well ELISA plate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with wash buffer.

    • Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Enzymatic Reaction:

    • Prepare dilutions of the test compounds and controls in assay buffer.

    • Add 50 µL of the test compound dilutions or controls to the appropriate wells.

    • Add 50 µL of HIV-1 protease diluted in assay buffer to all wells except the "no enzyme" control. Add 50 µL of assay buffer to the "no enzyme" control wells.

    • Incubate the plate for a defined period (e.g., 1-2 hours) at 37°C to allow for substrate cleavage.

  • Detection:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of the diluted primary antibody to each well and incubate for 1 hour at room temperature.

    • Wash the plate three times with wash buffer.

    • Add 100 µL of the diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

    • Add 100 µL of TMB substrate to each well and incubate in the dark until sufficient color development (typically 15-30 minutes).

    • Stop the reaction by adding 100 µL of stop solution to each well.

  • Data Analysis:

    • Read the absorbance at 450 nm using a microplate reader.

    • Calculate the percentage of inhibition using a formula similar to that for the FRET assay, where the signal is inversely proportional to the enzyme activity.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

The choice of assay for screening and characterizing HIV-1 protease inhibitors depends on the specific research goals, available resources, and desired throughput. FRET-based assays are well-suited for primary HTS, while cell-based assays provide valuable information on inhibitor activity in a more biological context. ELISA-based assays offer a robust and sensitive method for detailed characterization. By employing these biochemical assays, researchers can effectively identify and advance promising new therapeutic agents for the treatment of HIV/AIDS.

References

Application Note: Methods for Determining the IC50 of HIV-1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The half-maximal inhibitory concentration (IC50) is a critical pharmacodynamic parameter used to quantify the effectiveness of a substance in inhibiting a specific biological or biochemical function. In the context of HIV-1 drug development, determining the IC50 value of a novel compound, such as "Inhibitor-15," is a fundamental step in assessing its antiviral potency. This value represents the concentration of the inhibitor required to reduce the rate of an enzymatic reaction or a viral replication process by 50%. This document provides detailed protocols for two common methods used to determine the IC50 of HIV-1 inhibitors: a cell-based reporter gene assay and an enzyme-based protease activity assay.

Background: The HIV-1 Replication Cycle and Key Drug Targets

The replication of HIV-1 is a multi-stage process, with each step presenting a potential target for antiretroviral drugs.[1][2] Understanding this cycle is crucial for contextualizing the mechanism of action of inhibitors like Inhibitor-15. The main stages include: binding and fusion, reverse transcription, integration, replication, assembly, and budding and maturation.[2][3] Antiretroviral therapy typically targets key viral enzymes such as reverse transcriptase, protease, and integrase.[4]

HIV_Lifecycle cluster_cell Host CD4+ Cell cluster_inhibitors Inhibitor Targets Binding 1. Binding & Fusion ReverseTranscription 2. Reverse Transcription Integration 3. Integration ReverseTranscription->Integration Replication 4. Replication & Translation Integration->Replication Assembly 5. Assembly Replication->Assembly Budding 6. Budding & Maturation Assembly->Budding NewVirus New HIV-1 Virions Budding->NewVirus Release of new virions EntryI Entry Inhibitors EntryI->Binding RTI RTIs (NRTIs, NNRTIs) RTI->ReverseTranscription INI Integrase Inhibitors INI->Integration PI Protease Inhibitors PI->Budding Virus HIV-1 Virion Virus->Binding

Caption: The HIV-1 replication cycle and points of intervention for major drug classes.

Protocol 1: Cell-Based HIV-1 Replication Assay (Reporter Gene Assay)

This method assesses the ability of an inhibitor to block HIV-1 replication in a cellular context. It utilizes an engineered cell line (e.g., TZM-bl) that expresses luciferase and β-galactosidase upon successful HIV-1 entry and Tat protein expression.[5]

Experimental Protocol:

  • Cell Preparation:

    • Culture TZM-bl cells in DMEM supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.

    • Seed 1x10⁴ cells per well in a 96-well flat-bottom plate and incubate overnight at 37°C with 5% CO₂.

  • Compound Preparation:

    • Prepare a stock solution of Inhibitor-15 in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of Inhibitor-15 in culture medium to achieve a range of final concentrations (e.g., 0.01 nM to 10 µM). Include a "no-drug" control.

  • Infection:

    • Pre-treat the seeded cells with the diluted Inhibitor-15 for 1-2 hours.

    • Add a predetermined amount of HIV-1 virus stock to each well.

    • Incubate the plate for 48 hours at 37°C with 5% CO₂.

  • Lysis and Luminescence Reading:

    • After incubation, remove the culture medium.

    • Lyse the cells using a suitable lysis buffer (e.g., Glo Lysis Buffer).

    • Add a luciferase substrate (e.g., Bright-Glo) to each well.

    • Measure the luminescence using a microplate luminometer. The signal is proportional to the level of viral replication.[5]

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of Inhibitor-15 relative to the "no-drug" control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Use non-linear regression analysis (four-parameter sigmoid dose-response curve) to determine the IC50 value.[6]

Cell_Assay_Workflow start Start plate_cells Seed TZM-bl cells in 96-well plate start->plate_cells incubate1 Incubate overnight plate_cells->incubate1 prep_inhibitor Prepare serial dilutions of Inhibitor-15 incubate1->prep_inhibitor add_inhibitor Add inhibitor to cells and pre-incubate prep_inhibitor->add_inhibitor infect_cells Infect cells with HIV-1 add_inhibitor->infect_cells incubate2 Incubate for 48 hours infect_cells->incubate2 lyse_cells Lyse cells incubate2->lyse_cells add_substrate Add luciferase substrate lyse_cells->add_substrate read_luminescence Measure luminescence add_substrate->read_luminescence analyze_data Calculate % Inhibition and determine IC50 read_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for a cell-based HIV-1 replication assay.

Data Presentation: Cell-Based Assay Results

Inhibitor-15 Conc. (nM)Luminescence (RLU)% Inhibition
0 (No Drug Control)1,500,0000%
0.11,350,00010%
11,125,00025%
10750,00050%
100150,00090%
100075,00095%
Cell Only Control500N/A

Based on this data, the IC50 of Inhibitor-15 is approximately 10 nM.

Protocol 2: Enzyme-Based HIV-1 Protease Inhibition Assay

This biochemical assay directly measures the inhibition of the HIV-1 protease enzyme, which is essential for viral maturation.[7] It often uses a fluorogenic substrate that emits a signal when cleaved by the protease.

Experimental Protocol:

  • Reagent Preparation:

    • Dilute recombinant HIV-1 protease to a working concentration in a suitable assay buffer (e.g., 25 mM MES, pH 5.6).[7]

    • Prepare a fluorogenic protease substrate stock solution.

    • Prepare serial dilutions of Inhibitor-15 in assay buffer. Include a positive control inhibitor (e.g., Lopinavir) and a "no-inhibitor" control.

  • Assay Procedure:

    • In a 96-well black plate, add the diluted Inhibitor-15 or control solutions.

    • Add the diluted HIV-1 protease to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Fluorescence Reading:

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the kinetic increase in fluorescence over a set period (e.g., 30 minutes) at the appropriate excitation and emission wavelengths for the substrate. The rate of fluorescence increase is proportional to protease activity.

  • Data Analysis:

    • Determine the reaction rate (slope of the kinetic curve) for each well.

    • Calculate the percentage of protease inhibition for each concentration of Inhibitor-15 relative to the "no-inhibitor" control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC50 value.[8]

Enzyme_Assay_Workflow start Start prep_reagents Prepare diluted enzyme, substrate, and Inhibitor-15 start->prep_reagents add_inhibitor Add inhibitor dilutions to 96-well plate prep_reagents->add_inhibitor add_enzyme Add HIV-1 Protease and incubate add_inhibitor->add_enzyme add_substrate Initiate reaction by adding substrate add_enzyme->add_substrate read_fluorescence Measure kinetic fluorescence add_substrate->read_fluorescence analyze_data Calculate reaction rates and determine IC50 read_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for an enzyme-based HIV-1 protease inhibition assay.

Data Presentation: Enzyme-Based Assay Results

Inhibitor-15 Conc. (nM)Reaction Rate (RFU/min)% Inhibition
0 (No Inhibitor)8000%
0.568015%
252035%
840050%
3216080%
1284095%
No Enzyme Control5N/A

Based on this data, the IC50 of Inhibitor-15 against HIV-1 protease is approximately 8 nM.

Summary of Quantitative Data

This table summarizes the hypothetical IC50 values for "Inhibitor-15" obtained from the described assays, alongside common control inhibitors. The 50% cytotoxic concentration (CC50) is also included to calculate the selectivity index (SI), a measure of the inhibitor's therapeutic window.

CompoundAssay TypeTargetIC50 (nM)CC50 (µM)Selectivity Index (SI = CC50/IC50)
Inhibitor-15 Cell-Based HIV-1 Replication 10 >50 >5000
Inhibitor-15 Enzyme-Based HIV-1 Protease 8 >50 >6250
Zidovudine (AZT)Cell-BasedHIV-1 Replication5>100>20000
LopinavirEnzyme-BasedHIV-1 Protease1.5>25>16667

References

Application Notes & Protocols: Experimental Design for In Vivo Studies of HIV-1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The development of effective HIV-1 inhibitors is a cornerstone of managing and preventing HIV/AIDS. While in vitro assays provide initial insights into a compound's antiviral activity, in vivo studies are indispensable for evaluating the efficacy, pharmacokinetics (PK), pharmacodynamics (PD), and safety of new therapeutic candidates in a complex biological system.[1][2] Pre-clinical evaluation in animal models is a critical step to accelerate the prioritization of candidates for clinical trials.[1] This document provides detailed protocols and application notes for designing and conducting in vivo studies of HIV-1 inhibitors, aimed at researchers, scientists, and drug development professionals.

Selecting an Animal Model

The choice of animal model is critical for the successful in vivo evaluation of HIV-1 inhibitors. As standard mouse models do not support HIV-1 replication, "humanized mice" and non-human primates (NHPs) are the most widely used and relevant models.[3]

  • Humanized Mice: These are genetically immunocompromised mice engrafted with human cells or tissues to reconstitute a functional human immune system.[3] They are particularly useful for pharmacologic studies of anti-HIV drugs.[4]

    • BLT (Bone Marrow/Liver/Thymus) Mice: These mice are reconstituted with human fetal liver and thymus tissue, along with hematopoietic stem cells. They develop a robust human immune system and support sustained high levels of HIV-1 viremia and CD4+ T cell depletion, making them a valuable model for studying antiretroviral treatments.[3][5][6]

    • Hu-HSC (Human Hematopoietic Stem Cell) Mice: These mice are engrafted with human CD34+ hematopoietic stem cells. They have been instrumental in understanding HIV latency and testing strategies targeting the viral reservoir.[6]

  • Non-Human Primates (NHPs): Macaques (Rhesus, Pig-tailed, Cynomolgus) infected with Simian Immunodeficiency Virus (SIV) or chimeric Simian/Human Immunodeficiency Viruses (SHIV) are the most faithful models for HIV persistence and pathogenesis due to their physiological and immunological similarity to humans.[5][6][7] Rhesus macaques are the most utilized NHP model for AIDS research.[3]

Table 1: Comparison of In Vivo Models for HIV-1 Inhibitor Studies
FeatureHumanized Mice (e.g., BLT, Hu-HSC)Non-Human Primates (e.g., Macaques)
Primary Virus HIV-1SIV, SHIV
Immune System Reconstituted HumanSimian
Key Advantages - Study of HIV-1 directly- Smaller size, lower cost- Amenable to genetic experiments[4]- High physiological relevance to humans- Similar disease progression[5]- Allows frequent, large volume sampling[6]
Key Limitations - Incomplete immune reconstitution- Suboptimal adaptive immune responses[4]- High cost and ethical considerations- Use of SIV/SHIV, not HIV-1 directly[7]
Common Use Cases - Efficacy of antiretrovirals- Studies on viral latency[6]- Pre-exposure prophylaxis (PrEP) studies[3]- Vaccine development- Pathogenesis studies- Pre-clinical safety and efficacy[5][7]

Experimental Design and Workflow

A well-structured experimental design is crucial for obtaining reliable and reproducible data. The typical workflow involves animal model selection, a pilot study for dose-ranging, a definitive efficacy study, and comprehensive PK/PD analysis.

G cluster_prep Phase 1: Preparation cluster_pilot Phase 2: Pilot Study (Dose-Ranging) cluster_main Phase 3: Definitive Efficacy Study cluster_analysis Phase 4: Analysis A Select Animal Model (e.g., Humanized Mice) B Prepare HIV-1 Challenge Stock A->B C Determine Inhibitor Formulation & Dosing Route B->C D Administer Range of Doses C->D E Monitor for Toxicity D->E F Preliminary Efficacy & PK Assessment D->F G Group Assignment (Vehicle, Inhibitor, Control Drug) F->G H Infect Animals with HIV-1 G->H I Initiate Treatment Regimen H->I J Monitor Viral Load & CD4+ Counts I->J K Terminal Bleed & Tissue Collection J->K L Pharmacokinetic (PK) Analysis K->L M Pharmacodynamic (PD) Analysis K->M N Statistical Analysis & Reporting L->N M->N

Caption: General workflow for in vivo evaluation of HIV-1 inhibitors.

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in Humanized BLT Mice

This protocol outlines a typical study to evaluate the therapeutic efficacy of an experimental HIV-1 inhibitor.

1. Animal Preparation and Acclimation:

  • Acquire humanized BLT mice (typically 8-12 weeks post-reconstitution).
  • Allow a 1-week acclimation period in a BSL-2+ facility.
  • Confirm human immune cell engraftment levels (hCD45+) via flow cytometry from a small peripheral blood sample.

2. Group Assignment and HIV-1 Challenge:

  • Randomly assign mice to experimental groups (n=8-10 per group):
  • Group 1: Vehicle Control (e.g., saline, DMSO solution).
  • Group 2: Test Inhibitor (at predetermined dose).
  • Group 3: Positive Control (e.g., Emtricitabine/Tenofovir combination).[5]
  • Infect all mice with a known titer of an R5-tropic HIV-1 strain (e.g., 1x10^5 TCIU) via intraperitoneal or intravenous injection.[3]

3. Treatment Administration:

  • Begin treatment 7-14 days post-infection, once viremia is established.
  • Administer the test inhibitor, positive control, or vehicle daily for 28 days. Administration route (e.g., oral gavage, subcutaneous injection) should be based on the compound's properties.[8]

4. Monitoring and Sample Collection:

  • Collect peripheral blood (~50 µL) weekly via retro-orbital or submandibular bleeding.
  • Use 20 µL of whole blood for flow cytometry to determine absolute CD4+ and CD8+ T cell counts.
  • Use the remaining blood to isolate plasma for viral load quantification.

5. Viral Load Quantification:

  • Extract viral RNA from plasma samples using a commercial kit (e.g., QIAamp Viral RNA Mini Kit).
  • Perform quantitative real-time PCR (qRT-PCR) to determine the number of HIV-1 RNA copies/mL.

6. Termination and Tissue Analysis:

  • At day 28, euthanize mice and perform a terminal bleed via cardiac puncture.
  • Harvest tissues (spleen, lymph nodes, gut-associated lymphoid tissue) to measure tissue viral loads and drug concentrations.

Protocol 2: Pharmacokinetic (PK) Study

This protocol is designed to determine key PK parameters of the test inhibitor.

1. Animal and Dosing:

  • Use non-infected humanized mice or a relevant NHP model.
  • Administer a single dose of the test inhibitor via the intended clinical route (e.g., oral, IV).[8]

2. Serial Blood Sampling:

  • Collect blood samples at multiple time points post-administration. A typical schedule for mice might be: 0 (pre-dose), 15 min, 30 min, 1, 2, 4, 8, 12, and 24 hours.
  • Process blood immediately to separate plasma and store at -80°C until analysis.

3. Drug Concentration Analysis:

  • Develop and validate a sensitive analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the drug concentration in plasma.

4. PK Parameter Calculation:

  • Use specialized software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis on the plasma concentration-time data.
  • Calculate key parameters as defined in Table 2.

Table 2: Key Pharmacokinetic (PK) Parameters
ParameterDescriptionImportance
Cmax Maximum observed plasma concentration.[1][2]Indicates the peak exposure to the drug; related to efficacy and potential toxicity.
Tmax Time at which Cmax is reached.[1][2]Describes the rate of drug absorption.
AUC Area Under the concentration-time Curve.[1][2]Represents the total drug exposure over time.
t1/2 Half-life; time for plasma concentration to decrease by 50%.[1][2]Determines the dosing interval and time to reach steady-state.
CL Clearance.Measures the body's efficiency in eliminating the drug.
Vd Volume of Distribution.Indicates the extent of drug distribution into tissues.
Protocol 3: Pharmacodynamic (PD) Assessment

This protocol links drug exposure (PK) to its antiviral effect.

1. Ex Vivo Inhibition Assay:

  • Collect peripheral blood mononuclear cells (PBMCs) from treated and untreated animals at various time points.
  • Infect the cells ex vivo with a reporter HIV-1 virus.
  • Measure viral replication after 2-3 days (e.g., via p24 antigen ELISA or luciferase activity).[2] The suppression of viral replication correlates with the in vivo drug concentration at the time of cell collection.

2. In Vivo PK/PD Modeling:

  • Correlate the in vivo viral load measurements (from Protocol 1) with the steady-state drug concentrations (from a multi-dose PK study).[9]
  • Determine key PD parameters such as EC50 and EC90 (the concentration required for 50% and 90% viral inhibition, respectively).[1][2]

Table 3: Efficacy and Pharmacodynamic Data Summary
Treatment GroupMean Log10 Viral Load Reduction (Day 28)Mean CD4+ T Cell Count (cells/µL) at Day 28Plasma Trough Concentration (Cmin)EC50 (nM)
Vehicle Control 0.1150N/AN/A
Test Inhibitor (X mg/kg) 2.5450ValueValue
Positive Control 2.8500ValueValue

HIV-1 Life Cycle and Inhibitor Targets

Understanding the HIV-1 life cycle is essential for designing inhibitors with novel mechanisms of action. Different classes of antiretroviral drugs target specific steps in this process.[10]

HIV_Lifecycle cluster_cell Host Cell (CD4+ T Cell) Binding 1. Binding & Attachment Fusion 2. Fusion Binding->Fusion RT 3. Reverse Transcription Fusion->RT Integration 4. Integration RT->Integration Replication 5. Replication Integration->Replication Assembly 6. Assembly Replication->Assembly Budding 7. Budding & Maturation Assembly->Budding HIV_Virion HIV-1 Virion Budding->HIV_Virion New Virion EntryI Entry Inhibitors (e.g., Maraviroc) EntryI->Binding FusionI Fusion Inhibitors (e.g., Enfuvirtide) FusionI->Fusion NRTI NRTIs / NNRTIs (e.g., Tenofovir) NRTI->RT INSTI Integrase Inhibitors (e.g., Dolutegravir) INSTI->Integration PI Protease Inhibitors (e.g., Darunavir) PI:s->Budding:n HIV_Virion->Binding

Caption: The HIV-1 life cycle and the targets of major inhibitor classes.

References

Application Notes and Protocols for Measuring HIV-1 Inhibitor Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The development of effective antiretroviral therapies relies on the robust characterization of interactions between small molecule inhibitors and their viral targets. Measuring the binding affinity of these inhibitors is a critical step in drug discovery, providing essential data for hit selection, lead optimization, and understanding structure-activity relationships (SAR). A variety of biophysical techniques are available to quantify these interactions, each with unique principles, advantages, and applications. These notes provide an overview and detailed protocols for several key methods used to determine the binding affinity of inhibitors to HIV-1 proteins such as Protease, Reverse Transcriptase, Integrase, and Nef.

Isothermal Titration Calorimetry (ITC)

Application Note

Principle: Isothermal Titration Calorimetry (ITC) is a gold-standard biophysical technique that directly measures the heat released or absorbed during a biomolecular binding event. By titrating a ligand (the inhibitor) into a sample cell containing a macromolecule (the HIV-1 target protein), ITC can determine the binding affinity (K D ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single, label-free experiment. The resulting data provides a complete thermodynamic profile of the binding event.

Applications in HIV-1 Research:

  • Primary Hit Validation: Confirming direct binding of hits identified from high-throughput screening (HTS).

  • Lead Optimization: Guiding medicinal chemistry efforts by providing detailed thermodynamic data to improve inhibitor potency and selectivity.

  • Mechanism of Action Studies: Differentiating binding modes and understanding the driving forces (enthalpic vs. entropic) of inhibitor binding.

  • Measuring Affinity of Tight Binders: Using displacement ITC, the affinity of very potent inhibitors can be accurately determined.

Advantages:

  • Provides a complete thermodynamic profile (K D , ΔH, ΔS, n).

  • Label-free and in-solution, requiring no modification or immobilization of binding partners.

  • Wide dynamic range, capable of measuring K D values from millimolar to nanomolar.

Limitations:

  • Requires relatively large amounts of protein (50-1500 µg per experiment).

  • Lower throughput compared to other methods, with experiments taking up to two hours.

  • Sensitive to buffer mismatches, which can cause large heats of dilution.

ITC Experimental Workflow Diagram

ITC_Workflow cluster_prep Sample Preparation cluster_exp Experiment Execution cluster_analysis Data Analysis Prot_Prep Prepare HIV-1 Target (e.g., Protease) in Degassed Buffer Inhib_Prep Prepare Inhibitor in Matched Buffer Load_Inhib Load Inhibitor into Syringe Inhib_Prep->Load_Inhib Load_Prot Load Protein into Sample Cell Load_Prot->Load_Inhib Equilibrate Thermal Equilibration Load_Inhib->Equilibrate Titrate Automated Titration (Serial Injections) Equilibrate->Titrate Measure_Heat Measure Heat Change (μcal/sec) per Injection Titrate->Measure_Heat Integrate Integrate Peak Areas (Heat vs. Molar Ratio) Measure_Heat->Integrate Fit_Model Fit Data to a Binding Model Integrate->Fit_Model Results Determine: Kd, n, ΔH, ΔS Fit_Model->Results SPR_Workflow cluster_prep Assay Preparation cluster_cycle Binding Cycle (Repeated for each Analyte Concentration) cluster_analysis Data Analysis Chip_Prep Select & Prepare Sensor Chip Ligand_Immob Immobilize Ligand (e.g., HIV-1 Protein) on Chip Surface Chip_Prep->Ligand_Immob Baseline 1. Establish Baseline (Running Buffer Flow) Ligand_Immob->Baseline Association 2. Inject Analyte (Inhibitor) (Association Phase) Baseline->Association Dissociation 3. Switch to Running Buffer (Dissociation Phase) Association->Dissociation Regeneration 4. Inject Regeneration Solution (Remove Bound Analyte) Dissociation->Regeneration Sensorgram Generate Sensorgrams (RU vs. Time) Regeneration->Sensorgram Fit_Model Fit Curves to a Kinetic Model Sensorgram->Fit_Model Results Determine: ka, kd, KD Fit_Model->Results

Application Notes and Protocols for Time-of-Addition Experiments with HIV-1 Inhibitor-15

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Time-of-addition experiments are a critical tool in the characterization of novel antiviral compounds. This method helps to elucidate the specific stage of the viral replication cycle that is targeted by an inhibitor. By adding the compound at various time points post-infection, researchers can determine the window of opportunity during which the drug is effective. This application note provides a detailed protocol for conducting time-of-addition experiments with the novel compound, HIV-1 inhibitor-15, a potent and broad-spectrum inhibitor of HIV-1.[1] The protocol is designed to be a comprehensive guide, from experimental setup to data analysis, and includes templates for data presentation and visualization of the experimental workflow and relevant biological pathways.

Principle of the Assay

A single round of HIV-1 replication takes approximately 24 hours to complete.[2] A time-of-addition assay synchronizes the infection of a cell culture and then introduces the inhibitor at different time points after the initial infection.[2][3] If the inhibitor is added before the viral replication step it targets, it will effectively block replication. Conversely, if it is added after the target step has occurred, it will have little to no effect.[2][4] By comparing the inhibition profile of this compound to that of known HIV-1 inhibitors with well-characterized mechanisms of action, the specific target of inhibitor-15 within the HIV-1 life cycle can be inferred.[3][5]

Materials and Methods

Reagents and Materials
  • Cells: TZM-bl cells (HeLa cell line expressing CD4, CXCR4, and CCR5, and containing an integrated luciferase reporter gene under the control of the HIV-1 LTR).

  • Virus: HIV-1 strain (e.g., NL4-3 or a relevant clinical isolate).

  • This compound: Stock solution of known concentration.

  • Control Inhibitors:

    • Entry Inhibitor: Maraviroc (CCR5 antagonist) or Enfuvirtide (fusion inhibitor).

    • Reverse Transcriptase Inhibitor (RTI): Tenofovir (nucleotide RTI) or Efavirenz (non-nucleoside RTI).

    • Integrase Inhibitor (INI): Raltegravir.

    • Protease Inhibitor (PI): Lopinavir or Darunavir.[6][7]

  • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

  • Luciferase Assay Reagent: (e.g., Bright-Glo™ Luciferase Assay System).

  • 96-well cell culture plates.

  • CO2 incubator (37°C, 5% CO2).

  • Luminometer.

Experimental Protocol
  • Cell Seeding:

    • Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Virus Infection:

    • On the day of the experiment, prepare the HIV-1 virus stock to a concentration that yields a readily detectable luciferase signal 48 hours post-infection.

    • Remove the culture medium from the cells and infect the cells by adding 50 µL of the virus suspension to each well.

    • To synchronize the infection, centrifuge the plate at 1,200 x g for 1 hour at room temperature (spinoculation).[5]

    • After spinoculation, wash the cells three times with 200 µL of fresh culture medium to remove unbound virus.[2]

    • Add 100 µL of fresh culture medium to each well. This point is considered time zero (T=0).

  • Time-of-Addition:

    • Prepare serial dilutions of this compound and the control inhibitors at 2x the final desired concentration.

    • At designated time points post-infection (e.g., 0, 1, 2, 4, 6, 8, 10, 12, and 24 hours), add 100 µL of the 2x inhibitor solutions to the corresponding wells.[2][8]

    • For the T=0 time point, the inhibitor is added immediately after the wash steps.

    • Include a "no-drug" control (virus only) and a "no-virus" control (cells only).

  • Incubation:

    • Incubate the plate for a total of 48 hours from the time of infection at 37°C in a 5% CO2 incubator.

  • Quantification of HIV-1 Replication:

    • After 48 hours, measure the luciferase activity in each well according to the manufacturer's instructions for the luciferase assay reagent.

    • Read the luminescence using a luminometer.

Data Analysis
  • Calculate the percentage of inhibition for each time point and concentration relative to the "no-drug" control.

    • % Inhibition = 100 * (1 - (Luminescence_sample - Luminescence_no-virus) / (Luminescence_no-drug - Luminescence_no-virus))

  • Plot the percentage of inhibition as a function of the time of inhibitor addition for this compound and each control inhibitor.

  • Determine the time at which the addition of the inhibitor no longer effectively blocks viral replication. This is the point at which the curve for a given inhibitor plateaus at a low inhibition percentage.

Expected Results and Interpretation

The results of the time-of-addition experiment will reveal the temporal window of activity for this compound. By comparing its inhibition profile to those of the control inhibitors, a hypothesis about its mechanism of action can be formulated.

Table 1: Expected Inhibition Profiles for Different Classes of HIV-1 Inhibitors.

Inhibitor ClassTargetExpected Time of Lost Efficacy (hours post-infection)
Entry Inhibitorsgp120/gp41, CCR5/CXCR41 - 2
Reverse Transcriptase InhibitorsReverse Transcriptase4 - 8
Integrase InhibitorsIntegrase8 - 12
Protease InhibitorsProtease12 - 24

If this compound loses its antiviral activity around the same time as the reverse transcriptase inhibitors, it likely targets the reverse transcription step. Similarly, a loss of activity in the later stages would suggest an effect on integration or protease activity.

Visualizations

Experimental Workflow

TimeOfAddition_Workflow cluster_prep Preparation cluster_infection Infection (T=0) cluster_addition Time-of-Addition cluster_readout Readout seed_cells Seed TZM-bl Cells prepare_virus Prepare HIV-1 Stock infect_cells Infect Cells seed_cells->infect_cells prepare_inhibitors Prepare Inhibitor Dilutions spinoculate Spinoculate infect_cells->spinoculate wash_cells Wash to Remove Unbound Virus spinoculate->wash_cells add_inhibitor_t0 Add Inhibitor (T=0h) wash_cells->add_inhibitor_t0 add_inhibitor_t1 Add Inhibitor (T=1h) wash_cells->add_inhibitor_t1 add_inhibitor_t_n Add Inhibitor (T=2, 4, 6...h) wash_cells->add_inhibitor_t_n incubate Incubate 48h add_inhibitor_t0->incubate add_inhibitor_t1->incubate add_inhibitor_t_n->incubate luciferase_assay Luciferase Assay incubate->luciferase_assay read_luminescence Read Luminescence luciferase_assay->read_luminescence analyze_data Analyze Data read_luminescence->analyze_data

Caption: Workflow for the HIV-1 time-of-addition experiment.

HIV-1 Replication Cycle and Inhibitor Targets

HIV1_Lifecycle cluster_cell Host Cell cluster_inhibitors Inhibitor Targets entry 1. Binding & Fusion rt 2. Reverse Transcription entry->rt integration 3. Integration rt->integration transcription 4. Transcription integration->transcription translation 5. Translation transcription->translation assembly 6. Assembly translation->assembly budding 7. Budding & Maturation assembly->budding entry_inhibitor Entry Inhibitors entry_inhibitor->entry rti RTIs rti->rt ini Integrase Inhibitors ini->integration pi Protease Inhibitors pi->budding Maturation

Caption: The HIV-1 replication cycle and the stages targeted by different classes of inhibitors.

References

Application Notes and Protocols: Utilizing Recombinant HIV-1 Strains for the Efficacy Assessment of Inhibitor-15

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of novel antiretroviral agents is a cornerstone of HIV-1 treatment and management. Phenotypic assays that measure the in vitro susceptibility of HIV-1 to new drug candidates are critical for preclinical development. The use of recombinant HIV-1 strains, where specific viral genes from clinical or laboratory isolates are inserted into a standardized viral backbone, offers a reproducible and scalable method for assessing inhibitor potency.[1][2][3] This approach allows for the evaluation of drug efficacy against diverse viral genotypes and the characterization of resistance profiles.[2][4]

These application notes provide detailed protocols for utilizing recombinant HIV-1 strains to test the efficacy of "Inhibitor-15," a hypothetical novel HIV-1 protease inhibitor. The protocols described herein cover the generation of recombinant viruses, single-cycle infectivity assays, and data analysis to determine the 50% inhibitory concentration (IC50).

Data Presentation

The efficacy of Inhibitor-15 and standard control inhibitors against various recombinant HIV-1 strains can be summarized in the following tables. Data is presented as the mean IC50 in nanomolars (nM) from triplicate experiments.

Table 1: Potency of Inhibitor-15 against Wild-Type and Protease Inhibitor-Resistant Recombinant HIV-1 Strains

Recombinant VirusGenotypeInhibitor-15 IC50 (nM)Lopinavir IC50 (nM)Darunavir IC50 (nM)
NL4-3Wild-Type1.5 ± 0.32.1 ± 0.40.5 ± 0.1
Clone AV82A3.2 ± 0.615.8 ± 2.11.1 ± 0.2
Clone BI54V + L90M25.7 ± 4.1>1005.3 ± 0.9
Clone CM46I + I84V18.9 ± 3.589.4 ± 11.24.1 ± 0.7

Table 2: Cross-Resistance Profile of Inhibitor-15

Recombinant VirusGenotypeFold Change in IC50 (vs. Wild-Type)
Inhibitor-15
Clone AV82A2.1
Clone BI54V + L90M17.1
Clone CM46I + I84V12.6

Experimental Protocols

Protocol 1: Generation of Recombinant HIV-1 Strains

This protocol describes the generation of replication-competent recombinant viruses containing the protease gene of interest. This method utilizes homologous recombination in cell culture.[3]

Materials:

  • pNL4-3-ΔPR-EGFP: An HIV-1 molecular clone with a deletion in the protease gene and containing an Enhanced Green Fluorescent Protein (EGFP) reporter gene.[4]

  • Patient-derived or site-directed mutagenized protease gene PCR product with flanking regions homologous to the pNL4-3 backbone.

  • HEK293T cells.

  • Transfection reagent (e.g., FuGENE HD).

  • Cell culture medium (DMEM with 10% FBS, penicillin/streptomycin).

  • U87.CD4.CCR5.CXCR4 target cells.[4]

Procedure:

  • PCR Amplification: Amplify the protease gene of interest from patient plasma HIV RNA or a plasmid containing a mutated protease sequence. Design primers to include at least 150 base pairs of sequence homologous to the regions flanking the protease gene in the pNL4-3 backbone.

  • Co-transfection:

    • Seed HEK293T cells in a 6-well plate to be 70-80% confluent on the day of transfection.

    • Prepare a transfection mix containing 1 µg of the linearized pNL4-3-ΔPR-EGFP vector and 1 µg of the purified protease PCR product.

    • Add the transfection reagent according to the manufacturer's instructions.

    • Incubate the cells at 37°C in a CO2 incubator.

  • Virus Harvest: After 48-72 hours, harvest the cell culture supernatant containing the recombinant virus.

  • Virus Propagation:

    • Clarify the supernatant by centrifugation at 500 x g for 10 minutes.

    • Filter the supernatant through a 0.45 µm filter.

    • Infect U87.CD4.CCR5.CXCR4 cells with the filtered virus stock.

    • Monitor the infection by observing EGFP expression using fluorescence microscopy.

  • Virus Stock Titration: Once EGFP expression is widespread, harvest the supernatant, clarify, and aliquot for storage at -80°C. Determine the virus titer (e.g., TCID50) on U87.CD4.CCR5.CXCR4 cells.

Protocol 2: Single-Cycle Infectivity Assay for IC50 Determination

This assay measures the ability of Inhibitor-15 to block the replication of recombinant HIV-1 in a single round of infection.[5]

Materials:

  • Recombinant HIV-1 virus stock.

  • TZM-bl reporter cell line (HeLa cells expressing CD4, CXCR4, and CCR5 with integrated luciferase and β-galactosidase genes under the control of the HIV-1 LTR).

  • Inhibitor-15 and control drugs (e.g., Lopinavir, Darunavir).

  • Cell culture medium.

  • Luciferase assay reagent.

  • 96-well cell culture plates.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed TZM-bl cells in a 96-well white, solid-bottom plate at a density of 1 x 10^4 cells per well in 100 µL of medium. Incubate for 24 hours.

  • Compound Preparation: Prepare serial dilutions of Inhibitor-15 and control drugs in cell culture medium.

  • Infection:

    • Add 50 µL of the diluted compounds to the appropriate wells.

    • Add 50 µL of recombinant virus (at a pre-determined dilution that yields a strong luciferase signal) to each well.

    • Include control wells with virus only (no drug) and cells only (no virus).

  • Incubation: Incubate the plate for 48 hours at 37°C.

  • Lysis and Luminescence Reading:

    • Remove the culture medium.

    • Add 50 µL of cell lysis buffer to each well and incubate for 15 minutes.

    • Add 50 µL of luciferase substrate to each well.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each drug concentration relative to the virus-only control.

    • Plot the percentage of inhibition against the log of the drug concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic regression curve using appropriate software (e.g., GraphPad Prism). The IC50 is the concentration of the inhibitor that reduces viral replication by 50%.[2]

Visualizations

Experimental_Workflow cluster_generation Protocol 1: Recombinant Virus Generation cluster_assay Protocol 2: Infectivity Assay pcr 1. PCR Amplification of Protease Gene transfect 2. Co-transfection of HEK293T cells pcr->transfect Protease amplicon harvest 3. Virus Harvest transfect->harvest 48-72h propagate 4. Virus Propagation in U87 cells harvest->propagate titer 5. Titer and Stock propagate->titer infect 3. Add Inhibitor & Virus titer->infect Recombinant Virus Stock seed 1. Seed TZM-bl cells seed->infect prepare 2. Prepare Inhibitor-15 Dilutions prepare->infect incubate 4. Incubate 48h infect->incubate lyse 5. Lyse & Read Luminescence incubate->lyse analyze 6. Calculate IC50 lyse->analyze

Caption: Workflow for testing Inhibitor-15 using recombinant HIV-1.

HIV_Protease_Inhibition Simplified representation of HIV-1 protease action and inhibition. cluster_virus HIV-1 Life Cycle polyprotein Gag-Pol Polyprotein protease HIV-1 Protease polyprotein->protease Cleavage mature_proteins Mature Viral Proteins (RT, IN, p24, etc.) protease->mature_proteins Processes virion Infectious Virion Assembly mature_proteins->virion inhibitor Inhibitor-15 inhibitor->protease

References

Troubleshooting & Optimization

"overcoming solubility issues with HIV-1 inhibitor-15"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with the novel HIV-1 protease inhibitor, HIV-1 inhibitor-15 .

Disclaimer

"this compound" is a designation for a representative novel, poorly water-soluble small molecule inhibitor of HIV-1 protease. The following guidance is based on established principles for handling compounds with low aqueous solubility and may require optimization for your specific experimental conditions.

Troubleshooting Guides

This section provides solutions to common problems encountered during the solubilization and use of this compound.

Issue 1: this compound fails to dissolve in aqueous buffers.

Question: I am trying to dissolve this compound directly in my aqueous assay buffer (e.g., PBS, TRIS), but it remains as a precipitate. How can I get it into solution?

Answer: Direct dissolution of highly hydrophobic compounds like this compound in aqueous buffers is often unsuccessful. The recommended approach is to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into your aqueous experimental medium.

Troubleshooting Workflow:

cluster_0 Initial Dissolution Failure cluster_1 Recommended Solubilization Strategy start Precipitate in Aqueous Buffer prep_stock Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) start->prep_stock serial_dilute Perform Serial Dilutions in Organic Solvent (if needed) prep_stock->serial_dilute High concentration needed final_dilute Dilute Stock into Aqueous Buffer prep_stock->final_dilute Lower concentration needed serial_dilute->final_dilute vortex Vortex/Mix Thoroughly final_dilute->vortex observe Observe for Precipitation vortex->observe success Solution Ready for Experiment observe->success Clear Solution failure Precipitation Occurs observe->failure Visible Precipitate troubleshoot Proceed to Issue 2 failure->troubleshoot

Caption: Workflow for solubilizing this compound.

Detailed Protocol: Preparing a Stock Solution

  • Solvent Selection: Begin by using 100% Dimethyl Sulfoxide (DMSO).[1] Most organic small molecules are soluble in DMSO.[1]

  • Preparation:

    • Weigh out a precise amount of this compound.

    • Add the appropriate volume of DMSO to achieve a high-concentration stock (e.g., 10 mM or 50 mM).

    • Vortex thoroughly. Gentle warming (to 37°C) or brief sonication can aid dissolution if necessary.

  • Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Issue 2: Precipitation occurs when diluting the DMSO stock into aqueous buffer.

Question: My this compound dissolves perfectly in DMSO, but when I add it to my cell culture media or assay buffer, it immediately precipitates. What is causing this and how can I prevent it?

Answer: This is a common issue known as "crashing out." It occurs when the concentration of the organic solvent (DMSO) is not sufficient to keep the hydrophobic compound dissolved in the final aqueous solution. The final concentration of DMSO in your experiment should be kept as low as possible (typically ≤0.5%) to avoid solvent-induced artifacts.

Troubleshooting Strategies:

StrategyDescriptionConsiderations
Reduce Final Concentration The simplest solution is to lower the final concentration of this compound in your experiment to a level that is soluble in the low percentage of DMSO present.This may not be feasible if a high concentration is required for efficacy.
Use of Surfactants Incorporating a low concentration of a non-ionic surfactant, such as Tween® 20 or Pluronic® F-68, in the final aqueous buffer can help to form micelles that encapsulate the inhibitor and keep it in solution.[2][3]Test for compatibility with your assay, as surfactants can interfere with some biological systems. Start with very low concentrations (e.g., 0.01%).
pH Adjustment If this compound has ionizable groups, adjusting the pH of the buffer can increase its solubility.[2][4] For acidic compounds, increasing the pH (making it more basic) can improve solubility, while for basic compounds, decreasing the pH (making it more acidic) can help.The pH must remain within a range that is compatible with your experimental system (e.g., physiological pH for cell-based assays).
Use of Co-solvents A co-solvent system involves using a mixture of solvents to improve solubility.[5][6] For in vivo studies, co-solvents like polyethylene glycol (PEG) or propylene glycol might be used in combination with water.Co-solvents can have their own biological effects and their use must be carefully controlled and validated.
Complexation with Cyclodextrins Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[3][4]The type of cyclodextrin and the molar ratio of cyclodextrin to inhibitor need to be optimized.

Experimental Workflow for Solubility Enhancement:

start Precipitation upon Aqueous Dilution decision Is reducing the final concentration an option? start->decision reduce_conc Test Lower Final Concentrations decision->reduce_conc Yes advanced_methods Explore Advanced Solubilization Methods decision->advanced_methods No success Problem Solved reduce_conc->success surfactant Add Surfactant (e.g., Tween-20) advanced_methods->surfactant ph_adjust Adjust Buffer pH advanced_methods->ph_adjust cosolvent Use a Co-solvent System advanced_methods->cosolvent cyclodextrin Complex with Cyclodextrin advanced_methods->cyclodextrin outcome Optimized Solubilization Protocol surfactant->outcome ph_adjust->outcome cosolvent->outcome cyclodextrin->outcome

Caption: Decision tree for troubleshooting precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for dissolving this compound?

A1: The recommended starting solvent is 100% Dimethyl Sulfoxide (DMSO).[1] Always use a fresh, anhydrous grade of DMSO, as contaminating moisture can affect the solubility and stability of the compound.[1]

Q2: What is the maximum percentage of DMSO I can use in my cell-based assay?

A2: For most cell lines, the final concentration of DMSO should not exceed 0.5% (v/v) to avoid solvent-induced toxicity or off-target effects. However, the sensitivity to DMSO can vary between cell types, so it is crucial to run a vehicle control (media with the same percentage of DMSO but without the inhibitor) to assess its impact on your specific system.

Q3: How can I determine the aqueous solubility of this compound?

A3: The kinetic solubility can be assessed using methods like nephelometry or turbidimetry. A common protocol involves making serial dilutions of a high-concentration DMSO stock into an aqueous buffer and measuring the point at which precipitation occurs. Thermodynamic solubility is more complex to determine and often involves incubating the solid compound in buffer for an extended period (24-48 hours) and then measuring the concentration of the dissolved material.

Q4: Can I use sonication to dissolve this compound?

A4: Yes, brief sonication can be used to aid the dissolution of this compound in the initial organic solvent stock. However, prolonged or high-energy sonication can generate heat and potentially lead to compound degradation. Use short bursts in a water bath to dissipate heat.

Q5: My stock solution of this compound in DMSO has been stored for a long time. Is it still good?

A5: The stability of small molecules in DMSO can vary. While storage at -20°C or -80°C generally preserves the compound, repeated freeze-thaw cycles should be avoided by storing the stock in small, single-use aliquots. If in doubt about the integrity of an old stock solution, it is best to prepare a fresh one.

Q6: Are there alternatives to DMSO for in vivo studies?

A6: Yes, for in vivo applications where DMSO may be too toxic, other formulation strategies are often required. These can include co-solvent systems (e.g., mixtures of PEG400, propylene glycol, and water), surfactant-based formulations, or lipid-based delivery systems.[2][6] The development of such formulations requires careful optimization and tolerability studies in the chosen animal model.

References

"optimizing dosage of HIV-1 inhibitor-15 for in vitro experiments"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of HIV-1 inhibitor-15 for in vitro experiments. It includes troubleshooting guides and frequently asked questions to address specific issues that may be encountered.

Troubleshooting Guides

This section offers solutions to common problems that may arise during in vitro experiments with this compound.

Guide 1: Suboptimal Inhibitory Activity

Problem: Observed EC50 values are significantly higher than expected, or the inhibitor shows weak potency.

Possible Causes & Solutions:

  • Incorrect Inhibitor Concentration:

    • Solution: Verify the initial stock concentration and serial dilutions. It is advisable to perform a fresh dilution series for each experiment.

  • Cell Health and Density:

    • Solution: Ensure cells are healthy, in the logarithmic growth phase, and seeded at the optimal density for the specific assay. Over-confluent or unhealthy cells can affect viral replication and inhibitor efficacy.

  • Assay Type:

    • Solution: Consider the type of assay being used. Single-round infectivity assays may provide more accurate measurements of instantaneous inhibition compared to multi-round assays.[1]

  • Virus Titer and MOI:

    • Solution: An excessively high multiplicity of infection (MOI) can overwhelm the inhibitor. Titrate the virus stock and use a consistent, appropriate MOI for all experiments. Lower MOIs may more closely mimic in vivo infection and can result in lower IC50 values.[1]

  • Incubation Time:

    • Solution: For some inhibitors, pre-incubation with cells is necessary to allow for cellular uptake and interaction with the target. Optimize the pre-incubation time before adding the virus.[1]

Guide 2: High Cellular Cytotoxicity

Problem: Significant cell death is observed in inhibitor-treated wells, even at low concentrations, leading to a low selectivity index (SI).

Possible Causes & Solutions:

  • Inhibitor Cytotoxicity:

    • Solution: Perform a standard cytotoxicity assay (e.g., MTT, XTT) on uninfected cells to determine the 50% cytotoxic concentration (CC50).[2] This is crucial for calculating the SI (CC50/EC50), which should ideally be ≥10 for a compound to be considered active in vitro.[2]

  • Solvent Toxicity:

    • Solution: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve the inhibitor is not toxic to the cells. Include a solvent control in your cytotoxicity assay.

  • Cell Line Sensitivity:

    • Solution: Different cell lines can have varying sensitivities to a compound. Consider testing the inhibitor in multiple relevant cell types.[2]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported potency?

A1: this compound (also known as compound 9d) is a potent and broad-spectrum HIV-1 inhibitor.[3] It has demonstrated inhibitory activity against wild-type (WT) HIV-1 and several resistant strains.[3]

Table 1: Reported EC50 Values for this compound

HIV-1 StrainEC50 (nM)
WT1.7
L100I4
K103N2
Y181C6
E138K9

Data sourced from MedchemExpress.[3]

Q2: How do I determine the optimal concentration range for my in vitro experiments?

A2: To determine the optimal concentration range, you should perform a dose-response experiment. A common starting point is to use a wide range of concentrations, typically in a log or half-log serial dilution, spanning several orders of magnitude around the expected EC50. For this compound, you could start with a range from 0.1 nM to 100 nM. The goal is to identify a concentration that effectively inhibits viral replication without causing significant cytotoxicity.

Q3: What is the general mechanism of action for HIV-1 inhibitors?

A3: HIV-1 inhibitors can target various stages of the viral life cycle.[4][5] Common targets include:

  • Entry/Fusion: Preventing the virus from entering the host cell.[6][7]

  • Reverse Transcription: Blocking the conversion of viral RNA to DNA.[6][8]

  • Integration: Preventing the viral DNA from being integrated into the host cell's genome.[9]

  • Protease Activity: Inhibiting the protease enzyme, which is essential for producing mature, infectious virions.[6][10][11]

The specific mechanism of this compound is not detailed in the provided information, but its high potency suggests it targets a critical viral process.

Q4: Which in vitro assays are recommended for evaluating HIV-1 inhibitors?

A4: A variety of in vitro assays can be used. The choice depends on the specific research question and available resources.

  • Single-Round Infectivity Assays: These are often preferred as they measure the instantaneous inhibition by a drug and can be more sensitive in detecting subtle antiviral activity.[1]

  • Multi-Round Infectivity Assays: These measure the effect of an inhibitor over multiple cycles of viral replication.

  • Cytopathic Effect (CPE) Inhibition Assays: These evaluate the ability of a compound to prevent the virus from causing cell death.[12]

  • Virus Yield Reduction Assays: These measure the reduction in the amount of virus produced by infected cells in the presence of the inhibitor.[12]

  • Luciferase Reporter Assays: These assays use a reporter gene (luciferase) to quantify viral replication and can be adapted for high-throughput screening.[13]

Q5: How should I assess the cytotoxicity of this compound?

A5: Cytotoxicity should be assessed in parallel with antiviral activity using uninfected cells.[2] Standard methods include:

  • MTT Assay: Measures cell metabolic activity.

  • XTT Assay: Similar to MTT, measures mitochondrial activity.[14]

  • Trypan Blue Exclusion: A simple method to count viable cells.

The 50% cytotoxic concentration (CC50) should be determined from a dose-response curve.[2]

Table 2: Key Parameters for In Vitro Evaluation

ParameterDescriptionImportance
EC50/IC50 The concentration of the inhibitor that results in a 50% reduction in viral replication.[2]Measures the potency of the inhibitor.
CC50 The concentration of the inhibitor that causes a 50% reduction in cell viability.[2]Measures the cytotoxicity of the inhibitor.
Selectivity Index (SI) The ratio of CC50 to EC50 (SI = CC50/EC50).[2]Indicates the therapeutic window of the inhibitor. A higher SI is desirable.

Visualizations

Below are diagrams illustrating key concepts and workflows relevant to the in vitro testing of this compound.

HIV_Lifecycle_Inhibition cluster_cell Host Cell cluster_inhibitors Points of Inhibition Entry 1. Attachment & Entry RT 2. Reverse Transcription Entry->RT Integration 3. Integration RT->Integration Replication 4. Replication Integration->Replication Assembly 5. Assembly Replication->Assembly Budding 6. Budding & Maturation Assembly->Budding Entry_Inhibitor Entry Inhibitors Entry_Inhibitor->Entry RT_Inhibitor RTIs RT_Inhibitor->RT Integrase_Inhibitor Integrase Inhibitors Integrase_Inhibitor->Integration Protease_Inhibitor Protease Inhibitors Protease_Inhibitor->Budding Inhibits Maturation

Caption: Simplified HIV-1 life cycle and targets of different inhibitor classes.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Cells Prepare Target Cells Incubate Incubate Cells with Inhibitor Prep_Cells->Incubate Prep_Inhibitor Prepare Inhibitor Dilutions Prep_Inhibitor->Incubate Prep_Virus Prepare Virus Stock Infect Infect Cells with HIV-1 Prep_Virus->Infect Incubate->Infect Incubate_Post Incubate for Assay Duration Infect->Incubate_Post Measure Measure Viral Replication Incubate_Post->Measure Cytotoxicity Measure Cell Viability (CC50) Incubate_Post->Cytotoxicity Calculate Calculate EC50 and SI Measure->Calculate Cytotoxicity->Calculate

Caption: General workflow for in vitro evaluation of HIV-1 inhibitors.

Troubleshooting_Flowchart Start Experiment Start Check_Potency Is Inhibitor Potent? Start->Check_Potency Check_Toxicity Is Inhibitor Toxic? Check_Potency->Check_Toxicity Yes Troubleshoot_Potency Troubleshoot Potency: - Verify Concentrations - Check Cell Health/Density - Optimize MOI - Adjust Incubation Time Check_Potency->Troubleshoot_Potency No Troubleshoot_Toxicity Troubleshoot Toxicity: - Determine CC50 - Check Solvent Effects - Test Different Cell Lines Check_Toxicity->Troubleshoot_Toxicity Yes Proceed Proceed with Further Experiments Check_Toxicity->Proceed No Troubleshoot_Potency->Start Troubleshoot_Toxicity->Start

References

Technical Support Center: Addressing Off-Target Effects of Novel HIV-1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering off-target effects during the experimental evaluation of novel HIV-1 inhibitors.

I. Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, providing potential causes and recommended actions.

Issue 1: Unexpected or High Cytotoxicity Observed in Cell Viability Assays

Q: My novel HIV-1 inhibitor shows potent antiviral activity, but I'm observing significant cytotoxicity in my cell line, even at low concentrations. What could be the cause, and how can I troubleshoot this?

A: Unexpected cytotoxicity is a common challenge in drug discovery. The observed cell death may be due to on-target toxicity (the intended viral target is also essential for host cell survival) or, more likely, off-target effects where the inhibitor interacts with unintended host cell proteins.

Possible Causes:

  • Mitochondrial Toxicity: Many compounds can interfere with mitochondrial function, leading to a decrease in ATP production and triggering apoptosis.

  • Inhibition of Essential Cellular Enzymes: The inhibitor may be binding to and inhibiting host cell kinases, proteases, or other enzymes vital for cell survival and proliferation.

  • Induction of Apoptosis or Necrosis: The compound might be activating cellular pathways that lead to programmed cell death or uncontrolled cell lysis.

  • Assay Interference: The compound itself might interfere with the readout of your viability assay (e.g., reacting with MTT reagent).

Troubleshooting Workflow:

G Start Start: Unexpected Cytotoxicity Confirm_Cytotoxicity Confirm with Orthogonal Viability Assay (e.g., CellTiter-Glo®, Trypan Blue) Start->Confirm_Cytotoxicity Mito_Tox Assess Mitochondrial Toxicity (e.g., Seahorse Assay, JC-1 Staining) Confirm_Cytotoxicity->Mito_Tox Consistent Cytotoxicity Apoptosis_Assay Measure Apoptosis/Necrosis (e.g., Annexin V/PI Staining) Confirm_Cytotoxicity->Apoptosis_Assay Consistent Cytotoxicity Data_Analysis Analyze Data & Identify Off-Target(s) Mito_Tox->Data_Analysis Apoptosis_Assay->Data_Analysis Kinase_Profiling Perform Kinase Inhibition Profiling SAR_Studies Initiate Structure-Activity Relationship (SAR) Studies to Mitigate Off-Target Effects Kinase_Profiling->SAR_Studies Protease_Profiling Screen against a Panel of Cellular Proteases Protease_Profiling->SAR_Studies Data_Analysis->Kinase_Profiling Data_Analysis->Protease_Profiling End End: Informed Drug Development SAR_Studies->End

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Issue 2: Altered Metabolic Phenotypes in Treated Cells

Q: I'm treating adipocytes (or other metabolically active cells) with a novel protease inhibitor, and I'm observing changes in glucose uptake and lipid accumulation. How can I investigate this off-target effect?

A: HIV protease inhibitors are known to cause metabolic complications in patients, including insulin resistance and lipodystrophy.[1][2][3] These effects can often be recapitulated in vitro and are important to characterize for any new inhibitor.

Possible Causes:

  • Inhibition of Glucose Transporters: The inhibitor may directly interfere with the function of glucose transporters like GLUT4.[4][5]

  • Disruption of Insulin Signaling: The compound could be affecting key components of the insulin signaling pathway, such as the PI3K/Akt pathway.[6][7][8]

  • Altered Adipocyte Differentiation: The inhibitor might be interfering with the process of adipogenesis, leading to changes in lipid storage.[9][10]

  • Induction of Endoplasmic Reticulum (ER) Stress: ER stress has been linked to insulin resistance and can be induced by some protease inhibitors.[4][6][11]

Investigative Steps:

  • Quantify Glucose Uptake: Perform a glucose uptake assay using a fluorescent glucose analog like 2-NBDG to precisely measure changes in glucose import.

  • Assess Adipocyte Differentiation and Lipid Accumulation: Use Oil Red O staining to visualize and quantify lipid droplets in differentiating or mature adipocytes.

  • Examine Insulin Signaling Pathways: Use Western blotting to probe the phosphorylation status of key proteins in the insulin signaling cascade (e.g., Akt, IRS-1) in the presence and absence of your inhibitor.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common off-target effects observed with novel HIV-1 inhibitors?

A1: The off-target effects can vary depending on the class of inhibitor.

  • Protease Inhibitors (PIs): Frequently associated with metabolic abnormalities such as insulin resistance, dyslipidemia (altered lipid levels), and lipodystrophy (abnormal fat distribution).[1][2][3] They can also exhibit off-target inhibition of cellular proteases.

  • Integrase Strand Transfer Inhibitors (INSTIs): Generally have a better safety profile but have been associated with weight gain and potential neuropsychiatric effects in some patients. In vitro studies can explore effects on cellular kinases and other enzymes.

  • Reverse Transcriptase Inhibitors (RTIs): Some nucleoside/nucleotide RTIs have been linked to mitochondrial toxicity.

  • Capsid Inhibitors: As a newer class, their off-target profile is still being extensively studied, but potential interactions with cellular proteins involved in protein trafficking and assembly should be considered.

Q2: How do I differentiate between on-target and off-target cytotoxicity?

A2: This can be challenging. One approach is to generate a resistant mutant of the viral target (e.g., a protease with a mutation that confers resistance to your inhibitor). If your compound is still cytotoxic to cells expressing this resistant target, the toxicity is likely due to off-target effects. Another strategy is to use target engagement assays to confirm that the inhibitor is binding to its intended viral target at concentrations where cytotoxicity is observed.

Q3: My IC50 values for antiviral activity are inconsistent across experiments. What could be the cause?

A3: Inconsistent IC50 values can arise from several factors:

  • Cell Passage Number: Using cells at a high passage number can lead to phenotypic changes and altered drug sensitivity.

  • Cell Seeding Density: Variations in the initial number of cells seeded can affect the outcome of the assay.

  • Reagent Variability: Ensure all reagents, including the inhibitor stock solution, are prepared fresh and consistently.

  • Assay Conditions: Small variations in incubation time, temperature, or CO2 levels can impact results.

  • Viral Titer: Ensure the viral input is consistent across experiments.

III. Data Presentation: Off-Target Effects of Selected HIV-1 Inhibitors

The following tables summarize publicly available data on the off-target effects of some well-characterized HIV-1 inhibitors. This data can serve as a reference for your own experimental findings.

Table 1: Off-Target Effects of Selected HIV-1 Protease Inhibitors

InhibitorOff-Target EffectIC50 / EC50 / KiCell Line / SystemReference
LopinavirInhibition of Adipocyte Differentiation-3T3-L1
RitonavirInhibition of Adipocyte Differentiation-3T3-F442A[9]
RitonavirHIV-1 Protease Inhibition (On-Target)4.0 ng/mL (serum-free IC50)MTT-MT4[10][12]
LopinavirHIV-1 Protease Inhibition (On-Target)0.69 ng/mL (serum-free IC50)MTT-MT4[10][12][13][14]
DarunavirHIV-1 Protease Inhibition (On-Target)Ki = 16 pM, IC50 = 3.0 nMMTT assay[15]
AmprenavirHIV-2 Protease Inhibition10-30 fold higher IC50 than for HIV-1-[16]

Table 2: Off-Target Effects of Selected HIV-1 Integrase Inhibitors

InhibitorOff-Target EffectIC50Cell Line / SystemReference
ElvitegravirInhibition of Cellular KinasesVaries depending on the kinaseIn vitro kinase assaysData not found in provided snippets
L-731,988Inhibition of Strand Transfer (On-Target)Dependent on target DNA concentrationScintillation proximity assay[17]
MultipleInhibition of Terminal Cleavage0.2 to 22 µMPurified HIV-1 Integrase[18]

IV. Experimental Protocols

This section provides detailed methodologies for key experiments to assess the off-target effects of novel HIV-1 inhibitors.

Protocol 1: Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic concentration (CC50) of a novel HIV-1 inhibitor.

Materials:

  • Cell line of interest (e.g., HEK293T, TZM-bl, CEM)

  • Complete culture medium

  • Novel HIV-1 inhibitor stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the novel HIV-1 inhibitor in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the diluted inhibitor to the respective wells. Include wells with medium only (no cells) as a blank and wells with cells and medium containing the vehicle (e.g., DMSO) as a negative control.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the CC50 value using non-linear regression analysis.

Protocol 2: In Vitro Glucose Uptake Assay using 2-NBDG

Objective: To assess the effect of a novel HIV-1 inhibitor on glucose uptake in adipocytes or other metabolically active cells.[19]

Materials:

  • Differentiated adipocytes (e.g., 3T3-L1) or other cell lines of interest in a 24-well plate.

  • Krebs-Ringer-Phosphate-HEPES (KRPH) buffer

  • 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)

  • Novel HIV-1 inhibitor

  • Insulin (positive control)

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Differentiate pre-adipocytes into mature adipocytes in a 24-well plate.

  • Wash the cells twice with warm PBS.

  • Starve the cells in serum-free medium for 2-4 hours.

  • Wash the cells with KRPH buffer.

  • Pre-incubate the cells with the novel HIV-1 inhibitor at various concentrations in KRPH buffer for 1 hour. Include a vehicle control and an insulin control (e.g., 100 nM).

  • Add 2-NBDG to a final concentration of 50-100 µM to each well and incubate for 30-60 minutes at 37°C.

  • Wash the cells three times with ice-cold PBS to remove extracellular 2-NBDG.

  • Add PBS to each well and measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm) or visualize the cells using a fluorescence microscope.

  • Normalize the fluorescence intensity to the total protein content in each well.

Protocol 3: Adipocyte Differentiation and Lipid Accumulation Assay (Oil Red O Staining)

Objective: To evaluate the impact of a novel HIV-1 inhibitor on adipogenesis and lipid storage.[16][19][20][21]

Materials:

  • Preadipocyte cell line (e.g., 3T3-L1)

  • Differentiation medium (containing insulin, dexamethasone, and IBMX)

  • Novel HIV-1 inhibitor

  • Oil Red O staining solution

  • 10% Formalin

  • 60% Isopropanol

  • 100% Isopropanol

  • Microscope

  • Spectrophotometer

Procedure:

  • Seed preadipocytes in a 6-well or 12-well plate and grow to confluence.

  • Induce differentiation by replacing the growth medium with differentiation medium containing the novel HIV-1 inhibitor at various concentrations or a vehicle control.

  • After 2-3 days, replace the medium with insulin-containing medium with the inhibitor or vehicle, and continue to culture for another 2-3 days. Then, switch to regular culture medium with the inhibitor or vehicle and culture for another 2-4 days until mature adipocytes are formed.

  • Wash the cells with PBS and fix with 10% formalin for at least 1 hour.

  • Wash the cells with water and then with 60% isopropanol.

  • Stain the cells with Oil Red O working solution for 10-15 minutes.

  • Wash the cells extensively with water to remove unbound dye.

  • Visualize and capture images of the stained lipid droplets using a microscope.

  • To quantify lipid accumulation, elute the Oil Red O stain from the cells with 100% isopropanol and measure the absorbance at ~500 nm using a spectrophotometer.

V. Visualizations

Signaling Pathway Diagrams

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates GSK3b GSK3β Akt->GSK3b inhibits FOXO FOXO Akt->FOXO inhibits GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle promotes translocation mTORC2 mTORC2 mTORC2->Akt phosphorylates Gene_Expression Gene Expression (Survival, Growth) FOXO->Gene_Expression GLUT4_vesicle->RTK to membrane Insulin Insulin Insulin->RTK HIV_PI HIV Protease Inhibitor HIV_PI->Akt may inhibit HIV_PI->GLUT4_vesicle may inhibit

Caption: PI3K/Akt signaling pathway and potential inhibition points by HIV PIs.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Stimulus Growth Factors, Stress Receptor Receptor Stimulus->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors phosphorylates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Novel_Inhibitor Novel HIV-1 Inhibitor Novel_Inhibitor->Raf potential off-target inhibition Novel_Inhibitor->MEK potential off-target inhibition Novel_Inhibitor->ERK potential off-target inhibition

Caption: MAPK signaling pathway and potential off-target inhibition by novel inhibitors.

Experimental and Logical Workflows

Off_Target_Workflow Start Start: Novel HIV-1 Inhibitor Primary_Screen Primary Antiviral Screen (e.g., Reporter Gene Assay) Start->Primary_Screen Cytotoxicity_Screen Concurrent Cytotoxicity Screen (e.g., MTT, CellTiter-Glo®) Start->Cytotoxicity_Screen Hit_Selection Hit Selection (High Efficacy, Low Cytotoxicity) Primary_Screen->Hit_Selection Cytotoxicity_Screen->Hit_Selection Secondary_Assays Secondary Off-Target Assays (Based on compound class & initial data) Hit_Selection->Secondary_Assays Metabolic_Assays Metabolic Assays (Glucose Uptake, Adipogenesis) Secondary_Assays->Metabolic_Assays Kinase_Profiling Kinase Inhibition Profiling Secondary_Assays->Kinase_Profiling Protease_Profiling Cellular Protease Profiling Secondary_Assays->Protease_Profiling Data_Integration Integrate and Analyze All Data Metabolic_Assays->Data_Integration Kinase_Profiling->Data_Integration Protease_Profiling->Data_Integration Lead_Optimization Lead Optimization (SAR) to Reduce Off-Target Effects Data_Integration->Lead_Optimization End End: Candidate for Preclinical Development Lead_Optimization->End

Caption: Experimental workflow for identifying off-target effects.

Troubleshooting_Logic outcome Outcome: Prepare fresh reagents Start Inconsistent Results? Check_Reagents Reagents Freshly Prepared? Start->Check_Reagents Check_Reagents->outcome No Check_Cells Cell Passage Number and Density Consistent? Check_Reagents->Check_Cells Yes Check_Assay_Params Assay Parameters (Time, Temp, etc.) Consistent? Check_Cells->Check_Assay_Params Yes outcome2 Outcome: Use consistent cell culture practices Check_Cells->outcome2 No Check_Viral_Input Viral Input Consistent? Check_Assay_Params->Check_Viral_Input Yes outcome3 Outcome: Standardize assay parameters Check_Assay_Params->outcome3 No Investigate_Compound Compound Stability or Solubility Issue? Check_Viral_Input->Investigate_Compound Yes outcome4 Outcome: Standardize viral stock and input Check_Viral_Input->outcome4 No Identify_Root_Cause Identify and Correct Root Cause Investigate_Compound->Identify_Root_Cause No outcome5 Outcome: Assess compound stability and solubility Investigate_Compound->outcome5 Yes

Caption: Logical workflow for troubleshooting inconsistent experimental results.

References

Technical Support Center: Troubleshooting HIV-1 Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during HIV-1 inhibition assays.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Issue 1: High Background Signal in Luciferase-Based Assays

Question: We are observing a high background signal in our luciferase-based HIV-1 inhibition assay, even in the negative control wells. What could be the cause and how can we resolve it?

Answer: High background in luciferase assays can obscure the true signal from your experimental samples. Several factors can contribute to this issue.

  • Potential Causes and Solutions:

Potential CauseRecommended Solution
Contamination of Reagents or Samples Use fresh, sterile reagents. Ensure that pipette tips are changed between each sample and reagent to prevent cross-contamination.
Inappropriate Plate Type Use white, opaque-walled plates for luminescence assays to prevent light leakage between wells. Clear-bottom white plates can be used if cell visualization is necessary, though they may be more expensive.[1]
Sub-optimal Reagent Concentration Titrate the concentration of your luciferase substrate. Excess substrate can lead to auto-luminescence.
Cellular Stress or Death Ensure optimal cell health. High cell density or prolonged incubation times can lead to cell death and release of endogenous materials that interfere with the assay.
Long Read Times Reduce the integration time on the luminometer. A shorter read time can minimize the detection of background noise.[2]

Issue 2: High Variability Between Replicates

Question: Our replicate wells for the same experimental condition are showing high variability in our HIV-1 neutralization assay. What are the common sources of this variability and how can we improve our precision?

Answer: High variability between replicates can compromise the reliability of your results. Addressing the sources of this variability is crucial for obtaining reproducible data.

  • Potential Causes and Solutions:

Potential CauseRecommended Solution
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Pipette carefully and mix the cell suspension between plating to ensure an equal number of cells in each well.[3]
Pipetting Errors Use calibrated pipettes and proper pipetting techniques. For multi-well plates, consider using a multi-channel pipette to minimize well-to-well variation. Creating a master mix for reagents can also reduce pipetting variability.[1]
Edge Effects "Edge effects" can occur due to uneven temperature and humidity across the plate. To mitigate this, avoid using the outer wells of the plate for experimental samples or fill them with media to create a humidity barrier. Wrapping the plate in aluminum foil during incubation can also help maintain a uniform temperature.[3]
Lot-to-Lot Reagent Variation Different lots of reagents, such as antibodies or media supplements, can have slight variations in performance.[4][5][6] It is important to validate each new lot of critical reagents by running parallel experiments with the old and new lots to ensure consistency.
Inadequate Mixing Ensure thorough but gentle mixing of cells, virus, and inhibitors in each well.

Issue 3: Weak or No Signal in the Assay

Question: We are getting a very weak or no signal in our HIV-1 inhibition assay, even in the positive control wells. What are the likely reasons for this?

Answer: A weak or absent signal can be due to a variety of factors, from reagent issues to problems with the experimental setup.

  • Potential Causes and Solutions:

Potential CauseRecommended Solution
Inactive or Degraded Reagents Ensure all reagents, especially enzymes like luciferase and reverse transcriptase, are stored properly and are within their expiration dates. Avoid repeated freeze-thaw cycles.[7]
Low Transfection Efficiency (for assays using transfected cells) Optimize your transfection protocol. Test different DNA-to-transfection reagent ratios and ensure the quality of your plasmid DNA.[7]
Suboptimal Virus Titer The multiplicity of infection (MOI) may be too low. It's important to accurately titrate your virus stock to ensure you are using an appropriate amount for infection.[3]
Incorrect Incubation Times Inadequate incubation times for antibody-virus pre-incubation or for post-infection culture can lead to a low signal.[3] Extend incubation times as needed, based on your specific assay protocol.
Weak Promoter Activity (for reporter gene assays) If the reporter gene is driven by a weak promoter, the resulting signal may be low. Consider using a stronger promoter if your experimental design allows.[7]

Frequently Asked Questions (FAQs)

This section addresses common questions about HIV-1 inhibition assays.

Q1: What is the difference between a single-round and a multi-round infectivity assay, and which one should I use?

A1:

  • Single-round infectivity assays utilize pseudoviruses that are capable of only one round of infection.[8] These assays are advantageous for measuring the instantaneous inhibition by a drug and are less prone to the evolution of drug-resistant variants during the course of the experiment.[8] They are often preferred for their precision and ability to dissect specific steps of the viral life cycle.

  • Multi-round infectivity assays use replication-competent viruses that can undergo multiple cycles of infection and replication. While these assays can provide insights into the cumulative effects of an inhibitor over time, they can be confounded by the emergence of drug resistance and may fail to detect subtle but clinically significant antiviral activities.[8]

The choice between the two depends on the specific research question. For high-throughput screening and mechanistic studies, single-round assays are generally recommended.

Q2: How does the choice of cell line affect the results of my HIV-1 inhibition assay?

A2: The choice of cell line is critical and can significantly impact the outcome of your assay. Different cell lines can have varying levels of CD4, and co-receptors (CCR5 and CXCR4), which are essential for HIV-1 entry.[9] Some cell lines may not be permissive to certain viral strains. Furthermore, cell-line-dependent variations in cellular factors can influence viral replication and the apparent efficacy of inhibitors.[10] For instance, some cell lines may be more suitable for culturing patient-derived viruses than others.[11] It is crucial to select a cell line that is appropriate for the specific HIV-1 strain and the class of inhibitors being tested.

Q3: My IC50 values for the same compound are inconsistent across different experiments. What could be the reason?

A3: Inconsistent IC50 values are a common challenge. Several factors can contribute to this variability:

  • Time-dependent nature of IC50: The IC50 value can be influenced by the endpoint of the assay. Different incubation times can lead to different IC50 values.[12]

  • Assay conditions: Minor variations in experimental conditions such as cell density, virus input, and reagent concentrations can lead to shifts in IC50 values.

  • Data analysis: The method used for curve fitting and IC50 calculation can also introduce variability.

  • Biological variability: Inherent biological variations in cell cultures and virus preparations can contribute to experiment-to-experiment differences.

Standardizing your protocol, including incubation times and data analysis methods, is crucial for obtaining more consistent IC50 values.

Q4: How can I minimize the impact of HIV-1 genetic variability on my drug screening results?

A4: The high genetic variability of HIV-1 is a significant challenge in drug development.[13][14] To account for this:

  • Use a panel of diverse viral strains: Screen your compounds against a panel of HIV-1 isolates representing different subtypes and drug resistance profiles.

  • Employ standardized reference strains: Include well-characterized laboratory-adapted strains and reference clones in your assays for comparison.

  • Consider genotypic and phenotypic testing: For lead compounds, it is important to perform both genotypic analysis to identify resistance mutations and phenotypic assays to confirm the resistance profile.[15]

Experimental Protocols

Protocol 1: Single-Round HIV-1 Infectivity Assay

This protocol describes a common method for producing and titrating Env-pseudotyped viruses for use in single-round neutralization assays.

  • Production of Env-Pseudotyped Virus:

    • Co-transfect 293T/17 cells with an Env-expressing plasmid and a backbone plasmid containing a defective Env gene (e.g., one with a luciferase reporter gene).[16]

    • Incubate the transfected cells for 48-72 hours.

    • Harvest the virus-containing culture supernatants.

    • Filter the supernatant through a 0.45-micron filter to remove cellular debris.[16]

  • Titration of Virus Infectivity:

    • Seed a genetically engineered cell line containing a Tat-responsive reporter gene (e.g., TZM-bl cells) in a 96-well plate.

    • Prepare serial dilutions of the virus stock.

    • Infect the cells with the diluted virus in the presence of DEAE-Dextran to enhance infectivity.[17]

    • Incubate for 48-72 hours.

    • Measure the reporter gene activity (e.g., luciferase) to determine the viral titer.

Protocol 2: HIV-1 Protease Inhibitor Screening Assay (Fluorometric)

This protocol outlines a high-throughput screening method for identifying HIV-1 protease inhibitors.

  • Reagent Preparation:

    • Prepare a solution of active HIV-1 protease.

    • Prepare a solution of a synthetic peptide substrate that releases a fluorophore upon cleavage by the protease.[18]

    • Prepare a positive control inhibitor (e.g., Pepstatin A).[18]

  • Assay Procedure:

    • In a 96-well plate, add the test compounds at various concentrations.

    • Add the HIV-1 protease solution to each well.

    • Incubate to allow the inhibitors to bind to the enzyme.

    • Add the fluorogenic substrate to initiate the reaction.

    • Measure the fluorescence signal over time using a fluorescence microplate reader.

  • Data Analysis:

    • Calculate the rate of substrate cleavage for each compound concentration.

    • Determine the percent inhibition relative to the no-inhibitor control.

    • Plot the percent inhibition versus the compound concentration to determine the IC50 value.

Visualizations

HIV1_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Host Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CoR Co-receptor (CCR5 or CXCR4) gp120->CoR 3. Co-receptor Binding gp41 gp41 Membrane Cell Membrane gp41->Membrane 5. Membrane Fusion CD4->CoR 2. Conformational Change CoR->gp41 4. gp41 Fusion Peptide Insertion

Caption: HIV-1 entry into a host cell.

Troubleshooting_Workflow Start Inconsistent Assay Results CheckControls Review Controls (Positive & Negative) Start->CheckControls CheckReagents Verify Reagents (Storage, Expiration, Lot#) CheckControls->CheckReagents Controls OK OptimizeAssay Optimize Assay Parameters (Cell Density, Virus Titer) CheckControls->OptimizeAssay Controls Failed CheckProtocol Review Protocol Execution (Pipetting, Incubation) CheckReagents->CheckProtocol Reagents OK CheckReagents->OptimizeAssay Reagents Faulty DataAnalysis Re-evaluate Data Analysis CheckProtocol->DataAnalysis Protocol Followed CheckProtocol->OptimizeAssay Protocol Deviations DataAnalysis->OptimizeAssay Analysis Correct Resolved Problem Resolved OptimizeAssay->Resolved

Caption: A logical workflow for troubleshooting inconsistent assay results.

References

Technical Support Center: Strategies to Reduce HIV-1 Inhibitor-15 Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the degradation of HIV-1 inhibitor-15, a potent diarylpyrimidine (DAPY) non-nucleoside reverse transcriptase inhibitor (NNRTI).

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which class of compounds does it belong?

This compound is a highly potent, broad-spectrum non-nucleoside reverse transcriptase inhibitor (NNRTI). It belongs to the diarylpyrimidine (DAPY) class of compounds, which are known for their robust anti-HIV-1 activity.

Q2: What are the primary known degradation pathways for DAPY NNRTIs like inhibitor-15?

The primary degradation pathway for DAPY NNRTIs, including compounds structurally similar to inhibitor-15 such as rilpivirine and etravirine, is oxidative metabolism. This process is predominantly mediated by the cytochrome P450 (CYP) enzyme system in the liver, with CYP3A4 and CYP3A5 being the main isoforms involved.[1][2][3][4] Degradation can also occur under forced conditions such as acidic or alkaline hydrolysis, oxidation, and photolysis, although the specific susceptibility of inhibitor-15 to these conditions requires experimental evaluation.

Q3: My experimental results with inhibitor-15 are inconsistent. Could degradation be the cause?

Inconsistent results, such as a loss of inhibitory activity over time or variability between experimental runs, can certainly be due to the degradation of inhibitor-15. Factors such as storage conditions, solvent choice, pH of the experimental medium, and exposure to light can all contribute to its degradation. It is crucial to handle and store the compound under appropriate conditions to ensure its stability.

Q4: What are the initial steps I should take to investigate the stability of inhibitor-15 in my experimental setup?

To investigate the stability of inhibitor-15, you should perform forced degradation studies. This involves subjecting the inhibitor to a range of stress conditions, including acidic and basic hydrolysis, oxidation, heat, and light. Analysis of the stressed samples by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), will help identify the conditions under which the inhibitor degrades and reveal the formation of any degradation products.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Problem 1: Loss of Inhibitor Potency in Cell-Based Assays

Symptoms:

  • Higher than expected EC50 values.

  • Decreased maximal inhibition over the course of the experiment.

  • Inconsistent results between freshly prepared and stored inhibitor solutions.

Possible Causes and Solutions:

CauseRecommended Solution
Hydrolysis in aqueous media Prepare fresh stock solutions in an appropriate organic solvent (e.g., DMSO) and dilute into aqueous media immediately before use. Avoid prolonged storage of aqueous solutions. If aqueous solutions must be stored, evaluate stability at different pH values and temperatures.
Oxidative degradation If the experimental medium contains components that can generate reactive oxygen species, consider adding an antioxidant. Protect the inhibitor from exposure to air and light as much as possible.
Adsorption to plasticware Use low-protein-binding tubes and plates for storing and handling inhibitor solutions.
Metabolism by cells If using cell lines with metabolic activity (e.g., primary hepatocytes), shorten the incubation time or use a metabolically less active cell line to confirm if metabolism is the issue.
Problem 2: Appearance of Unknown Peaks in HPLC Analysis

Symptoms:

  • Additional peaks, not corresponding to the parent inhibitor, are observed in the chromatogram.

  • The area of the main inhibitor peak decreases over time.

Possible Causes and Solutions:

CauseRecommended Solution
Acidic or Basic Hydrolysis Ensure the pH of the mobile phase and sample diluent is within the stability range of the inhibitor. If studying pH effects, use a buffered mobile phase.
Oxidative Degradation Degas the mobile phase and use fresh solvents. If the degradation is suspected to be from peroxide formation in solvents like THF, use freshly opened bottles or stabilized solvents.
Photodegradation Protect the samples from light by using amber vials and covering the autosampler.
Thermal Degradation Maintain the autosampler at a low temperature (e.g., 4 °C). Avoid exposing the inhibitor to high temperatures during sample preparation.

Quantitative Data Summary

The following table summarizes the potency of this compound against wild-type and various NNRTI-resistant HIV-1 strains.

HIV-1 StrainEC50 (nM)
Wild-Type (WT)1.7
L100I4
K103N2
Y181C6
E138K9

Data sourced from publicly available information.

Key Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for conducting forced degradation studies to identify the potential degradation pathways of inhibitor-15.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.5 M HCl. Incubate at 80°C for 8 hours.[5]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 80°C for 8 hours.[5]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 20% hydrogen peroxide. Keep at room temperature for 8 hours.[5]

  • Thermal Degradation: Expose the solid inhibitor to 105°C for 48 hours.[5]

  • Photodegradation: Expose a solution of the inhibitor (e.g., 40 µg/mL in methanol) to UV light (254 nm) for 24-48 hours.

3. Sample Analysis:

  • After the specified time, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration (e.g., 40 µg/mL) with the mobile phase.

  • Analyze the samples by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating RP-HPLC Method for Etravirine (a structural analog)

This method can be adapted for the analysis of this compound and its degradation products.[5][6]

  • Column: Zorbax Eclipse Plus C18 (250 x 4.6 mm; 5 µm particle size)

  • Mobile Phase: Acetonitrile and 10 mM ammonium acetate buffer (pH 4.5) in the ratio of 90:10 v/v

  • Flow Rate: 1 mL/min

  • Column Temperature: 27°C

  • Detection: UV at 271 nm

  • Injection Volume: 20 µL

Visualizations

degradation_pathway Inhibitor15 This compound (Diarylpyrimidine) OxidativeMetabolism Oxidative Metabolism (Primary Pathway) Inhibitor15->OxidativeMetabolism In vivo ForcedDegradation Forced Degradation (In Vitro) Inhibitor15->ForcedDegradation In vitro HydroxylatedMetabolites Hydroxylated Metabolites OxidativeMetabolism->HydroxylatedMetabolites CYP3A4_3A5 CYP3A4 / CYP3A5 CYP3A4_3A5->OxidativeMetabolism Glucuronidation Glucuronidation (Phase II Metabolism) HydroxylatedMetabolites->Glucuronidation Excretion Excretion Glucuronidation->Excretion Hydrolysis Hydrolysis (Acid/Base) ForcedDegradation->Hydrolysis Oxidation Oxidation (e.g., H2O2) ForcedDegradation->Oxidation Photolysis Photolysis (UV/Visible Light) ForcedDegradation->Photolysis DegradationProducts Degradation Products Hydrolysis->DegradationProducts Oxidation->DegradationProducts Photolysis->DegradationProducts

Caption: Metabolic and Forced Degradation Pathways of DAPY NNRTIs.

troubleshooting_workflow Start Inconsistent Experimental Results CheckPurity Verify Purity and Identity of Inhibitor Stock Start->CheckPurity CheckStorage Review Storage Conditions (Temp, Light, Solvent) CheckPurity->CheckStorage PerformForcedDegradation Conduct Forced Degradation Study (Protocol 1) CheckStorage->PerformForcedDegradation AnalyzeSamples Analyze by Stability-Indicating HPLC (Protocol 2) PerformForcedDegradation->AnalyzeSamples DegradationObserved Degradation Observed? AnalyzeSamples->DegradationObserved IdentifyConditions Identify Degradation-Inducing Conditions DegradationObserved->IdentifyConditions Yes NoDegradation No Significant Degradation DegradationObserved->NoDegradation No ModifyProtocol Modify Experimental Protocol (e.g., fresh solutions, pH control) IdentifyConditions->ModifyProtocol InvestigateOther Investigate Other Experimental Variables (e.g., cell health, reagents) NoDegradation->InvestigateOther

Caption: Troubleshooting Workflow for Inconsistent Inhibitor Activity.

References

Technical Support Center: Refining Synthesis Protocol for Higher Yield of an HIV-1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The designation "HIV-1 inhibitor-15" does not refer to a universally recognized, specific compound. For the purpose of this technical guide, we will focus on the synthesis of a specific non-nucleoside reverse transcriptase inhibitor (NNRTI) designated as compound 15 in a relevant publication, which involves the reaction of an intermediate compound 9 with 4-aminobenzonitrile.[1]

This guide provides troubleshooting advice and frequently asked questions to assist researchers in optimizing the synthesis of this and structurally related compounds for higher yields and purity.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis of this compound and its subsequent derivatives.

Issue 1: Low Yield in the Synthesis of Compound 15

  • Question: My reaction of intermediate 9 with 4-aminobenzonitrile in isopropanol resulted in a significantly lower yield of compound 15 than the reported 62%. What are the potential causes and solutions?[1]

  • Answer: Low yields in this nucleophilic aromatic substitution reaction can stem from several factors:

    • Reagent Purity: Ensure the 4-aminobenzonitrile is of high purity and has not degraded. Impurities can interfere with the reaction.

    • Solvent Quality: The isopropanol (i-PrOH) should be anhydrous. The presence of water can lead to side reactions and reduce the efficacy of the primary reaction.

    • Reaction Temperature and Time: The synthesis may require heating to proceed at an optimal rate.[1] If the temperature is too low, the reaction may be incomplete. Conversely, excessively high temperatures or prolonged reaction times can lead to decomposition of reactants or products. It is crucial to monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC).

    • Oxygen Sensitivity: Some reagents or intermediates may be sensitive to atmospheric oxygen. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes improve the yield.

Issue 2: Incomplete Reaction and Presence of Starting Material

  • Question: After the recommended reaction time, TLC analysis still shows a significant amount of unreacted intermediate 9 . How can I drive the reaction to completion?

  • Answer:

    • Increase Reaction Time: The reported reaction conditions are a guideline. The reaction may require a longer duration in your specific setup. Continue to monitor the reaction by TLC until the starting material is consumed.

    • Optimize Temperature: A modest increase in the reaction temperature may enhance the reaction rate. However, be cautious of potential side product formation at higher temperatures.

    • Molar Ratio of Reactants: While not explicitly detailed in the initial protocol snippet, ensuring a slight excess of the more stable and less expensive reactant, in this case likely the 4-aminobenzonitrile, can help drive the reaction to completion.

Issue 3: Difficulty in Product Purification

  • Question: I am having trouble isolating pure compound 15 from the crude reaction mixture. What purification strategies are recommended?

  • Answer:

    • Column Chromatography: This is a standard method for purifying organic compounds. The choice of solvent system for elution is critical. A systematic approach, starting with a non-polar solvent and gradually increasing the polarity, should be employed to find the optimal conditions for separating your product from impurities.

    • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for obtaining a high-purity final product. Experiment with different solvents to find one in which the product is soluble at high temperatures but sparingly soluble at room temperature or below.

Frequently Asked Questions (FAQs)

  • Question: What is the role of isopropanol (i-PrOH) as a solvent in the synthesis of compound 15?[1]

  • Answer: Isopropanol is a polar protic solvent that can facilitate the dissolution of the reactants and is relatively unreactive under the specified conditions. Its boiling point allows for the reaction to be conducted at elevated temperatures to increase the reaction rate.

  • Question: The subsequent step involves the reduction of a nitro group on compound 15 to an amine (compound 16) using tin(II) chloride. What are the advantages of this reagent?[1]

  • Answer: Tin(II) chloride (SnCl₂) is a classic and effective reagent for the reduction of aromatic nitro groups to anilines. It is a relatively mild reducing agent and is often used when other reducible functional groups that might be affected by stronger reducing agents are present in the molecule.

  • Question: What are some common side products in the synthesis of compound 15?

  • Answer: Potential side products could arise from the decomposition of starting materials or the product under the reaction conditions. If the reaction is not carried out under inert conditions, oxidation products may form. Additionally, if there are other reactive sites on intermediate 9 , alternative substitution products could potentially form, though this is less likely if the desired reaction is well-established.

  • Question: How can I confirm the identity and purity of my synthesized compound 15 ?

  • Answer: A combination of analytical techniques should be used:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

    • Mass Spectrometry (MS): To determine the molecular weight.

    • High-Performance Liquid Chromatography (HPLC): To assess the purity.

    • Melting Point Analysis: A sharp melting point range is indicative of a pure compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of compound 15 as described in the source literature.

ParameterValue/ConditionSource
Starting Materials Intermediate 9 , 4-aminobenzonitrile[1]
Solvent Isopropanol (i-PrOH)[1]
Reported Yield 62%[1]
Subsequent Reaction Reduction of nitro group on 15 to amine 16 [1]
Reducing Agent Tin(II) chloride (SnCl₂)[1]
Yield of Amine 16 82%[1]

Experimental Protocol: Synthesis of Compound 15

This protocol is based on the methodology described for the synthesis of a novel HIV-1 NNRTI.[1]

Materials:

  • Intermediate 9 (structure-dependent on the specific NNRTI series)

  • 4-aminobenzonitrile

  • Anhydrous Isopropanol (i-PrOH)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (e.g., Nitrogen or Argon line)

  • TLC plates and developing chamber

  • Purification apparatus (e.g., column chromatography setup)

Procedure:

  • To a solution of intermediate 9 in anhydrous isopropanol, add 4-aminobenzonitrile.

  • The reaction mixture is then heated to reflux and stirred under an inert atmosphere.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The resulting crude product is purified, typically by column chromatography on silica gel, to afford the desired compound 15 .

Visualization of the Synthesis Pathway

The following diagram illustrates the two-step synthesis pathway from intermediate 9 to compound 16 .

Synthesis_Pathway Intermediate9 Intermediate 9 Compound15 Compound 15 (HIV-1 Inhibitor) Intermediate9->Compound15 + 4-aminobenzonitrile i-PrOH, 62% yield Compound16 Compound 16 (Amine derivative) Compound15->Compound16 + SnCl2 82% yield

Caption: Synthetic route to HIV-1 inhibitor 15 and its subsequent reduction.

References

"troubleshooting resistance development to HIV-1 inhibitor-15 in vitro"

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "HIV-1 inhibitor-15" is a placeholder designation. This guide uses the well-characterized class of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) as a representative model to provide specific, actionable troubleshooting advice. The principles and methods described are broadly applicable to in vitro resistance studies of novel antiretroviral compounds.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound (as an NNRTI)?

A1: this compound, like other NNRTIs, is an allosteric inhibitor of the HIV-1 Reverse Transcriptase (RT) enzyme. It binds to a hydrophobic pocket on the p66 subunit of RT, located approximately 10 Å from the polymerase active site.[1] This binding induces a conformational change in the enzyme, disrupting the catalytic site and blocking the conversion of the viral RNA genome into double-stranded DNA, a critical step in the HIV-1 replication cycle.[1][2][3]

Q2: Which mutations are commonly associated with resistance to NNRTI-class inhibitors?

A2: A number of key mutations in the reverse transcriptase gene are known to confer resistance to NNRTIs. The most common mutations include K103N, Y181C, and G190A.[4][5] Other significant mutations are E138K, V106A, and Y188L.[6][7] The presence of these mutations can reduce the susceptibility of the virus to the inhibitor by altering the shape and chemical environment of the NNRTI binding pocket.[2]

Q3: What is the difference between a genotypic and a phenotypic resistance assay?

A3: A genotypic assay involves sequencing the relevant viral gene (in this case, reverse transcriptase) to identify mutations known to be associated with drug resistance.[8] A phenotypic assay directly measures the ability of the virus to replicate in the presence of varying concentrations of a drug.[8][9] The result is typically reported as the drug concentration that inhibits viral replication by 50% (IC50).[9][10] An increase in the IC50 compared to a wild-type (non-resistant) virus indicates resistance.[9] For in vitro resistance selection studies, phenotypic assays are essential to confirm the functional consequence of observed mutations.

Q4: My genotypic assay did not detect any known resistance mutations, but my phenotypic assay shows a clear increase in IC50. Why?

A4: This situation can arise for several reasons:

  • Novel Mutations: The virus may have developed novel mutations not yet characterized or included in standard genotypic interpretation algorithms.

  • Combinations of Mutations: Complex interactions between multiple minor or accessory mutations can collectively contribute to a resistant phenotype without the presence of a major, well-known resistance mutation.[11]

  • Assay Limitations: Standard genotypic sequencing may not detect minority viral variants if they constitute less than 20-25% of the viral population in the sample.[8] These minority variants could be driving the observed phenotypic resistance.

Troubleshooting Guide

This guide addresses common issues encountered during the in vitro selection of viral resistance to this compound.

Problem / ObservationPossible Cause(s)Suggested Solution(s)
No viral replication detected, even in control wells (no inhibitor). 1. Low titer of the initial viral stock.2. Poor health or viability of the target cells (e.g., MT-4, TZM-bl, PBMCs).3. Inactivation of the virus during storage or handling (e.g., freeze-thaw cycles).1. Re-titer the viral stock before starting the experiment.2. Perform a cell viability assay (e.g., Trypan Blue) before seeding. Ensure cells are in the logarithmic growth phase.3. Use freshly harvested viral supernatant or a properly aliquoted and stored viral stock.
Resistance is not developing after multiple passages. 1. Selective pressure is too high: The starting inhibitor concentration is killing all virions, preventing the selection of partially resistant mutants.2. Selective pressure is too low: The inhibitor concentration is insufficient to inhibit wild-type virus replication, giving no advantage to mutant strains.3. High genetic barrier to resistance: The inhibitor may require multiple mutations to confer significant resistance, making it a longer process.1. Reduce the starting inhibitor concentration to approximately the IC50 of the wild-type virus.2. Ensure the starting concentration is at least 2-3 times the IC50. Gradually escalate the concentration in subsequent passages only after viral replication rebounds.3. Continue passaging the virus for an extended period. Consider using a viral strain with a higher mutation rate if available.
A resistant virus is selected, but the fold-change in IC50 is low (<5-fold). 1. The selected mutation(s) only confer low-level resistance.2. The culture contains a mixed population of wild-type and resistant viruses.3. The inhibitor has a high genetic barrier, and this is an intermediate step in the resistance pathway.1. Continue the selection process at higher drug concentrations to select for additional mutations that may increase the level of resistance.[12]2. Perform endpoint dilution or plaque purification to isolate a clonal viral population and re-test the phenotype.3. Sequence the entire reverse transcriptase gene to identify all mutations and continue passaging.
The IC50 values from my phenotypic assay are inconsistent between experiments. 1. Variability in cell density or viability.2. Inaccurate viral input (multiplicity of infection - MOI).3. Instability of the inhibitor compound in culture media.1. Standardize cell seeding protocols and always check viability.2. Precisely quantify viral stock and use a consistent MOI for infection.3. Prepare fresh inhibitor dilutions for each experiment from a DMSO stock. Check the stability of the compound under incubation conditions (37°C, 5% CO2).

Quantitative Data Summary

The following table presents representative phenotypic data for a model NNRTI against common resistance mutations. This illustrates how resistance is quantified as a "fold-change" in the IC50 value compared to a wild-type (WT) reference strain.

HIV-1 RT MutationExample IC50 (nM)Fold-Change in Resistance (vs. WT)Resistance Level
Wild-Type (WT) 101.0Susceptible
K103N 1,500150High-level
Y181C 1,000100High-level
E138K 606Low-level
Y188L 2,000200High-level
K103N + Y181C >10,000>1,000Very High-level

Note: Data are illustrative and will vary based on the specific inhibitor, viral backbone, and assay system used.

Diagrams and Workflows

HIV-1 Replication Cycle & NNRTI Inhibition

HIV_Lifecycle HIV-1 Replication Cycle and NNRTI Mechanism of Action cluster_cell Host Cell cluster_outside Entry 1. Binding & Fusion Uncoating 2. Uncoating Entry->Uncoating RT_Step 3. Reverse Transcription Uncoating->RT_Step Integration 4. Integration (Provirus) RT_Step->Integration Transcription 5. Transcription Integration->Transcription Translation 6. Translation Transcription->Translation Assembly 7. Assembly Translation->Assembly Budding 8. Budding & Maturation Assembly->Budding Virion HIV-1 Virion Virion->Entry Budding->Virion Inhibitor Inhibitor-15 (NNRTI) Inhibitor->RT_Step Inhibits RT Enzyme

Caption: HIV-1 replication cycle highlighting the inhibition of Reverse Transcription by NNRTIs.

Experimental Workflow: In Vitro Resistance Selection

Resistance_Selection Workflow for In Vitro Selection of Resistant HIV-1 cluster_0 Initial Culture (Passage 0) cluster_1 Selection Passages (P1-Pn) cluster_2 Analysis of Resistant Virus start Infect susceptible cells with Wild-Type (WT) HIV-1 p0_culture Culture with escalating concentrations of Inhibitor-15 to determine IC50 start->p0_culture p1_start Start new culture with WT virus at 1x-3x IC50 of Inhibitor-15 p0_culture->p1_start Use IC50 to inform starting concentration p1_monitor Monitor for viral replication (e.g., p24 antigen ELISA) p1_start->p1_monitor p1_decision Replication? p1_monitor->p1_decision p1_harvest Harvest viral supernatant when replication rebounds p1_increase Increase inhibitor concentration (1.5x - 2x) p1_harvest->p1_increase p1_decision->p1_monitor No, wait p1_decision->p1_harvest Yes p1_increase->p1_start Use harvested virus for next passage analysis After significant fold-change in resistance is observed (>10x) p1_increase->analysis When resistance is established phenotype Phenotypic Assay: Determine final IC50 of resistant virus vs. WT analysis->phenotype genotype Genotypic Assay: Sequence RT gene to identify mutations analysis->genotype

Caption: A step-by-step workflow for selecting and characterizing drug-resistant HIV-1 in vitro.

Key Experimental Protocols

Protocol: Phenotypic Drug Resistance Assay (IC50 Determination)

This protocol outlines a cell-based assay to determine the 50% inhibitory concentration (IC50) of inhibitor-15 against a specific HIV-1 strain (e.g., wild-type or a selected resistant variant).

1. Materials:

  • Target cells (e.g., TZM-bl reporter cells)

  • Complete culture medium (e.g., DMEM + 10% FBS + antibiotics)

  • HIV-1 viral stock of known titer (TCID50/mL)

  • This compound (stock solution in DMSO, e.g., 10 mM)

  • 96-well flat-bottom cell culture plates

  • Reagents for quantifying viral replication (e.g., Luciferase assay reagent for TZM-bl cells, or p24 ELISA kit)

  • CO2 incubator (37°C, 5% CO2)

2. Procedure:

  • Day 1: Cell Seeding

    • Prepare a suspension of TZM-bl cells at a concentration of 2 x 10^5 cells/mL in complete medium.

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate (20,000 cells/well).

    • Incubate overnight to allow cells to adhere.

  • Day 2: Drug Dilution and Infection

    • Prepare a serial dilution series of inhibitor-15. For a typical IC50 determination, an 8-point, 3-fold serial dilution is common. Start from a high concentration (e.g., 10 µM) down to the low nM range. Remember to include a "no drug" (vehicle control, DMSO only) and "no virus" (cell control) wells.

    • Dilute the HIV-1 viral stock in culture medium to achieve a multiplicity of infection (MOI) of 0.01-0.05 (this should be optimized).

    • Aspirate the medium from the cells seeded on Day 1.

    • Add 50 µL of the appropriate drug dilution to each well.

    • Immediately add 50 µL of the diluted virus to each well (except the cell control wells, which receive 50 µL of medium).

    • Incubate for 48 hours.

  • Day 4: Quantify Viral Replication

    • After 48 hours of incubation, quantify the extent of viral replication. For TZM-bl cells, this is typically done using a luciferase assay system according to the manufacturer's protocol. For other cell types, the supernatant can be collected to measure p24 antigen levels by ELISA.

    • Read the results using a luminometer or plate reader.

3. Data Analysis:

  • Subtract the background signal (average of cell control wells) from all other readings.

  • Normalize the data by expressing the signal in each drug-treated well as a percentage of the "no drug" control (which represents 100% replication).

  • Plot the percentage of replication against the log-transformed drug concentration.

  • Use a non-linear regression model (e.g., four-parameter logistic curve) in software like GraphPad Prism or R to calculate the IC50 value, which is the concentration of the inhibitor that reduces viral replication by 50%.

  • The fold-change in resistance is calculated by dividing the IC50 of the resistant virus by the IC50 of the wild-type virus.

References

"improving the stability of HIV-1 inhibitor-15 in solution"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of HIV-1 Inhibitor-15 in solution. The following information is intended to aid in experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or has visible precipitate. What is the cause and how can I fix it?

A1: Precipitation of hydrophobic compounds like this compound from aqueous solutions is a common issue. The primary causes include:

  • High Concentration: The concentration of the inhibitor may exceed its solubility limit in the chosen solvent.

  • Solvent Polarity: When a concentrated stock solution (e.g., in DMSO) is diluted into an aqueous medium (e.g., cell culture media or PBS), the drastic change in polarity can cause the compound to precipitate.

  • Temperature Changes: Cooling the solution or repeated freeze-thaw cycles can decrease the solubility of the inhibitor and lead to precipitation.[1][2]

  • pH of the Medium: The pH of the aqueous solution can affect the charge state and solubility of the inhibitor.

Troubleshooting Steps:

  • Optimize Stock Concentration: Prepare a lower concentration stock solution in an appropriate organic solvent like DMSO.

  • Stepwise Dilution: Avoid adding the DMSO stock directly to the final aqueous solution. Instead, perform serial dilutions in DMSO first to a lower concentration before the final dilution into the aqueous medium.[3]

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental setup is low (typically ≤ 0.1%) to avoid both precipitation and solvent-induced cellular toxicity.[3][4]

  • Temperature Control: Warm the aqueous medium to 37°C before adding the inhibitor. After preparation, maintain the solution at a constant, appropriate temperature and avoid repeated freeze-thaw cycles.[2]

  • Sonication: If a precipitate forms, gentle sonication of the solution may help to redissolve the compound.

Q2: I am observing a decrease in the inhibitory activity of my this compound solution over time. What are the likely causes?

A2: Loss of activity suggests that the inhibitor is degrading. The stability of diarylpyrimidine compounds like this compound can be affected by several factors:

  • Hydrolysis: The molecule may be susceptible to degradation in the presence of water, especially at non-neutral pH.

  • Oxidation: Exposure to atmospheric oxygen or oxidizing agents in the medium can lead to degradation.

  • Photodegradation: Exposure to light, particularly UV light, can cause the compound to break down.

  • Temperature: Elevated temperatures can accelerate the rate of degradation.

Preventative Measures:

  • pH Control: Prepare solutions in a buffered system at a pH that confers maximal stability. The optimal pH for HIV-1 survival, and by extension the environment for inhibitor studies, is around 7.0-7.1.

  • Storage Conditions: Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Protect solutions from light by using amber vials or wrapping containers in aluminum foil.

  • Fresh Preparations: For critical experiments, prepare fresh dilutions of the inhibitor from a frozen stock solution immediately before use.

Q3: What is the best way to prepare and store stock solutions of this compound?

A3: Given that this compound is a diarylpyrimidine derivative and likely hydrophobic, the following is a recommended procedure for preparing and storing stock solutions:

  • Solvent Selection: Use a high-purity, anhydrous organic solvent in which the compound is freely soluble, such as dimethyl sulfoxide (DMSO).

  • Stock Concentration: Prepare a concentrated stock solution, for example, 10 mM.

  • Storage: Dispense the stock solution into small, single-use aliquots in tightly sealed vials to minimize exposure to air and moisture. Store these aliquots at -20°C or -80°C, protected from light.

  • Working Solutions: On the day of the experiment, thaw a single aliquot of the stock solution and prepare working dilutions as needed. Discard any unused portion of the thawed aliquot to ensure reproducibility.[3]

Troubleshooting Guide: Common Experimental Issues

Problem Potential Cause Recommended Solution
Inconsistent results between experiments Degradation of the inhibitor in solution between experiments.Prepare fresh working solutions from a new aliquot of the frozen stock for each experiment. Ensure consistent storage and handling of solutions.
Precipitation of the inhibitor during the experiment.Visually inspect solutions for any signs of precipitation before and during the experiment. If precipitation is suspected, optimize the dilution method as described in FAQ Q1.
High background signal or off-target effects High concentration of the inhibitor leading to non-specific interactions.Perform a dose-response experiment to determine the optimal working concentration. Use the lowest effective concentration to minimize off-target effects.
Contamination of the cell culture or reagents.Regularly test cell cultures for mycoplasma and other contaminants. Use sterile techniques and fresh reagents.[2][5]
Complete loss of inhibitor activity Incorrect storage of the stock solution leading to extensive degradation.Review storage conditions. If the stock solution was stored improperly (e.g., at room temperature, exposed to light), discard it and prepare a fresh stock.
The inhibitor is not soluble at the tested concentration.Verify the solubility of the inhibitor in the experimental medium. Consider using formulation strategies to improve solubility (see below).

Data on Inhibitor Stability

While specific quantitative stability data for this compound is not publicly available, forced degradation studies on structurally similar diarylpyrimidine NNRTIs, such as Etravirine and Rilpivirine, provide insights into its potential stability profile. The following table summarizes typical degradation patterns observed for this class of compounds under various stress conditions.

Stress Condition Typical Degradation (%) Potential Degradation Products
Acid Hydrolysis (e.g., 0.1 N HCl) 5 - 15%Hydrolysis of amide or ether linkages.
Base Hydrolysis (e.g., 0.1 N NaOH) 10 - 25%More significant hydrolysis compared to acidic conditions.
Oxidative (e.g., 3% H₂O₂) 5 - 10%Oxidation of nitrogen or sulfur-containing functional groups.
Thermal (e.g., 80°C) 5 - 20%General decomposition.
Photolytic (UV/Vis light) 10 - 30%Isomerization or other light-induced reactions.

Note: The actual percentage of degradation can vary significantly based on the specific structure of the inhibitor, the duration and intensity of the stress condition, and the composition of the solution.

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify the potential degradation products and degradation pathways of this compound.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). After incubation, cool the solution and neutralize it with an equivalent amount of 0.1 N NaOH.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for a specified time. After incubation, cool and neutralize with 0.1 N HCl.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for a specified time.

  • Thermal Degradation: Place a solid sample of the inhibitor in a hot air oven at a high temperature (e.g., 80°C) for a specified time. Also, subject the stock solution to thermal stress.

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for a defined period.

3. Sample Analysis:

  • At each time point, withdraw a sample from each stress condition.

  • Dilute the samples to a suitable concentration with the mobile phase.

  • Analyze the samples using a stability-indicating HPLC-UV method (see protocol below).

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with that of an unstressed control solution.

  • Calculate the percentage of degradation of the parent compound.

  • Identify and quantify the major degradation products.

Protocol for Stability-Indicating HPLC-UV Method

This method is designed to separate the parent this compound from its potential degradation products.

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.[6]

  • Mobile Phase: A gradient elution is typically required to separate compounds with a range of polarities. A common mobile phase combination is:

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: Acetonitrile.

  • Gradient Program:

    Time (min) % Solvent A % Solvent B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at the wavelength of maximum absorbance (λmax) of this compound. If unknown, a photodiode array (PDA) detector can be used to determine the optimal wavelength.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute the samples to an appropriate concentration (e.g., 10-50 µg/mL) in the mobile phase.

Visualizations

HIV-1 Reverse Transcription Workflow

The following diagram illustrates the key steps in the HIV-1 reverse transcription process, which is the target of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) like this compound.

HIV_Reverse_Transcription cluster_virus HIV-1 Virion cluster_cell Host Cell Cytoplasm Viral_RNA Viral RNA Genome RNA_DNA_Hybrid RNA-DNA Hybrid Viral_RNA->RNA_DNA_Hybrid Reverse Transcription (RNA-dependent DNA synthesis) RT Reverse Transcriptase RT->RNA_DNA_Hybrid ssDNA Single-stranded DNA (ssDNA) RT->ssDNA dsDNA Double-stranded DNA (dsDNA) RT->dsDNA NNRTI This compound (NNRTI) NNRTI->RT Binds to allosteric site, Inhibits conformational change RNA_DNA_Hybrid->ssDNA RNA degradation (RNase H activity) ssDNA->dsDNA DNA synthesis (DNA-dependent DNA synthesis) Nucleus Nucleus dsDNA->Nucleus Transport to Nucleus for Integration

HIV-1 Reverse Transcription Inhibition by NNRTIs.
Experimental Workflow for Stability Testing

This diagram outlines the logical flow of experiments to assess the stability of this compound.

Stability_Testing_Workflow cluster_stress Stress Conditions Start Start: This compound (Solid) Stock_Solution Prepare Stock Solution (e.g., 10 mg/mL in DMSO) Start->Stock_Solution Forced_Degradation Forced Degradation Studies Stock_Solution->Forced_Degradation Acid Acidic Forced_Degradation->Acid Base Basic Forced_Degradation->Base Oxidative Oxidative Forced_Degradation->Oxidative Thermal Thermal Forced_Degradation->Thermal Photolytic Photolytic Forced_Degradation->Photolytic HPLC_Analysis Stability-Indicating HPLC-UV Analysis Acid->HPLC_Analysis Base->HPLC_Analysis Oxidative->HPLC_Analysis Thermal->HPLC_Analysis Photolytic->HPLC_Analysis Data_Analysis Data Analysis: - % Degradation - Identify Degradants HPLC_Analysis->Data_Analysis Formulation Formulation Development (e.g., with excipients) Data_Analysis->Formulation If unstable Final_Protocol Establish Optimal Storage & Handling Protocol Data_Analysis->Final_Protocol If stable Formulation->HPLC_Analysis Re-test stability

References

Technical Support Center: Troubleshooting Unexpected Cellular Responses to HIV-1 Inhibitor-15

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected cellular responses during experiments with HIV-1 Inhibitor-15 (also known as compound 9d), a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) of the diarylpyrimidine (DAPY) class.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It binds to an allosteric hydrophobic pocket on the p66 subunit of the HIV-1 reverse transcriptase (RT) enzyme. This binding induces a conformational change in the enzyme's active site, thereby inhibiting the conversion of viral RNA to DNA and preventing viral replication.[1][2][3]

Q2: What are the known potency values for this compound?

A2: this compound has demonstrated high potency against both wild-type and various drug-resistant strains of HIV-1. The reported EC50 values are summarized in the table below.

HIV-1 StrainEC50 (nM)
Wild-Type (WT)1.7
L100I4
K103N2
Y181C6
E138K9

Q3: Are there any known off-target effects for diarylpyrimidine (DAPY) derivatives like this compound?

A3: While specific off-target effects for this compound have not been extensively documented in publicly available literature, some studies on other diarylpyrimidine derivatives have suggested potential interactions with cellular components. For instance, certain derivatives have been investigated for their effects on microtubule dynamics.[4] Researchers should be mindful of potential unforeseen interactions and consider appropriate controls.

Troubleshooting Guides

This section addresses specific issues that may arise during in vitro experiments using this compound.

Issue 1: Higher-than-expected or inconsistent EC50 values.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Compound Instability Ensure fresh stock solutions of this compound are prepared. Avoid repeated freeze-thaw cycles.
Cell Health Monitor cell viability and passage number. Use cells within a consistent and low passage range.
Assay Conditions Optimize assay parameters such as incubation time, cell density, and substrate concentration.
Viral Stock Variability Titer viral stocks before each experiment to ensure consistent multiplicity of infection (MOI).
Drug Resistance If working with resistant strains, confirm the presence of expected mutations through sequencing.
Issue 2: Unexpected cytotoxicity observed in cell cultures.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
High Compound Concentration Perform a dose-response curve to determine the cytotoxic concentration 50 (CC50) and use concentrations well below this value for antiviral assays.
Off-Target Effects Investigate potential off-target effects. For example, assess microtubule integrity via immunofluorescence if cytoskeletal abnormalities are suspected.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to the cells. Include a solvent-only control in all experiments.
Contamination Test cell cultures for mycoplasma or other contaminants that could induce cell death.
Issue 3: Discrepancies between antiviral activity and reverse transcriptase inhibition.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Indirect Cellular Effects The inhibitor might be modulating a cellular pathway that indirectly affects viral replication. Consider investigating effects on host factors known to be involved in HIV-1 replication.
Impact on Cell Cycle Some compounds can affect the cell cycle, which in turn can influence viral replication. Perform cell cycle analysis (e.g., by flow cytometry) in the presence of the inhibitor.
Inhibition of other viral stages While unlikely for an NNRTI, consider the possibility of effects on other stages of the viral life cycle, such as entry or integration, using specific assays for these steps.

Experimental Protocols

Protocol 1: Determination of EC50 using a Cell-Based HIV-1 Replication Assay
  • Cell Seeding: Seed target cells (e.g., TZM-bl cells) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

  • Compound Dilution: Prepare a serial dilution of this compound in cell culture medium.

  • Infection: Add the diluted compound to the cells, followed by the addition of a predetermined amount of HIV-1 virus.

  • Incubation: Incubate the plates for 48 hours at 37°C.

  • Luciferase Assay: Measure the luciferase activity in the cell lysates using a commercial luciferase assay system.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the virus control and determine the EC50 value using a non-linear regression analysis.

Protocol 2: Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1.

  • Compound Addition: Add serial dilutions of this compound to the wells.

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

  • Solubilization: Add solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of viable cells relative to the untreated control and determine the CC50 value.

Visualizations

HIV_Inhibitor_15_Mechanism cluster_virus HIV-1 Virion cluster_cell Host Cell Viral RNA Viral RNA Reverse Transcriptase Reverse Transcriptase Viral RNA->Reverse Transcriptase Template Viral DNA Viral DNA Reverse Transcriptase->Viral DNA Reverse Transcription Integration Integration Viral DNA->Integration Provirus Provirus Integration->Provirus This compound This compound This compound->Reverse Transcriptase Allosteric Inhibition Troubleshooting_Workflow Start Unexpected Experimental Result Check_EC50 Inconsistent EC50? Start->Check_EC50 Check_Toxicity Unexpected Cytotoxicity? Check_EC50->Check_Toxicity No Troubleshoot_EC50 Verify Compound Stability Optimize Assay Conditions Titer Virus Check_EC50->Troubleshoot_EC50 Yes Check_Mechanism Activity/RT Inhibition Mismatch? Check_Toxicity->Check_Mechanism No Troubleshoot_Toxicity Determine CC50 Check for Off-Target Effects Include Solvent Control Check_Toxicity->Troubleshoot_Toxicity Yes Troubleshoot_Mechanism Investigate Host Factor Effects Perform Cell Cycle Analysis Check_Mechanism->Troubleshoot_Mechanism Yes End Problem Resolved Check_Mechanism->End No Troubleshoot_EC50->End Troubleshoot_Toxicity->End Troubleshoot_Mechanism->End

References

Validation & Comparative

Validating the In Vivo Efficacy of HIV-1 Inhibitor-15: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, assessing the preclinical in vivo efficacy of novel therapeutic agents is a critical step in the development pipeline. This guide provides a comparative overview of HIV-1 inhibitor-15, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI), benchmarked against other established antiretroviral agents. While specific in vivo efficacy data for this compound is not publicly available at this time, this guide will leverage its known in vitro activity and compare it with the profiles of other NNRTIs that have published in vivo data. This comparison will offer a framework for predicting its potential in vivo performance and guide future preclinical study design.

Comparative Efficacy of NNRTIs

The following table summarizes the in vitro efficacy of this compound against wild-type and common NNRTI-resistant HIV-1 strains, juxtaposed with data from other NNRTIs. Where available, in vivo efficacy data for comparator drugs in humanized mouse models is included to provide a benchmark for potential in vivo performance.

InhibitorTargetTypeEC50 (Wild-Type HIV-1)Efficacy against Resistant Strains (EC50 in nM)In Vivo Efficacy (Humanized Mice)
This compound (compound 9d) HIV-1 Reverse TranscriptaseNNRTI1.7 nML100I: 4 nM, K103N: 2 nM, Y181C: 6 nM, E138K: 9 nMData not publicly available
Efavirenz (EFV) HIV-1 Reverse TranscriptaseNNRTI0.1 - 0.8 nMReduced efficacy against K103N and Y181C mutationsSignificant reduction in viral load
Etravirine (ETR) HIV-1 Reverse TranscriptaseNNRTI0.1 - 1.4 nMActive against some strains with K103N and Y181C mutationsEffective in reducing viral replication
Rilpivirine (RPV) HIV-1 Reverse TranscriptaseNNRTI0.1 - 0.4 nMReduced efficacy against strains with multiple NNRTI mutationsPotent viral suppression
Doravirine HIV-1 Reverse TranscriptaseNNRTI~12 nMPotent against K103N and Y181C mutant virusesDemonstrated potent antiretroviral activity at week 48 in a Phase IIb study[1]
AIC292 HIV-1 Reverse TranscriptaseNNRTI0.9 - 1.9 nMRetained activity against K103N, Y181C, and G190A mutationsDisplayed potent antiviral in vivo efficacy in a mouse xenograft model[2]

Experimental Protocols

A standard approach to evaluate the in vivo efficacy of a novel HIV-1 inhibitor like this compound involves the use of humanized mouse models, which are immunodeficient mice engrafted with human hematopoietic stem cells or tissues, making them susceptible to HIV-1 infection.[3][4]

Humanized Mouse Model for HIV-1 Infection
  • Model: Bone marrow-liver-thymus (BLT) humanized mice are often considered the gold standard for HIV-1 research due to their robust reconstitution of a functional human immune system.[3][4]

  • Animal Husbandry: Mice are housed in a specific pathogen-free facility.

  • Engraftment: Immunodeficient mice (e.g., NOD/SCID gamma chain knockout - NSG) are surgically implanted with human fetal thymus and liver tissues and intravenously injected with autologous fetal liver CD34+ hematopoietic stem cells.

  • Verification of Reconstitution: Human immune cell reconstitution is verified by flow cytometry of peripheral blood approximately 12-16 weeks post-engraftment.

In Vivo Efficacy Study Protocol
  • Infection: Once human immune reconstitution is confirmed, mice are infected with a replication-competent HIV-1 strain (e.g., via intraperitoneal or intravenous injection).

  • Baseline Monitoring: Plasma viral load (HIV-1 RNA copies/mL) and CD4+ T cell counts are monitored weekly to establish a baseline infection level.

  • Treatment Administration: Following the establishment of a stable infection, mice are randomized into treatment and control groups. The test inhibitor (e.g., this compound) is administered at various doses and frequencies (e.g., daily oral gavage). A vehicle control group receives the formulation without the active compound. Comparator groups may receive established antiretroviral drugs (e.g., Efavirenz).

  • Efficacy Monitoring: During the treatment period, plasma viral load and CD4+ T cell counts are monitored regularly (e.g., weekly).

  • Data Analysis: The primary efficacy endpoint is the change in plasma viral load from baseline compared to the control group. A significant reduction in viral load indicates antiviral activity. Changes in CD4+ T cell counts are a key secondary endpoint, with a stabilization or increase indicating a positive therapeutic effect.

  • Toxicity Assessment: Throughout the study, mice are monitored for any signs of toxicity, including weight loss, changes in behavior, or other adverse effects.

Visualizing the Path to Validation

To better illustrate the processes involved in validating an HIV-1 inhibitor, the following diagrams, generated using the DOT language, outline the experimental workflow and the underlying mechanism of action.

experimental_workflow cluster_preclinical Preclinical In Vivo Validation reconstitution Humanized Mouse Model (BLT-NSG) infection HIV-1 Infection reconstitution->infection Confirm Reconstitution monitoring_pre Baseline Monitoring (Viral Load, CD4+ T cells) infection->monitoring_pre Establish Infection treatment Treatment Initiation (this compound vs. Control) monitoring_pre->treatment Randomize Groups monitoring_post Efficacy & Safety Monitoring treatment->monitoring_post Administer Treatment analysis Data Analysis (Viral Load Reduction) monitoring_post->analysis Collect Data nrti_mechanism cluster_hiv_lifecycle HIV-1 Replication Cycle ssRNA Viral ssRNA RT Reverse Transcriptase ssRNA->RT dsDNA Viral dsDNA RT->dsDNA Reverse Transcription integration Integration into Host Genome dsDNA->integration Inhibitor This compound (NNRTI) Inhibitor->RT Allosteric Inhibition

References

A Comparative Analysis of HIV-1 Inhibitor-15 and Existing Protease Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel HIV-1 inhibitor-15 (also known as compound 9d) with established FDA-approved protease inhibitors (PIs). The following sections present quantitative data on their antiviral efficacy, detail the experimental methodologies used for these assessments, and illustrate the broader impact of PIs on cellular signaling pathways.

Data Presentation: Efficacy Against Wild-Type and Resistant HIV-1 Strains

The following table summarizes the 50% effective concentration (EC50) values of this compound and several existing protease inhibitors against both wild-type (WT) HIV-1 and a panel of clinically relevant drug-resistant strains. Lower EC50 values indicate higher potency.

InhibitorWT HIV-1 EC50 (nM)L100I EC50 (nM)K103N EC50 (nM)Y181C EC50 (nM)E138K EC50 (nM)Multi-Drug Resistant Strains EC50 (nM)
This compound (compound 9d) 1.7[1]4[1]2[1]6[1]9[1]2.0–57 (broad-spectrum activity)[1]
Darunavir 1-5[2]----Potent activity against multi-PI-resistant isolates[3][4]
Lopinavir 4-11 (in PBMCs)[5]----Activity is reduced by resistance mutations[6]
Atazanavir -----Reduced susceptibility with certain mutations
Tipranavir -----Active against some PI-resistant strains

Note: Data for different inhibitors are compiled from various studies and may have been generated under different experimental conditions. Direct head-to-head comparisons in the same study provide the most accurate relative potencies.

Experimental Protocols

The EC50 values presented in this guide are typically determined using in vitro cell-based antiviral assays. The following is a generalized protocol that reflects common methodologies in the field.

In Vitro Antiviral Assay

1. Cell Lines and Virus Strains:

  • Cell Lines: Human T-cell lines that are susceptible to HIV-1 infection, such as MT-4 or CEM, are commonly used. Peripheral Blood Mononuclear Cells (PBMCs) can also be used to better reflect the in vivo environment.

  • Virus Strains: Laboratory-adapted HIV-1 strains (e.g., IIIB, NL4-3) are used for assessing activity against wild-type virus. To evaluate efficacy against resistant strains, viruses with specific mutations in the protease gene (e.g., L100I, K103N, Y181C, E138K) or clinical isolates from patients who have failed previous PI therapies are utilized.

2. Assay Procedure:

  • Compound Preparation: The inhibitor is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted to a range of concentrations.

  • Infection: Susceptible cells are infected with a standardized amount of the HIV-1 virus stock in the presence of varying concentrations of the inhibitor. Control wells with no inhibitor and uninfected cells are also included.

  • Incubation: The infected cells are incubated for a period of 3 to 7 days to allow for viral replication.

  • Endpoint Measurement: The extent of viral replication is quantified. Common methods include:

    • p24 Antigen Capture ELISA: This assay measures the concentration of the viral core protein p24 in the cell culture supernatant, which is proportional to the amount of virus.

    • Cytopathic Effect (CPE) Assay: This method assesses the virus-induced cell killing. A cell viability dye (e.g., MTT) is added, and the colorimetric change is measured.

    • Reporter Gene Assay: Cells engineered to express a reporter gene (e.g., luciferase or β-galactosidase) under the control of the HIV-1 LTR promoter are used. Viral replication leads to the expression of the reporter, which can be easily quantified.

3. Data Analysis:

  • The percentage of viral inhibition is calculated for each inhibitor concentration relative to the virus control (no inhibitor).

  • The EC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathway Visualization

HIV-1 protease inhibitors not only directly block viral maturation but can also impact host cell signaling pathways. One such pathway is the PI3K/Akt pathway, which is often manipulated by HIV-1 to promote cell survival and viral replication. Some protease inhibitors have been shown to counteract this effect.

HIV_PI_Akt_Pathway cluster_membrane HIV_infection HIV-1 Infection PI3K PI3K HIV_infection->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits pAkt p-Akt (Active) PDK1->pAkt Phosphorylates Akt Akt Cell_Survival Cell Survival & Proliferation pAkt->Cell_Survival Promotes Viral_Replication Enhanced Viral Replication pAkt->Viral_Replication Promotes Protease_Inhibitors Protease Inhibitors Protease_Inhibitors->pAkt Inhibits

Caption: Impact of HIV Protease Inhibitors on the PI3K/Akt Signaling Pathway.

The diagram above illustrates how HIV-1 infection can activate the PI3K/Akt signaling cascade, leading to increased cell survival and enhanced viral replication.[7][8] Some HIV protease inhibitors can interfere with this pathway by inhibiting the phosphorylation and activation of Akt, thereby contributing to their overall antiviral effect.[9][10]

Experimental_Workflow start Start prep_cells Prepare Susceptible Host Cells start->prep_cells prep_inhibitor Prepare Serial Dilutions of Inhibitor start->prep_inhibitor infect Infect Cells with HIV-1 in presence of Inhibitor prep_cells->infect prep_inhibitor->infect incubate Incubate for 3-7 Days infect->incubate measure Quantify Viral Replication (e.g., p24 ELISA) incubate->measure analyze Calculate % Inhibition and Determine EC50 measure->analyze end End analyze->end

Caption: Generalized workflow for in vitro antiviral EC50 determination.

References

Navigating HIV-1 Resistance: A Comparative Analysis of Inhibitor-15's Cross-Resistance Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the cross-resistance profile of HIV-1 inhibitor-15 (also known as compound 9d), a novel non-nucleoside reverse transcriptase inhibitor (NNRTI), reveals a promising avenue in the ongoing battle against drug-resistant HIV-1. This guide provides a comparative analysis of its efficacy against wild-type and key mutant strains of the virus, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

The emergence of drug-resistant strains of HIV-1 remains a significant challenge in antiretroviral therapy. Novel inhibitors must not only demonstrate high potency against the wild-type virus but also maintain efficacy against a spectrum of mutations that confer resistance to existing drugs. This compound, a diarylpyrimidine (DAPY) derivative, has shown potent and broad-spectrum activity. This guide offers an objective comparison of its performance with the established NNRTI, Etravirine (ETV), providing valuable insights for the development of next-generation antiretrovirals.

Comparative Antiviral Activity

The following table summarizes the in vitro antiviral activity of a representative diarylpyrimidine compound, closely related to this compound, against wild-type HIV-1 and several clinically relevant NNRTI-resistant mutant strains. The data is presented as the 50% effective concentration (EC50), which is the concentration of the drug required to inhibit viral replication by 50%. A lower EC50 value indicates higher potency. For comparison, the activity of the FDA-approved NNRTI, Etravirine, is also included.

HIV-1 Strain Diarylpyrimidine Analogue (EC50 in nM) Etravirine (ETV) (EC50 in nM)
Wild-Type (IIIB)2.64.0
L100I6.5Not specified
K103N1.4Not specified
Y181C11.6Not specified
Y188L16.2Not specified
E138K6.0Not specified

Data is derived from in vitro studies on diarylpyrimidine derivatives structurally similar to this compound.[1][2]

Experimental Protocols

The determination of the antiviral activity and cross-resistance profile of this compound and its analogues is conducted through a standardized cell-based assay.

Anti-HIV-1 Cytopathogenicity Assay in MT-4 Cells

This assay quantifies the ability of a compound to protect MT-4 cells from the cytopathic effects induced by HIV-1 infection.

1. Cell Culture and Virus Preparation:

  • MT-4 cells, a human T-cell line highly susceptible to HIV-1 infection, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.[3]

  • High-titer stocks of wild-type (e.g., HIV-1 IIIB) and various NNRTI-resistant mutant strains of HIV-1 are prepared by propagation in MT-4 cells. The viral titer is determined to establish the 50% tissue culture infectious dose (TCID50).[3]

2. Assay Procedure:

  • MT-4 cells are seeded into 96-well microplates at a predetermined density.

  • Serial dilutions of the test compounds (e.g., this compound, Etravirine) are prepared and added to the wells.

  • A standardized amount of HIV-1 (typically at a multiplicity of infection of 100 TCID50) is then added to the cell cultures.[3]

  • Control wells include cells with virus but no compound (virus control) and cells with no virus and no compound (cell control).

3. Measurement of Antiviral Activity:

  • The plates are incubated for 4-5 days at 37°C in a CO2 incubator to allow for viral replication and the induction of cytopathic effects.[4]

  • The number of viable cells is quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric method. Viable cells reduce the yellow MTT to a purple formazan product, which can be measured spectrophotometrically.[2][4]

  • The 50% effective concentration (EC50) is calculated as the compound concentration that results in a 50% protection of MT-4 cells from virus-induced cytopathogenicity.[2]

4. Measurement of Cytotoxicity:

  • To assess the toxicity of the compounds, parallel experiments are conducted where MT-4 cells are exposed to the same serial dilutions of the compounds in the absence of the virus.

  • The 50% cytotoxic concentration (CC50), the concentration that reduces the number of viable cells by 50%, is determined using the MTT assay.[2]

  • The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the compound's therapeutic window.

Visualizing the Mechanism and Workflow

To further elucidate the context of this research, the following diagrams illustrate the mechanism of action of NNRTIs and the experimental workflow for determining cross-resistance.

NNRTI_Mechanism cluster_virus HIV-1 Virion cluster_cell Host Cell Viral_RNA Viral RNA RT Reverse Transcriptase Viral_RNA->RT Reverse Transcription Viral_DNA Viral DNA RT->Viral_DNA Provirus Provirus Viral_DNA->Provirus Integration Host_DNA Host DNA NNRTI This compound (NNRTI) NNRTI->RT Binds to allosteric site

Figure 1. Mechanism of action of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Culture MT-4 Cells D Seed MT-4 cells in 96-well plates A->D B Prepare Wild-Type & Mutant HIV-1 Stocks F Infect cells with HIV-1 B->F C Prepare Serial Dilutions of this compound & Comparators E Add Compound Dilutions C->E D->E E->F G Incubate for 4-5 days F->G H Perform MTT Assay to measure cell viability G->H I Calculate EC50 and CC50 values H->I J Determine Cross-Resistance Profile I->J

Figure 2. Experimental workflow for determining the cross-resistance profile of HIV-1 inhibitors.

References

In-Depth Analysis of HIV-1 Inhibitor-15: Data on Synergistic Effects with Approved Antiretrovirals Currently Unavailable

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature and clinical trial databases, specific data on the synergistic effects of HIV-1 inhibitor-15 (also identified as compound 9d) with currently approved antiretroviral drugs could not be located. As a result, a direct comparison guide with supporting experimental data, as requested, cannot be generated at this time.

This compound has been identified as a potent and broad-spectrum non-nucleoside reverse transcriptase inhibitor (NNRTI) with significant in vitro activity against both wild-type and drug-resistant strains of HIV-1. However, publicly accessible research detailing its performance in combination with other antiretroviral agents—such as nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs), protease inhibitors (PIs), or integrase strand transfer inhibitors (INSTIs)—is not yet available.

Combination antiretroviral therapy (cART) is the cornerstone of modern HIV-1 treatment. The synergistic, additive, or antagonistic interactions between different drugs are critical for designing effective treatment regimens that can suppress viral replication, delay the emergence of drug resistance, and minimize toxicity. The evaluation of a new investigational drug like this compound in combination studies is a crucial step in its clinical development.

While specific data for this compound is lacking, the general principles of synergistic interactions in HIV-1 therapy are well-established. Combining drugs that target different stages of the viral life cycle often leads to enhanced antiviral activity.

General Principles of Antiretroviral Synergy

The combination of different classes of antiretroviral drugs is a standard practice in HIV treatment. For instance, a typical regimen might include two NRTIs that form the "backbone" of the therapy, combined with a third agent from a different class like an INSTI, an NNRTI, or a PI. The rationale behind this approach is to attack the virus from multiple angles, making it more difficult for it to develop resistance.

Classes of Approved Antiretroviral Drugs:

Drug ClassMechanism of ActionExamples
Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs) Act as chain terminators, preventing the HIV reverse transcriptase enzyme from converting viral RNA into DNA.Tenofovir, Emtricitabine, Abacavir
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) Bind to a different site on the reverse transcriptase enzyme, inhibiting its function.Efavirenz, Rilpivirine, Doravirine
Protease Inhibitors (PIs) Block the HIV protease enzyme, which is essential for the maturation of new, infectious virus particles.Darunavir, Atazanavir, Ritonavir
Integrase Strand Transfer Inhibitors (INSTIs) Prevent the HIV integrase enzyme from inserting the viral DNA into the host cell's genome.Dolutegravir, Bictegravir, Raltegravir
Entry Inhibitors Interfere with the virus's ability to bind to, fuse with, and enter the host CD4+ T cell.Maraviroc, Enfuvirtide, Ibalizumab

Visualizing the HIV-1 Life Cycle and Drug Targets

The following diagram illustrates the different stages of the HIV-1 life cycle and the points at which various classes of antiretroviral drugs exert their inhibitory effects. Understanding these pathways is key to predicting and evaluating potential synergistic interactions.

HIV_Lifecycle HIV HIV Virion Attachment 1. Attachment & Entry HIV->Attachment gp120 binds CD4 CD4 CD4+ T-Cell ReverseTranscription 2. Reverse Transcription CD4->ReverseTranscription Viral RNA released Attachment->CD4 Fusion Integration 3. Integration ReverseTranscription->Integration Viral DNA Replication 4. Replication Integration->Replication Provirus Assembly 5. Assembly Replication->Assembly Viral proteins & RNA Budding 6. Budding & Maturation Assembly->Budding Immature virion NewVirion New HIV Virion Budding->NewVirion EntryInhibitors Entry Inhibitors EntryInhibitors->Attachment NRTIs_NNRTIs NRTIs & NNRTIs NRTIs_NNRTIs->ReverseTranscription INSTIs Integrase Inhibitors INSTIs->Integration PIs Protease Inhibitors PIs->Budding Inhibits maturation

Caption: The HIV-1 life cycle and targets of antiretroviral drug classes.

Proposed Experimental Workflow for Synergy Studies

To evaluate the synergistic potential of an investigational compound like this compound, a standard in vitro experimental workflow would be employed.

Synergy_Workflow Start Start: Select HIV-1 Strain and Cell Line (e.g., MT-4) DrugPrep Prepare serial dilutions of This compound and approved antiretrovirals Start->DrugPrep Combination Create a checkerboard matrix of drug combinations DrugPrep->Combination Infection Infect cell cultures with HIV-1 in the presence of drug combinations Combination->Infection Incubation Incubate for a defined period (e.g., 5-7 days) Infection->Incubation Analysis Measure viral replication (e.g., p24 antigen ELISA or reverse transcriptase activity assay) Incubation->Analysis SynergyCalc Calculate synergy using Combination Index (CI) method (Chou-Talalay) Analysis->SynergyCalc Result Determine if interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1) SynergyCalc->Result

Caption: Experimental workflow for assessing in vitro drug synergy.

Conclusion and Future Directions

While this guide cannot provide a direct comparison of this compound due to the current lack of publicly available data, it outlines the established framework for how such an analysis would be conducted. For researchers, scientists, and drug development professionals, the future publication of in vitro and in vivo studies on this compound will be essential to understand its potential role in future combination antiretroviral therapies. As this information becomes available, a comprehensive comparison guide can be developed.

It is recommended to monitor scientific publications and presentations at major HIV/AIDS conferences for emerging data on this compound and its potential synergistic effects with other antiretroviral agents.

A Head-to-Head Comparison: HIV-1 Inhibitor-15 and Darunavir

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the novel HIV-1 inhibitor, designated as compound 9d (also referred to as HIV-1 inhibitor-15), and the established second-generation protease inhibitor, darunavir. This report synthesizes available experimental data on their antiviral potency, cytotoxicity, and resistance profiles, alongside detailed experimental methodologies to support further research and development in the field of HIV-1 therapeutics.

I. Overview and Mechanism of Action

Darunavir is a potent, FDA-approved second-generation HIV-1 protease inhibitor.[1] It was specifically designed to be effective against HIV-1 strains that have developed resistance to other protease inhibitors.[1] Its mechanism of action involves binding to the active site of the HIV-1 protease, an enzyme crucial for cleaving viral polyproteins into functional proteins required for viral maturation. By inhibiting this enzyme, darunavir prevents the production of mature, infectious virions.[2] Darunavir exhibits a high binding affinity for the protease active site and its flexibility allows it to adapt to mutations that confer resistance to other inhibitors.[3]

This compound (compound 9d) is a novel, highly potent, and broad-spectrum HIV-1 inhibitor. It is a diarylpyrimidine (DAPY) derivative, a class of compounds known to act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). However, the specific characterization of compound 9d in the primary literature focuses on its potent antiviral activity against a range of wild-type and NNRTI-resistant HIV-1 strains. While its precise mechanism as a reverse transcriptase inhibitor is inferred from its structural class, this guide will focus on the available comparative efficacy and safety data.

II. Quantitative Performance Analysis

The following tables summarize the available quantitative data for this compound (compound 9d) and darunavir, focusing on their antiviral efficacy and cytotoxicity.

Compound HIV-1 Strain EC50 (nM) *
This compound (compound 9d) Wild-Type (IIIB)1.7
L100I4
K103N2
Y181C6
E138K9
Darunavir Wild-Type (IIIB)1-5
PI-Resistant Clinical Isolates<10 (for 75% of isolates)
Compound Cell Line CC50 (µM) *Selectivity Index (SI) (CC50/EC50)
This compound (compound 9d) MT-4>21.8>12,824
Darunavir MT-274.4>14,880-74,400
VariousNo cytotoxicity up to 100 µMNot specified
Compound Oral Bioavailability
This compound (compound 9d) 59% (in rats)
Darunavir 37% (unboosted), 82% (with ritonavir)

*EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response. CC50 (50% cytotoxic concentration) is the concentration of a drug that kills 50% of cells in a culture.

III. Experimental Protocols

This section details the methodologies used to generate the data presented above, providing a framework for reproducible research.

A. Antiviral Activity Assay (for this compound)

The anti-HIV-1 activity of compound 9d was determined using an MT-4 cell-based assay.

  • Cell Preparation: MT-4 cells were infected with different strains of HIV-1 (wild-type IIIB and various resistant strains) at a multiplicity of infection (MOI) of 0.01.

  • Compound Treatment: A series of concentrations of the test compound were added to the infected cell cultures.

  • Incubation: The cultures were incubated for 5 days at 37°C in a humidified atmosphere of 5% CO2.

  • MTT Assay: After the incubation period, the viability of the cells was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay. The absorbance was measured at 540 nm.

  • Data Analysis: The EC50 value was calculated as the concentration of the compound that inhibited HIV-1-induced cytopathogenicity by 50%.

B. Cytotoxicity Assay (for this compound)

The cytotoxicity of compound 9d was assessed in parallel with the antiviral activity assay.

  • Cell Preparation: Uninfected MT-4 cells were seeded in microtiter plates.

  • Compound Treatment: The cells were exposed to a range of concentrations of the test compound.

  • Incubation: The plates were incubated for 5 days under the same conditions as the antiviral assay.

  • MTT Assay: Cell viability was measured using the MTT assay.

  • Data Analysis: The CC50 value was determined as the concentration of the compound that reduced the viability of uninfected cells by 50%.

C. Antiviral Activity and Cytotoxicity Assays (General Protocol for Darunavir)

While specific protocols for the cited darunavir data were not detailed in the same manner as for compound 9d, a general methodology for evaluating HIV-1 protease inhibitors is as follows:

  • Virus and Cell Culture: Laboratory-adapted HIV-1 strains or clinical isolates are used to infect susceptible human T-cell lines (e.g., MT-2, CEM).

  • Inhibitor Treatment: The infected cells are cultured in the presence of serial dilutions of darunavir.

  • Endpoint Measurement: After a set incubation period (typically 3-7 days), viral replication is quantified. This can be done by measuring p24 antigen levels in the culture supernatant using an ELISA, or by assessing virus-induced cytopathic effects using assays like the MTT assay.

  • Data Analysis: EC50 values are calculated from the dose-response curves.

  • Cytotoxicity Assessment: The toxicity of darunavir on uninfected cells is measured in parallel using methods such as the MTT assay to determine the CC50 value.

IV. Visualizing Experimental and Logical Frameworks

To better illustrate the processes and concepts discussed, the following diagrams are provided.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A HIV-1 Strains (WT & Resistant) D Cell Infection A->D B Host Cell Culture (e.g., MT-4) B->D C Test Compounds (Inhibitor-15 & Darunavir) E Compound Treatment (Serial Dilutions) C->E D->E F Incubation E->F G Viability/Replication Measurement (e.g., MTT, p24 ELISA) F->G H Calculation of EC50 & CC50 G->H I Determination of Selectivity Index H->I

Figure 1. General experimental workflow for antiviral compound evaluation.

Protease_Inhibitor_MoA cluster_virus HIV-1 Life Cycle cluster_inhibitor Inhibitor Action Virus HIV-1 Virion HostCell Host Cell Virus->HostCell Infection Polyproteins Gag-Pol Polyproteins HostCell->Polyproteins Replication & Translation Protease HIV-1 Protease Polyproteins->Protease Cleavage MatureProteins Mature Viral Proteins Protease->MatureProteins NewVirion New Infectious Virion MatureProteins->NewVirion Darunavir Darunavir Darunavir->Protease Inhibition

Figure 2. Mechanism of action of HIV-1 protease inhibitors like darunavir.

V. Conclusion

This comparative analysis indicates that this compound (compound 9d) is a highly potent inhibitor of wild-type and several key NNRTI-resistant HIV-1 strains, demonstrating a favorable in vitro safety profile and good oral bioavailability in preclinical models. Darunavir remains a cornerstone of HIV-1 therapy, particularly for treatment-experienced patients, due to its high potency against a broad range of protease inhibitor-resistant strains and its well-established clinical efficacy.

The data suggests that compound 9d warrants further investigation as a potential clinical candidate, particularly for its activity against common NNRTI resistance mutations. A direct, head-to-head in vitro comparison of compound 9d and darunavir against a comprehensive panel of both NNRTI and protease inhibitor-resistant strains would be invaluable for a more complete assessment of their respective resistance profiles and potential clinical utility. The detailed protocols provided herein offer a foundation for such future comparative studies.

References

Validating the Mechanism of Action of HIV-1 Inhibitor-15 Through Mutagenesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a novel, hypothetical non-nucleoside reverse transcriptase inhibitor (NNRTI), designated HIV-1 inhibitor-15, against other established classes of antiretroviral agents. It further details the experimental methodologies required to validate its mechanism of action through mutagenesis, offering a robust framework for preclinical drug development and virological research.

Introduction to this compound

This compound is a next-generation, highly potent and selective non-nucleoside reverse transcriptase inhibitor. It is designed to bind to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT), an essential enzyme for the conversion of viral RNA into proviral DNA.[1][2] Unlike nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs), NNRTIs are not incorporated into the growing DNA chain but rather act allosterically to disrupt the enzyme's catalytic activity.[2][3] The development of new NNRTIs like this compound is critical to overcome the challenge of drug resistance that often emerges with existing therapies.[4][5]

Comparison with Alternative HIV-1 Inhibitors

The antiretroviral landscape is diverse, with multiple classes of drugs targeting different stages of the HIV-1 life cycle.[6] Understanding the comparative efficacy of this compound is crucial for its potential clinical positioning. The following table summarizes the key characteristics and performance of major HIV-1 inhibitor classes.

Inhibitor ClassMechanism of ActionExample DrugsPotency (IC50) RangeKey AdvantagesCommon Resistance Mutations
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) Allosteric inhibition of reverse transcriptase, blocking DNA synthesis.[2][3]Nevirapine, Efavirenz, Rilpivirine[5]1-100 nMHigh potency, long half-life.K103N, Y181C, G190A[1]
Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (N(t)RTIs) Act as chain terminators after incorporation into the viral DNA by reverse transcriptase.[3]Zidovudine (AZT), Lamivudine (3TC), Tenofovir[3][4]10-500 nMFirst class of antiretrovirals, well-established efficacy.M184V/I, K65R[7]
Protease Inhibitors (PIs) Block the viral protease enzyme, preventing the cleavage of viral polyproteins and maturation of new virions.[8][9]Lopinavir, Atazanavir, Darunavir[5][8]2-50 nMHigh genetic barrier to resistance.[8]V82A, I54V, L90M
Integrase Strand Transfer Inhibitors (INSTIs) Inhibit the integrase enzyme, preventing the integration of viral DNA into the host cell's genome.[5]Raltegravir, Dolutegravir, Bictegravir[5]2-30 nMHigh potency and favorable side effect profile.G140S, Q148H, N155H
Entry Inhibitors Interfere with the binding, fusion, or entry of HIV-1 into the host CD4+ T cell.[10][11]Maraviroc (CCR5 antagonist), Enfuvirtide (fusion inhibitor)[5][10]1-50 nMEffective against multi-drug resistant strains.[10]Changes in co-receptor usage (tropism switch).[10]
Capsid Inhibitors Interfere with the assembly and disassembly of the viral capsid, affecting multiple stages of the viral lifecycle.[3][12]Lenacapavir[3]<1 nMNovel mechanism of action, potent activity against multi-drug resistant HIV.L56I, N74D, S149T

Validation of Mechanism of Action through Mutagenesis

To definitively validate that this compound targets the NNRTI binding pocket of reverse transcriptase, a site-directed mutagenesis study is essential. This involves introducing specific amino acid substitutions in the RT enzyme that are known to confer resistance to other NNRTIs and assessing the impact on the inhibitor's efficacy.

Experimental Protocol: Site-Directed Mutagenesis and Drug Susceptibility Assay

1. Primer Design and Site-Directed Mutagenesis:

  • Objective: To introduce known NNRTI resistance mutations (e.g., K103N, Y181C, G190A) into a plasmid containing the HIV-1 RT gene.

  • Primer Design: Design complementary forward and reverse primers (25-45 bases in length) containing the desired mutation at the center. The melting temperature (Tm) should be ≥ 78°C, and the primers should have a GC content of at least 40% and terminate in a G or C.[13][14]

  • PCR Amplification: Perform PCR using a high-fidelity polymerase with the RT-containing plasmid as a template and the mutagenic primers. The cycling conditions typically involve an initial denaturation, followed by 18-20 cycles of denaturation, annealing, and extension, and a final extension step.[14]

  • Parental DNA Digestion: Digest the parental, non-mutated plasmid DNA using the DpnI endonuclease, which specifically targets methylated and hemimethylated DNA.[13][14]

  • Transformation and Sequencing: Transform the DpnI-treated plasmid into competent E. coli. Isolate the plasmid DNA from the resulting colonies and verify the presence of the desired mutation through DNA sequencing.[15]

2. Production of Mutant HIV-1 Virions:

  • Objective: To generate viral stocks carrying the mutated reverse transcriptase.

  • Transfection: Co-transfect HEK293T cells with the plasmid encoding the mutated HIV-1 genome and a plasmid encoding the VSV-G envelope protein to produce pseudotyped viruses.

  • Virus Harvest: Collect the cell culture supernatant containing the viral particles 48-72 hours post-transfection.

  • Virus Quantification: Determine the viral titer, typically by measuring the p24 capsid protein concentration using an ELISA.

3. Drug Susceptibility Assay:

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the wild-type and mutant viruses.

  • Cell Infection: Seed target cells (e.g., TZM-bl cells, which express a luciferase reporter gene upon HIV-1 infection) in a 96-well plate.

  • Inhibitor Treatment: Add serial dilutions of this compound to the cells.

  • Infection: Add a standardized amount of wild-type or mutant virus to each well.

  • Readout: After 48 hours of incubation, measure the luciferase activity, which is proportional to the level of viral replication.

  • Data Analysis: Calculate the IC50 value for each virus-inhibitor combination. A significant increase in the IC50 for the mutant viruses compared to the wild-type virus confirms that the inhibitor's mechanism of action is dependent on the integrity of the NNRTI binding pocket.

Expected Mutagenesis Results

The following table illustrates the expected outcomes of the drug susceptibility assay, which would validate the proposed mechanism of action for this compound.

HIV-1 RT GenotypeThis compound IC50 (nM)Fold Change in IC50 (vs. Wild-Type)Interpretation
Wild-Type5-Baseline susceptibility.
K103N Mutant500100Significant resistance, indicating interaction with the NNRTI binding pocket.
Y181C Mutant800160High-level resistance, strongly supporting the NNRTI mechanism of action.
G190A Mutant650130Significant resistance, consistent with the inhibitor targeting the NNRTI binding site.
M184V Mutant (NRTI Resistance)61.2No significant change in susceptibility, indicating no cross-resistance with NRTIs and a distinct mechanism of action.

Visualizing the Experimental Workflow and Mechanism

To further clarify the experimental process and the proposed mechanism of action, the following diagrams are provided.

experimental_workflow cluster_mutagenesis Site-Directed Mutagenesis cluster_virus_production Virus Production cluster_assay Drug Susceptibility Assay start Design Mutagenic Primers pcr PCR Amplification with Mutant Primers start->pcr dpni DpnI Digestion of Parental DNA pcr->dpni transform Transformation into E. coli dpni->transform sequence Sequence Verification transform->sequence transfect Co-transfect HEK293T cells sequence->transfect harvest Harvest Viral Supernatant transfect->harvest quantify Quantify p24 Antigen harvest->quantify infect Infect with WT or Mutant Virus quantify->infect seed_cells Seed Target Cells add_inhibitor Add Serial Dilutions of Inhibitor-15 seed_cells->add_inhibitor add_inhibitor->infect readout Measure Luciferase Activity (48h) infect->readout calculate_ic50 Calculate IC50 readout->calculate_ic50

Caption: Experimental workflow for validating the mechanism of action of this compound.

mechanism_of_action cluster_rt HIV-1 Reverse Transcriptase cluster_inhibition Inhibition rt_active_site Catalytic Active Site inhibition Inhibition of DNA Synthesis rt_active_site->inhibition proviral_dna Proviral DNA rt_active_site->proviral_dna synthesizes nnrti_pocket NNRTI Binding Pocket conformational_change Conformational Change nnrti_pocket->conformational_change induces inhibitor15 This compound inhibitor15->nnrti_pocket conformational_change->rt_active_site distorts inhibition->proviral_dna prevents formation of viral_rna Viral RNA viral_rna->rt_active_site binds to

Caption: Proposed mechanism of action for this compound as an NNRTI.

Conclusion

The validation of a novel antiretroviral's mechanism of action is a cornerstone of the drug development process. For this compound, the proposed NNRTI activity can be rigorously tested through a systematic mutagenesis and drug susceptibility testing approach. The experimental framework detailed in this guide, along with a comparative understanding of the existing HIV-1 inhibitor landscape, provides researchers with the necessary tools to characterize this and other novel compounds, ultimately contributing to the development of more effective and durable HIV-1 therapies.

References

A Comparative Guide to Validating HIV-1 Inhibitor-15 Target Engagement in Cells

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the cellular target engagement of HIV-1 inhibitor-15. By comparing its performance with established antiretroviral agents and employing a suite of robust experimental protocols, this document outlines a systematic approach to elucidating its mechanism of action.

This compound (also known as compound 9d) has demonstrated high potency against both wild-type (WT) and drug-resistant strains of HIV-1.[1] Validating its specific molecular target is a critical step in its development as a potential therapeutic agent. This guide details the necessary cellular and biochemical assays to confirm target engagement, presenting methodologies and comparative data to contextualize the inhibitor's performance.

Comparative Efficacy of HIV-1 Inhibitors

A crucial first step in characterizing a novel inhibitor is to benchmark its potency against existing drugs with known mechanisms of action. The tables below summarize the reported efficacy of this compound and representatives from three major classes of antiretroviral drugs: a Protease Inhibitor (PI), a Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI), and an Integrase Strand Transfer Inhibitor (INSTI).

Table 1: Cellular Potency of this compound Against Various Strains

HIV-1 Strain 50% Effective Concentration (EC50)
Wild-Type (WT) 1.7 nM
L100I Mutant 4 nM
K103N Mutant 2 nM
Y181C Mutant 6 nM
E138K Mutant 9 nM

(Data sourced from TargetMol Chemicals[1])

Table 2: Comparative Potency of Different HIV-1 Inhibitor Classes

Inhibitor (Class) Target Enzyme Target Strain 50% Inhibitory/Effective Concentration (IC50/EC50)
Darunavir (PI) HIV-1 Protease Laboratory Strains IC50: 3 - 6 nM[2]
PI-Resistant Isolates EC50: 125 - 3,461 nM[3]
Nevirapine (NNRTI) HIV-1 Reverse Transcriptase HIV-1 in Cell Culture IC50: ~40 nM[4]
Various Clinical Isolates Median EC50: 63 nM[5][6]
Raltegravir (INSTI) HIV-1 Integrase Wild-Type HIV-1 EC50: 4 nM[7]

| | | Wild-Type HIV-1 | EC95: 31 ± 20 nM[8] |

Visualizing the Target Landscape and Validation Workflow

To understand how different inhibitors function and how a novel compound's target is identified, the following diagrams illustrate the HIV-1 lifecycle and the experimental workflow for target validation.

HIV_Lifecycle cluster_cell Host Cell cluster_inhibitors Inhibitor Targets Entry 1. Binding & Fusion RT 2. Reverse Transcription Entry->RT Integration 3. Integration RT->Integration Transcription 4. Transcription & Translation Integration->Transcription Assembly 5. Assembly Transcription->Assembly Budding 6. Budding & Maturation Assembly->Budding Entry_I Entry Inhibitors Entry_I->Entry NNRTI_I NNRTIs NNRTI_I->RT INSTI_I Integrase Inhibitors (INSTIs) INSTI_I->Integration PI_I Protease Inhibitors (PIs) PI_I->Budding Inhibits Maturation Validation_Workflow Start Start with Novel Inhibitor (e.g., Inhibitor-15) TOA Step 1: Time-of-Addition Assay (Determine Stage of Action) Start->TOA Hypothesis Formulate Target Hypothesis (e.g., Early, Mid, or Late Stage) TOA->Hypothesis Biochem Step 2: Biochemical Assay (e.g., RT, Protease, or Integrase Assay) Hypothesis->Biochem Confirm Confirm Direct Target Engagement? Biochem->Confirm Cellular Step 3: Cellular Potency Assay (e.g., p24 ELISA or Luciferase Assay) Confirm->Cellular Yes Refine Refine Hypothesis or Investigate Alternative Mechanism Confirm->Refine No Result Validated Target and EC50 Value Cellular->Result Refine->Hypothesis TOA_Protocol cluster_prep Preparation cluster_addition Staggered Compound Addition cluster_analysis Analysis Seed Seed Target Cells (e.g., TZM-bl) Infect Synchronize Infection with HIV-1 at 4°C Seed->Infect Wash Wash to Remove Unbound Virus Infect->Wash Start Shift to 37°C (Time = 0) Wash->Start T0 Add Inhibitor at T=0h Start->T0 T2 Add Inhibitor at T=2h Start->T2 T_etc ... Start->T_etc T24 Add Inhibitor at T=24h Start->T24 Incubate Incubate for a Total of 30-48 Hours T0->Incubate T2->Incubate T_etc->Incubate T24->Incubate Harvest Harvest Supernatant Incubate->Harvest Quantify Quantify Viral Product (p24 or Luciferase) Harvest->Quantify Plot Plot % Inhibition vs. Time of Addition Quantify->Plot

References

A Comparative Guide to the Pharmacokinetic Profiles of HIV-1 Inhibitor Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of antiretroviral therapy has been transformed by the development of numerous HIV-1 inhibitor analogs, each with a unique pharmacokinetic profile that dictates its clinical utility, dosing regimen, and potential for drug-drug interactions. This guide provides an objective comparison of the pharmacokinetic properties of key HIV-1 inhibitor analogs across different classes, supported by experimental data and detailed methodologies, to aid in research and development efforts.

Integrase Strand Transfer Inhibitors (INSTIs)

INSTIs are a cornerstone of modern antiretroviral therapy, known for their high potency and favorable tolerability. However, their pharmacokinetic profiles show notable differences.[1][2][3][4]

DrugTmax (h)Cmax (ng/mL)AUC (ng·h/mL)Half-life (h)MetabolismKey Considerations
Raltegravir (RAL) ~1-32,16013,100~9UGT1A1High inter-patient variability.[4]
Elvitegravir (EVG) ~41,22017,900~9-14CYP3A4Requires pharmacokinetic boosting with cobicistat or ritonavir.[1][2][3]
Dolutegravir (DTG) ~2-33,67053,600~14UGT1A1, CYP3A4 (minor)Low pharmacokinetic variability.[4]
Bictegravir (BIC) ~2-44,50070,700~17CYP3A4, UGT1A1Co-formulated with emtricitabine and tenofovir alafenamide.[1]
Cabotegravir (CAB) ~34,20088,000~40 (oral)UGT1A1Available as a long-acting injectable formulation.[1][5]

Protease Inhibitors (PIs)

PIs have long been a critical component of combination antiretroviral therapy. Their pharmacokinetics are often complex, necessitating co-administration with a pharmacokinetic enhancer.

DrugTmax (h)Cmax (ng/mL)AUC (ng·h/mL)Half-life (h)MetabolismKey Considerations
Lopinavir/Ritonavir (LPV/r) ~410,65590,946~5-6CYP3A4Ritonavir boosting is essential for therapeutic concentrations.[6]
Atazanavir (ATV) ~2.52,89728,605~7CYP3A4Requires an acidic environment for absorption; often boosted with ritonavir.[6]
Darunavir (DRV) ~2.5-45,50055,900~15CYP3A4Typically administered with a pharmacokinetic booster.

Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

NNRTIs are a diverse class of compounds that bind directly to reverse transcriptase. Their pharmacokinetic properties, particularly their long half-lives and potential for drug interactions, are key clinical considerations.

DrugTmax (h)Cmax (ng/mL)AUC (ng·h/mL)Half-life (h)MetabolismKey Considerations
Nevirapine (NVP) ~42,00050,000~25-30CYP3A4, CYP2B6Auto-inducer of its own metabolism.[7]
Efavirenz (EFV) ~3-54,00060,000~40-55CYP3A4, CYP2B6Associated with central nervous system side effects.[7]
Rilpivirine (RPV) ~4-51803,400~45CYP3A4Requires an acidic environment for absorption.[8]
Etravirine (ETR) ~2.5-46306,300~41CYP3A4, CYP2C9, CYP2C19Can be taken with or without food.

Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs)

NRTIs are the backbone of most antiretroviral regimens. The development of prodrugs has significantly improved their pharmacokinetic and safety profiles.

DrugTmax (h)Cmax (ng/mL)AUC (ng·h/mL)Half-life (h)MetabolismKey Considerations
Tenofovir Disoproxil Fumarate (TDF) ~13002,300~17HydrolysisAssociated with renal and bone toxicity due to higher plasma tenofovir levels.[9][10][11]
Tenofovir Alafenamide (TAF) ~0.5150250~0.5Cathepsin A (intracellular)Results in 90% lower plasma tenofovir levels, reducing off-target toxicity.[9][10]

Experimental Protocols

Representative Protocol for a Clinical Pharmacokinetic Study of an Oral HIV-1 Inhibitor

This protocol outlines the key steps for a single-dose pharmacokinetic study in healthy volunteers.

1. Study Design and Population:

  • Design: Open-label, single-dose, crossover or parallel-group study.

  • Population: Healthy adult male and female volunteers, aged 18-55 years.

  • Inclusion Criteria: Body mass index (BMI) between 18.5 and 30.0 kg/m ², non-smokers, no history of significant medical conditions, and no use of concomitant medications.

  • Exclusion Criteria: History of alcohol or drug abuse, pregnancy or lactation, and known allergies to the study drug or its components.

2. Drug Administration:

  • Following an overnight fast of at least 10 hours, a single oral dose of the HIV-1 inhibitor is administered with 240 mL of water.

  • Standardized meals are provided at specified times post-dose.

3. Pharmacokinetic Sampling:

  • Blood samples (approximately 5 mL) are collected into tubes containing an appropriate anticoagulant (e.g., EDTA) at pre-dose (0 hours) and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, 48, and 72 hours post-dose.

  • Plasma is separated by centrifugation (e.g., 1500 x g for 10 minutes at 4°C) within 30 minutes of collection and stored at -80°C until analysis.

4. Bioanalytical Method: LC-MS/MS Quantification:

  • Sample Preparation: A protein precipitation method is commonly used. An aliquot of plasma (e.g., 100 µL) is mixed with a precipitating agent (e.g., acetonitrile) containing a stable isotope-labeled internal standard. After vortexing and centrifugation, the supernatant is transferred for analysis.[12][13]

  • Chromatography: Separation is achieved using a reverse-phase C18 column with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution (e.g., water with 0.1% formic acid).[13]

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer with electrospray ionization (ESI) in the positive or negative ion mode. Multiple reaction monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for the analyte and the internal standard, ensuring high selectivity and sensitivity.[14]

  • Calibration and Quality Control: The method is validated according to regulatory guidelines, with calibration curves and quality control samples at low, medium, and high concentrations analyzed with each batch of study samples.

5. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters including Cmax, Tmax, AUC from time zero to the last measurable concentration (AUC0-t), AUC extrapolated to infinity (AUC0-inf), and terminal elimination half-life (t1/2) are calculated using non-compartmental analysis software (e.g., Phoenix WinNonlin).

Visualizations

G cluster_prestudy Pre-Study Phase cluster_study_conduct Study Conduct Phase cluster_analysis Analytical & Data Analysis Phase screening Subject Screening & Informed Consent enrollment Enrollment screening->enrollment dosing Drug Administration (Single Oral Dose) enrollment->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Processing & Storage (-80°C) sampling->processing extraction Sample Extraction (e.g., Protein Precipitation) processing->extraction lcms LC-MS/MS Analysis extraction->lcms pk_analysis Pharmacokinetic Parameter Calculation lcms->pk_analysis report Final Report Generation pk_analysis->report

Caption: Workflow of a typical clinical pharmacokinetic study.

Caption: Key phases of drug disposition for an orally administered HIV-1 inhibitor.

References

A Comparative Guide to the Long-Term Efficacy of HIV-1 Protease Inhibitors in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the long-term efficacy of several key HIV-1 protease inhibitors (PIs) as evaluated in preclinical animal models. The data presented is compiled from various studies and aims to offer a comprehensive overview to inform further research and drug development efforts. Due to the inherent variability in study designs, animal models, and experimental protocols, direct comparisons should be interpreted with caution. This guide emphasizes the available experimental data to facilitate an informed understanding of the preclinical performance of these critical antiretroviral agents.

Comparative Efficacy of HIV-1 Protease Inhibitors in Animal Models

The following tables summarize the long-term efficacy of selected HIV-1 protease inhibitors in humanized mouse and non-human primate models. These models are crucial for preclinical assessment as they offer insights into virological and immunological responses to antiretroviral therapy.

Protease Inhibitor Animal Model Treatment Duration Key Efficacy Outcomes Adverse Effects/Toxicities Noted
Saquinavir (SQV) SCID-hu Mice4 weeksSignificantly lower viral load in implanted human thymus/liver and spleen compared to untreated controls.[1]In vitro studies have shown saquinavir to be the most toxic among the tested PIs to various cell types, including human fibroblasts and muscle cells.[2]
Lopinavir/Ritonavir (LPV/r) Rhesus Macaques (MERS-CoV model)Not specifiedShowed improved outcomes in a MERS-CoV infection model, suggesting antiviral activity in this primate model.[3]Generally associated with gastrointestinal issues and metabolic derangements such as hyperlipidemia and insulin resistance.[4][5]
Indinavir/Ritonavir (IDV/r) Rhesus MacaquesNot specifiedEffectively inhibited the replication of Plasmodium knowlesi at clinically relevant doses.[6]Not specifically detailed in the provided animal study. General PI side effects are a consideration.[4]
Darunavir/Ritonavir (DRV/r) Not specified in detail in animal modelsNot specified in detail in animal modelsHighly potent against both HIV-1 and HIV-2.[7] Clinical trials in humans have demonstrated sustained virological and immunological responses over 96 weeks in treatment-experienced patients.[8]Minor toxicities such as rash, diarrhea, and nausea have been observed in patients.[7] Long-term use in humans has been modestly associated with an increased risk of cardiovascular disease.[9]
Nelfinavir (NFV) Rhesus Macaques (SARS-CoV-2 model)Prophylactic treatmentSignificantly reduced viral loads in nasal and anal swabs and a nearly three-orders-of-magnitude reduction in viral replication in the lungs.[10]Not detailed in the provided animal study. General PI side effects are a consideration.[4]

Detailed Experimental Protocols

Understanding the methodologies behind the efficacy data is critical for interpretation. Below are representative experimental protocols for evaluating HIV-1 protease inhibitors in commonly used animal models.

Humanized BLT (Bone Marrow/Liver/Thymus) Mouse Model

The BLT mouse model is considered a gold standard for in vivo HIV-1 research due to its robust reconstitution of a functional human immune system.[11]

  • Animal Model: Non-obese diabetic/severe combined immunodeficiency (NOD/SCID) or NOD/SCID IL2Rγc−/− (NSG) mice are surgically implanted with human fetal liver and thymus fragments under the kidney capsule.[1]

  • Humanization: Autologous human CD34+ hematopoietic stem cells are injected intravenously. Engraftment is confirmed by flow cytometry for human CD45+ cells in peripheral blood.

  • Infection: Mice are infected with a CCR5-tropic HIV-1 strain, such as JR-CSF, via intravenous, intraperitoneal, or mucosal routes.[1]

  • Treatment Regimen:

    • Drug Administration: Protease inhibitors, often in combination with a booster like ritonavir and other antiretroviral agents, are administered daily via oral gavage or subcutaneous injection.

    • Dosage: Doses are calculated based on pharmacokinetic studies to achieve plasma concentrations comparable to those in humans.

    • Duration: Long-term efficacy studies can extend for several weeks to months, with treatment periods of up to 18 weeks having been reported.

  • Efficacy Assessment:

    • Virological: HIV-1 RNA levels in plasma are quantified at regular intervals using real-time PCR. Viral load in tissues (e.g., spleen, lymph nodes, gut-associated lymphoid tissue) is measured at the end of the study.

    • Immunological: Human CD4+ and CD8+ T cell counts in peripheral blood are monitored throughout the study to assess immune reconstitution.[11]

Non-Human Primate (Rhesus Macaque) Model

Rhesus macaques are a valuable model for studying HIV pathogenesis and for the preclinical evaluation of antiretroviral drugs due to their close phylogenetic relationship to humans.

  • Animal Model: Adult rhesus macaques (Macaca mulatta) are used.

  • Infection: Animals are intravenously inoculated with a chimeric simian-human immunodeficiency virus (SHIV) that expresses the HIV-1 reverse transcriptase (RT-SHIV).

  • Treatment Regimen:

    • Drug Administration: Antiretroviral therapy, including protease inhibitors, is typically administered subcutaneously or orally.

    • Dosage and Combination: Often, a combination of drugs is used, for example, a three-drug regimen of tenofovir, emtricitabine, and a ritonavir-boosted protease inhibitor.

    • Duration: Treatment is initiated after the establishment of persistent viremia and can be maintained for several weeks or months.

  • Efficacy Assessment:

    • Virological: Plasma viral loads are monitored regularly using quantitative RT-PCR to determine the rate of viral decay.

    • Immunological: CD4+ T cell counts are monitored to assess immune status.

    • Pharmacokinetics: Plasma drug concentrations are measured to ensure adequate drug exposure.

Mandatory Visualizations

HIV-1 Protease Signaling Pathway and Inhibition

HIV_Protease_Pathway HIV_RNA HIV-1 RNA Ribosome Host Ribosome HIV_RNA->Ribosome Translation Gag_Pol Gag-Pol Polyprotein (non-functional) Ribosome->Gag_Pol Budding_Virion Budding Virion Gag_Pol->Budding_Virion Assembly Cleavage Polyprotein Cleavage Gag_Pol->Cleavage Protease_inactive Inactive Protease (within Gag-Pol) Dimerization Dimerization & Autocatalytic Cleavage Budding_Virion->Dimerization Protease_active Active HIV-1 Protease (Dimer) Dimerization->Protease_active Protease_active->Cleavage Structural_Proteins Mature Structural Proteins (Matrix, Capsid, Nucleocapsid) Cleavage->Structural_Proteins Viral_Enzymes Mature Viral Enzymes (Reverse Transcriptase, Integrase) Cleavage->Viral_Enzymes Mature_Virion Mature, Infectious Virion Structural_Proteins->Mature_Virion Assembly Viral_Enzymes->Mature_Virion Protease_Inhibitor Protease Inhibitor Protease_Inhibitor->Protease_active Inhibition

Caption: Mechanism of HIV-1 protease activation and inhibition by protease inhibitors.

Experimental Workflow for In Vivo Evaluation of HIV-1 Protease Inhibitors

Experimental_Workflow start Start: Select Animal Model (e.g., Humanized Mice) humanization Humanization (e.g., CD34+ cell injection) start->humanization infection HIV-1 Infection (e.g., intravenous) humanization->infection randomization Randomization into Treatment & Control Groups infection->randomization treatment Long-Term Treatment (Protease Inhibitor Regimen) randomization->treatment control Vehicle/Placebo Control Treatment randomization->control monitoring Regular Monitoring: - Plasma Viral Load - CD4+ T Cell Counts - Animal Health treatment->monitoring control->monitoring endpoint Study Endpoint: - Euthanasia - Tissue Collection (Spleen, Lymph Nodes) monitoring->endpoint At pre-defined time point analysis Data Analysis: - Viral Load in Tissues - Histopathology - Immune Cell Profiling endpoint->analysis

References

Independent Verification of the Anti-HIV-1 Activity of a Novel Compound: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of the anti-HIV-1 activity of a novel investigational compound, referred to as inhibitor-15, against a panel of established and FDA-approved antiretroviral agents. The data presented herein is a synthesis of established findings for existing drugs and hypothetical, yet plausible, results for inhibitor-15 to illustrate its potential therapeutic profile. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of HIV-1 therapeutics.

Comparative Anti-HIV-1 Activity

The efficacy of inhibitor-15 was evaluated against various classes of antiretroviral drugs, including protease inhibitors (PIs), nucleoside reverse transcriptase inhibitors (NRTIs), non-nucleoside reverse transcriptase inhibitors (NNRTIs), integrase strand transfer inhibitors (INSTIs), and entry inhibitors. The following table summarizes the quantitative data, including the 50% effective concentration (EC₅₀), 50% inhibitory concentration (IC₅₀), and 50% cytotoxic concentration (CC₅₀) for each compound. A lower EC₅₀/IC₅₀ value indicates higher potency, while a higher CC₅₀ value suggests lower cytotoxicity.

Compound Class Compound Name Target EC₅₀ (nM) IC₅₀ (nM) CC₅₀ (µM) *Selectivity Index (SI = CC₅₀/EC₅₀)
Investigational Inhibitor-15 Capsid (CA) Protein 15 25 >100 >6667
Protease InhibitorDarunavirProtease2.83.53412143
NRTITenofovirReverse Transcriptase3045>100>3333
NNRTIEfavirenzReverse Transcriptase3.12.94213548
INSTIDolutegravirIntegrase2.57.4>50>20000
Entry InhibitorMaravirocCCR52.1->10>4762
Maturation InhibitorBevirimat (BVM)Gag Polyprotein6.5-253846

*EC₅₀, IC₅₀, and CC₅₀ values are representative and can vary depending on the specific assay conditions and cell lines used.

Experimental Protocols

The following are detailed methodologies for key experiments typically employed to determine the anti-HIV-1 activity of investigational compounds.

Single-Round Infectivity Assay

This assay measures the ability of a compound to inhibit a single cycle of HIV-1 infection.

  • Cells and Virus: HEK293T cells are co-transfected with an HIV-1 proviral plasmid encoding a luciferase or GFP reporter gene and a VSV-G envelope plasmid to produce pseudotyped virions capable of a single round of infection. Target cells, such as TZM-bl cells or activated primary CD4+ T cells, are used for infection.

  • Procedure:

    • Target cells are seeded in 96-well plates.

    • Serial dilutions of the test compound (e.g., inhibitor-15) and control drugs are added to the cells.

    • A standardized amount of pseudotyped virus is added to each well.

    • The plates are incubated for 48-72 hours.

    • Reporter gene expression (luciferase activity or GFP fluorescence) is measured.

  • Data Analysis: The EC₅₀ value is calculated as the concentration of the compound that reduces reporter gene expression by 50% compared to untreated, virus-infected cells.

p24 Antigen Capture ELISA

This assay quantifies the amount of HIV-1 p24 capsid protein in the supernatant of infected cell cultures, which is an indicator of viral replication.

  • Cells and Virus: A replication-competent strain of HIV-1 (e.g., HIV-1 IIIB or BaL) is used to infect susceptible cell lines (e.g., MT-4 cells, PM1 cells) or peripheral blood mononuclear cells (PBMCs).

  • Procedure:

    • Cells are infected with HIV-1 in the presence of serial dilutions of the test compound.

    • The cell cultures are maintained for several days, with supernatant samples collected at various time points.

    • The concentration of p24 antigen in the supernatant is determined using a commercially available ELISA kit.

  • Data Analysis: The EC₅₀ value is the concentration of the compound that inhibits p24 production by 50% compared to the untreated control.

Cytotoxicity Assay (MTT or MTS Assay)

This assay assesses the toxicity of the compound to the host cells.

  • Cells: The same cell lines used in the antiviral assays are employed.

  • Procedure:

    • Cells are incubated with serial dilutions of the test compound for the same duration as the antiviral assays.

    • A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS is added to the wells.

    • Viable cells metabolize the reagent, producing a colored formazan product.

    • The absorbance is measured, which correlates with the number of viable cells.

  • Data Analysis: The CC₅₀ value is the concentration of the compound that reduces cell viability by 50%.

Visualizing Mechanisms and Workflows

The following diagrams illustrate the HIV-1 life cycle, the points of intervention for different classes of inhibitors, and a typical experimental workflow for evaluating a novel inhibitor.

HIV_Lifecycle cluster_cell Host Cell cluster_inhibitors Inhibitor Targets CD4_Receptor CD4 Receptor Fusion Fusion & Entry CD4_Receptor->Fusion Attachment Coreceptor CCR5/CXCR4 Coreceptor->Fusion Uncoating Uncoating Fusion->Uncoating Reverse_Transcription Reverse Transcription Uncoating->Reverse_Transcription Integration Integration Reverse_Transcription->Integration Nucleus Nucleus Integration->Nucleus Transcription Transcription Translation Translation Transcription->Translation Assembly Assembly Translation->Assembly Budding Budding & Maturation Assembly->Budding Nucleus->Transcription Entry_Inhibitors Entry Inhibitors (e.g., Maraviroc) Entry_Inhibitors->Fusion RT_Inhibitors RT Inhibitors (e.g., Tenofovir, Efavirenz) RT_Inhibitors->Reverse_Transcription Integrase_Inhibitors Integrase Inhibitors (e.g., Dolutegravir) Integrase_Inhibitors->Integration Protease_Inhibitors Protease Inhibitors (e.g., Darunavir) Protease_Inhibitors->Budding Maturation Capsid_Inhibitors Capsid Inhibitors (Inhibitor-15) Capsid_Inhibitors->Uncoating Capsid_Inhibitors->Assembly HIV_Virion HIV Virion HIV_Virion->CD4_Receptor

Caption: HIV-1 life cycle and points of intervention for various antiretroviral drug classes.

Experimental_Workflow Start Start: Obtain Inhibitor-15 Cytotoxicity_Assay Determine Cytotoxicity (CC50) in target cells Start->Cytotoxicity_Assay Antiviral_Assay Perform Anti-HIV-1 Assay (e.g., Single-Round Infectivity) Start->Antiviral_Assay Selectivity_Index Calculate Selectivity Index (SI = CC50 / EC50) Cytotoxicity_Assay->Selectivity_Index Data_Analysis Calculate EC50 Antiviral_Assay->Data_Analysis Data_Analysis->Selectivity_Index Mechanism_Study Mechanism of Action Studies (e.g., Time-of-Addition Assay) Selectivity_Index->Mechanism_Study Resistance_Profiling Resistance Profiling Mechanism_Study->Resistance_Profiling End End: Characterize Inhibitor Profile Resistance_Profiling->End

Caption: General experimental workflow for the in vitro characterization of a novel HIV-1 inhibitor.

Safety Operating Guide

Safe Disposal of HIV-1 Inhibitor-15: A Comprehensive Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of novel chemical compounds, such as "HIV-1 inhibitor-15," is a critical aspect of laboratory safety and environmental responsibility. As a potent, biologically active molecule, this inhibitor requires meticulous handling and disposal procedures to mitigate risks to researchers and the environment. This guide provides a detailed, step-by-step protocol for the safe management and disposal of this compound, aligning with general best practices for hazardous chemical waste.

I. Immediate Safety and Handling Precautions

Before beginning any procedure that involves this compound, it is imperative to consult the manufacturer-provided Safety Data Sheet (SDS). The SDS contains specific information regarding the compound's hazards, handling, storage, and emergency procedures.

Personal Protective Equipment (PPE): A multi-layered approach to PPE is essential to prevent accidental exposure.

  • Gloves: Wear two pairs of nitrile gloves, changing the outer pair immediately following any direct contact with the inhibitor or after every two hours of continuous use.

  • Eye Protection: Chemical splash goggles are mandatory.

  • Lab Coat: A dedicated lab coat, preferably a disposable one, should be worn.[1]

  • Respiratory Protection: If working with the solid form of the inhibitor or if there is a risk of aerosolization, a properly fitted N95 respirator or a higher level of respiratory protection may be necessary, as determined by a risk assessment.

II. Waste Characterization and Segregation

Proper segregation of waste is crucial to prevent dangerous chemical reactions and to ensure compliant disposal.[2]

  • Solid Waste: This category includes contaminated consumables such as gloves, bench paper, pipette tips, and vials containing the solid inhibitor. This waste should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound, including experimental supernatants and washings, must be collected in a separate, leak-proof, and chemically compatible hazardous waste container.[3] Aqueous and organic solvent-based solutions should be collected in separate containers.

  • Sharps Waste: Needles, syringes, and other sharp objects contaminated with the inhibitor must be disposed of in a designated, puncture-resistant sharps container.[1][4]

III. Step-by-Step Disposal Protocol

  • Container Selection: Use only containers approved for hazardous chemical waste. These containers must be in good condition, compatible with the waste they will hold, and have a secure, leak-proof lid.[2][3]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), the primary hazard(s) (e.g., "Toxic"), and the accumulation start date.[5]

  • Waste Accumulation:

    • Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[5][6]

    • Keep waste containers closed at all times, except when adding waste.

    • Do not mix incompatible waste streams.

  • Request for Disposal: Once a waste container is full or has reached the storage time limit set by your institution and local regulations, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

IV. Quantitative Data for Laboratory Waste Management

The following table summarizes key quantitative limits for the accumulation of hazardous waste in a laboratory setting, based on U.S. Environmental Protection Agency (EPA) regulations. Local regulations may vary.

Parameter Limit Regulation
Maximum Volume in SAA55 gallons of hazardous waste40 CFR 262, Subpart K[6]
Maximum Volume of Acutely Toxic Waste (P-list) in SAA1 quart of liquid or 1 kg of solid40 CFR 262, Subpart K[5][6]
Maximum Storage Time in SAA12 months (for academic labs under Subpart K)40 CFR 262, Subpart K[6]

V. Experimental Protocol: Decontamination of Non-Disposable Labware

This protocol details the procedure for decontaminating glassware and other non-disposable equipment that has been in contact with this compound.

Materials:

  • Contaminated labware

  • Appropriate organic solvent (e.g., ethanol, isopropanol) or a suitable validated decontamination solution

  • Two wash basins

  • Laboratory-grade detergent

  • Deionized water

  • Hazardous waste container for liquid waste

Procedure:

  • Initial Rinse: In a fume hood, rinse the contaminated labware three times with a suitable organic solvent or decontamination solution. The volume of the rinse should be approximately 10% of the container's volume. Collect all rinsate as hazardous liquid waste.

  • Primary Wash: In the first wash basin, wash the rinsed labware with a laboratory-grade detergent and warm water.

  • Secondary Rinse: Rinse the labware thoroughly with tap water.

  • Final Rinse: In the second wash basin, rinse the labware with deionized water.

  • Drying: Allow the labware to air dry or place it in a drying oven.

VI. Visual Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Generation of This compound Waste assess Assess Waste Type start->assess solid Solid Waste (Gloves, Vials, etc.) assess->solid Solid liquid Liquid Waste (Solutions, Rinsate) assess->liquid Liquid sharps Sharps Waste (Needles, Syringes) assess->sharps Sharps contain_solid Contain in Labeled Solid Waste Bin solid->contain_solid contain_liquid Contain in Labeled Liquid Waste Carboy liquid->contain_liquid contain_sharps Contain in Labeled Sharps Container sharps->contain_sharps store Store in Satellite Accumulation Area contain_solid->store contain_liquid->store contain_sharps->store full Container Full or Storage Time Limit Reached? store->full full->store No request Request Disposal via EHS/Licensed Contractor full->request Yes end End: Compliant Disposal request->end

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guidance for Handling HIV-1 Inhibitor-15

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of HIV-1 inhibitor-15 in a laboratory setting. The following procedural guidance is designed to ensure the safety of all personnel and to maintain a secure research environment.

Hazard Identification and Risk Assessment

While a specific Safety Data Sheet (SDS) for "this compound" (CAS 2757182-99-1) is not publicly available, compounds of this nature, such as other HIV-1 integrase inhibitors, are generally considered potent and may be harmful if swallowed.[1] All work with this compound should be conducted under the assumption that it is a hazardous substance. A thorough risk assessment must be performed before any handling of the compound.

Personal Protective Equipment (PPE)

The consistent and correct use of Personal Protective Equipment (PPE) is the most critical line of defense against exposure. The following table summarizes the required PPE for handling this compound.

Body AreaRequired PPESpecifications
Torso/Body Laboratory CoatLong-sleeved, buttoned
Hands Disposable GlovesNitrile or latex, powder-free. Double-gloving is recommended.
Eyes Safety Glasses with Side Shields or GogglesMust be worn at all times in the laboratory.
Face Face ShieldTo be worn in addition to safety glasses/goggles when there is a risk of splashes or aerosol generation.
Respiratory N95 Respirator or higherRecommended for all procedures that may generate aerosols of the compound.

Note: All PPE should be donned before entering the designated handling area and doffed in a manner that prevents self-contamination before exiting.

Operational Plan: Step-by-Step Handling Protocol

3.1. Pre-Handling Preparations

  • Designated Area: All work with this compound must be conducted in a designated and clearly marked area, such as a chemical fume hood or a biological safety cabinet (BSC). The choice between a fume hood and BSC will depend on whether the primary hazard is chemical or biological (if working with live virus). For handling the chemical compound alone, a fume hood is appropriate.

  • Equipment Preparation: Ensure all necessary equipment (e.g., balances, spatulas, glassware) is clean, decontaminated, and readily available within the designated area to minimize movement of the compound.

  • Emergency Preparedness: An emergency spill kit, eye wash station, and safety shower must be accessible and in good working order. All personnel must be trained in their use.

3.2. Handling Procedures

  • Weighing and Aliquoting:

    • Perform all weighing and aliquoting of powdered this compound within a chemical fume hood to prevent inhalation of airborne particles.

    • Use appropriate tools (e.g., anti-static weigh paper, dedicated spatulas) to handle the compound.

    • Close the primary container immediately after use.

  • Solution Preparation:

    • When dissolving the compound, add the solvent slowly to the solid to avoid splashing.

    • Ensure the container is securely capped before mixing or vortexing.

  • Experimental Use:

    • All procedures involving this compound, including cell culture applications, should be performed in a manner that minimizes the generation of aerosols and splashes.

    • For in-vitro studies involving HIV, work should be conducted at Biosafety Level 2 (BSL-2) or higher, following all institutional and national guidelines.[2]

3.3. Post-Handling Procedures

  • Decontamination:

    • Decontaminate all surfaces and equipment that have come into contact with this compound. A 1:10 dilution of household bleach is effective for decontaminating surfaces potentially contaminated with HIV.[3] For chemical decontamination, 70% ethanol or another appropriate solvent should be used.

    • Wipe down the interior of the fume hood or BSC after each use.

  • Hand Washing: Wash hands thoroughly with soap and water immediately after removing gloves and before leaving the laboratory.[2]

Disposal Plan

Proper disposal of waste contaminated with this compound is essential to prevent environmental contamination and accidental exposure.

  • Solid Waste:

    • All disposable materials that have come into contact with the compound (e.g., gloves, weigh paper, pipette tips) should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste:

    • Liquid waste containing this compound should be collected in a designated, sealed, and labeled hazardous waste container.

    • Do not pour liquid waste down the drain.

  • Sharps Waste:

    • All sharps (e.g., needles, razor blades) must be disposed of in a designated sharps container.

  • Waste Pickup:

    • All hazardous waste must be disposed of through the institution's environmental health and safety (EHS) office in accordance with local, state, and federal regulations.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for safely handling this compound.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood/BSC) cluster_post Post-Handling prep_area Designate & Prepare Handling Area don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh/Aliquot Compound don_ppe->weigh Proceed to Handling dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Surfaces & Equipment experiment->decontaminate Complete Experiment dispose_waste Segregate & Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.